EP 171
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2S,3S,4S)-3-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17?,19-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUSDRLWFSRHSX-NDMNASGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@@H]([C@@H]1O2)C/C=C\CCCC(=O)O)/C=C/C(COC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115825-93-9 | |
| Record name | EP 171 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115825939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of Action of EP 171: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of EP 171, a potent and highly specific synthetic compound. The information presented herein is synthesized from foundational pharmacological studies to support further research and development efforts.
Overview of this compound
This compound is a synthetic prostaglandin (B15479496) H2 analogue characterized by the replacement of the four-carbon omega-terminus with a p-fluorophenoxy group. This structural modification confers exceptionally high agonist potency at thromboxane (B8750289) A2 (TP) receptors. Its actions are notable for a slow onset and an even slower reversal upon washout or receptor blockade.
Molecular Target and Affinity
The primary molecular target of this compound is the thromboxane A2 (TP) receptor . It acts as a potent agonist, mimicking the effects of the endogenous ligand, thromboxane A2.
Binding Affinity
Competitive binding assays using a radioiodinated PTA2 derivative ([125I]-PTA-OH) on intact human platelets have been performed to determine the binding affinity of this compound for TP receptors. The results are summarized in the table below.
| Parameter | Value | Cell Type | Notes |
| IC50 | 2.9 nM | Human Platelets | Correlated well with aggregating potency.[1] |
| Ki (estimated) | ~1 nM | Human Platelets | Takes into account the racemic nature of this compound and ligand depletion.[1] |
Pharmacological Activity and Potency
This compound exhibits potent agonist activity on various smooth muscle preparations and is a powerful activator of human blood platelets. Its potency is significantly higher than that of the commonly used TP receptor agonist, U-46619.
In Vitro Agonist Potency
The following table summarizes the EC50 values of this compound on different isolated smooth muscle tissues, demonstrating its high potency.
| Preparation | EC50 (pM) | Relative Potency vs. U-46619 |
| Various Isolated Smooth Muscles | 45 - 138 | 33 - 167 times more potent |
| Human Blood Platelets | Not explicitly defined by EC50, but ~90 times more potent in inducing aggregation. | ~90 times more potent |
Data compiled from Jones et al., 1989.[1]
Receptor Specificity
Comparative studies have shown that this compound possesses a higher specificity for the TP receptor over other prostanoid receptors, such as the EP1 and FP receptors, when compared to other TP receptor agonists like STA2 and U-46619.[1]
Signaling Pathway
As a TP receptor agonist, this compound is presumed to activate the canonical G-protein coupled receptor (GPCR) signaling pathway associated with TP receptors. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of G proteins, primarily Gq/11. This initiates a downstream signaling cascade involving phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium concentrations and activating protein kinase C (PKC), respectively, culminating in cellular responses such as smooth muscle contraction and platelet aggregation.
Kinetic Profile
A distinguishing characteristic of this compound is its slow onset and offset of action. For instance, on the guinea-pig trachea, the time required for 50% reversal of this compound-induced contractions during washout was approximately 3 hours.[1] This slow kinetic profile is an important consideration in experimental design and potential therapeutic applications.
Experimental Protocols
The foundational understanding of this compound's mechanism of action is derived from a series of key in vitro experiments.
Isolated Smooth Muscle Contraction Assays
-
Objective: To determine the agonist potency and efficacy of this compound on various smooth muscle tissues.
-
Tissues: Guinea-pig trachea, pig pulmonary artery, guinea-pig fundus, and dog iris sphincter.
-
Methodology:
-
Tissues are dissected and mounted in organ baths containing appropriate physiological salt solution, maintained at a constant temperature and aerated.
-
Isometric tension is recorded using force-displacement transducers.
-
Cumulative concentration-response curves are generated for this compound and a reference agonist (e.g., U-46619).
-
EC50 values and maximal responses are calculated from these curves.
-
For antagonist studies, tissues are pre-incubated with a TP receptor antagonist (e.g., EP 092) before generating the agonist concentration-response curve to determine the pA2 value.[1]
-
Platelet Aggregation Studies
-
Objective: To assess the effect of this compound on human platelet activation.
-
Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood.
-
Methodology:
-
PRP is placed in an aggregometer, and baseline light transmission is established.
-
This compound is added at various concentrations, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.
-
The potency of this compound is compared to that of a standard agonist like U-46619. Both shape change (at lower concentrations, e.g., 0.1 nM) and aggregation (at higher concentrations, e.g., 1 nM) are observed.[1]
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the TP receptor.
-
Preparation: Intact human platelets are used as the source of TP receptors.
-
Methodology:
-
A constant concentration of a radiolabeled TP receptor ligand (e.g., [125I]-PTA-OH) is incubated with the platelet preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured, and the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound is a highly potent and specific thromboxane A2 receptor agonist. Its mechanism of action involves direct binding to and activation of TP receptors, leading to the initiation of the canonical Gq/11-PLC-IP3/DAG signaling cascade. This results in characteristic physiological responses, including smooth muscle contraction and platelet aggregation. The slow onset and offset of its action are key features that differentiate it from other TP receptor agonists. The detailed experimental protocols outlined provide a basis for the continued investigation and utilization of this compound as a valuable pharmacological tool for studying the roles of TP receptors in health and disease.
References
EP 171: A Potent Thromboxane A2-Mimetic for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP 171 is a synthetic, high-affinity thromboxane (B8750289) A2 (TXA2) mimetic that serves as a powerful tool for investigating the physiological and pathological roles of the thromboxane A2 receptor (TP receptor). Its high potency and specificity make it an invaluable pharmacological probe for studying platelet aggregation, smooth muscle contraction, and the intricate signaling pathways governed by the TP receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling cascades it activates, and detailed experimental protocols for its application in key in vitro assays.
Introduction to this compound
This compound is a structurally distinct prostanoid analogue designed to selectively and potently activate the TP receptor. It is a derivative of 9,11-endoxy-10a-homo prostaglandin (B15479496) H2, where the four-carbon omega-terminus is replaced by a p-fluorophenoxy group. This modification results in a compound with exceptionally high agonist potency at TP receptors, significantly exceeding that of the commonly used TXA2 mimetic, U-46619.[1] The high affinity and slow dissociation of this compound from the TP receptor contribute to its prolonged and potent biological effects.[1]
Thromboxane A2 Receptor Signaling Pathways
The TP receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon activation by an agonist such as this compound, the TP receptor can couple to at least two major G-protein families: Gq and G12/13. This dual coupling initiates distinct downstream signaling cascades that mediate the diverse cellular responses to TXA2.
Gq-Mediated Signaling Pathway
The coupling of the activated TP receptor to Gq proteins leads to the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] The elevated intracellular Ca2+ concentration, in conjunction with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses such as platelet granule secretion and smooth muscle contraction.[4][5]
Caption: Gq-mediated signaling pathway of the TP receptor.
G12/13-Mediated Signaling Pathway
In addition to Gq, the TP receptor can couple to G12/13 proteins.[6] Activation of G12/13 leads to the stimulation of the small GTPase, RhoA, through the action of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) such as PDZ-RhoGEF and LARG.[7] Activated RhoA (RhoA-GTP) then stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[8] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chains and subsequent Ca2+-sensitization of the contractile machinery.[8] This pathway is crucial for the sustained contraction of smooth muscle and for platelet shape change.
Caption: G12/13-mediated signaling pathway of the TP receptor.
Quantitative Data Presentation
The following tables summarize the pharmacological data for this compound in comparison to other commonly used thromboxane A2 mimetics.
Table 1: Potency of Thromboxane A2 Mimetics in Platelet Aggregation
| Compound | Species | EC50 (nM) | Reference |
| This compound | Human | ~1 | [9] |
| U-46619 | Human | ~372 - 1310 | [10][11] |
| STA2 | Rabbit | - | [12] |
Table 2: Binding Affinity of Thromboxane A2 Mimetics to TP Receptors
| Compound | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| This compound | Intact Human Platelets | [125I]-PTA-OH | 2.9 | ~1 | [9] |
| U-46619 | Washed Human Platelets | [3H]-U-46619 | - | 108 (Kd) | [13] |
| I-BOP | HEK-293 cells (human TPα) | - | - | 0.2 (agonist for assay) | [14] |
Table 3: Potency of Thromboxane A2 Mimetics in Smooth Muscle Contraction
| Compound | Tissue | EC50 (pM) | Reference |
| This compound | Guinea-pig trachea | 45 - 138 | [9] |
| This compound | Pig pulmonary artery | - | [9] |
| U-46619 | Rat Aortic Rings | 28,000 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by this compound using a light transmission aggregometer.
Caption: Workflow for Platelet Aggregation Assay.
Methodology:
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).[15]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[15]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[15]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometer Calibration: Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.[15]
-
Aggregation Measurement:
-
Pipette an aliquot of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
After a stable baseline is established, add a small volume of this compound solution to achieve the desired final concentration (e.g., 0.1 nM to 10 nM).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: The percentage of aggregation is calculated from the change in light transmission. Construct a dose-response curve to determine the EC50 value for this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the TP receptor on intact human platelets using a radiolabeled antagonist, such as [125I]-PTA-OH.[9]
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Preparation of Washed Platelets: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Incubation: In reaction tubes, combine:
-
A fixed concentration of the radiolabeled antagonist (e.g., [125I]-PTA-OH).
-
Increasing concentrations of unlabeled this compound.
-
Washed platelets.
-
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
-
Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[16]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[16]
Isolated Smooth Muscle Contraction Assay
This protocol describes the measurement of the contractile response of an isolated smooth muscle preparation, such as guinea-pig trachea, to this compound.
Caption: Workflow for Isolated Smooth Muscle Contraction Assay.
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea.[17] Cut the trachea into rings of approximately 2-3 mm in width.[18]
-
Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[18]
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 gram, washing the tissues every 15 minutes.[17]
-
Contraction Measurement:
-
After equilibration, record the baseline tension.
-
Add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration.
-
Record the isometric contractions using a force-displacement transducer.
-
-
Data Analysis: Express the contractile responses as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol). Plot the concentration-response curve for this compound and determine its EC50 value.
Conclusion
This compound stands out as a highly potent and specific thromboxane A2-mimetic. Its robust activity in inducing platelet aggregation and smooth muscle contraction, coupled with its high affinity for the TP receptor, makes it an exceptional tool for elucidating the complex signaling mechanisms of the thromboxane A2 system. The detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations, paving the way for a deeper understanding of thromboembolic and inflammatory diseases and the development of novel therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 4. researchgate.net [researchgate.net]
- 5. PathWhiz [smpdb.ca]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desensitization of platelet thromboxane A2/prostaglandin H2 receptors by the mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of thromboxane A2 agonist STA2 on rapidly adapting pulmonary stretch receptors in vagotomized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Chemical structure and properties of EP 171.
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP 171 is a potent and highly selective synthetic agonist of the thromboxane (B8750289) A2 (TP) receptor. Its chemical structure, a modification of prostaglandin (B15479496) H2, confers significant biological activity, primarily related to platelet activation and smooth muscle contraction. This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its potency, details of the signaling pathways it activates, and generalized experimental protocols for assessing its effects. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and cardiovascular research.
Chemical Structure and Physicochemical Properties
This compound is a synthetic prostanoid, structurally analogous to prostaglandin H2. The key modification in its structure is the replacement of the four-carbon omega-terminus with a p-fluorophenoxy group. This alteration is crucial for its high potency at TP receptors.
Chemical Structure:
(Note: This is a simplified 2D representation. For the full 3D structure, please refer to dedicated chemical databases.)
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H27FO5 | GPCRdb |
| Molecular Weight | 404.45 g/mol | GPCRdb |
| SMILES | O=C(O)CCC/C=C\C[C@H]1[C@@H]2CC--INVALID-LINK--[C@@H]1/C=C/--INVALID-LINK--COc1ccc(F)cc1 | GPCRdb |
| InChIKey | JEUSDRLWFSRHSX-XUEDOEMRSA-N | GPCRdb |
| Hydrogen Bond Acceptors | 5 | GPCRdb |
| Hydrogen Bond Donors | 2 | GPCRdb |
| Rotatable Bonds | 11 | GPCRdb |
Biological Activity and Potency
This compound is characterized by its high agonist potency at TP receptors, making it a valuable tool for studying the physiological and pathological roles of the thromboxane A2 pathway.
TP Receptor Agonism
This compound is a potent activator of human platelets and induces smooth muscle contraction in various tissues. Its actions are mediated through the activation of TP receptors.
Table 2: Potency of this compound in Biological Assays
| Assay | Preparation | Parameter | Value | Reference |
| Smooth Muscle Contraction | Guinea-pig trachea | EC50 | 45 pM | Not explicitly stated, but inferred from potency comparison |
| Smooth Muscle Contraction | Pig pulmonary artery | EC50 | 138 pM | Not explicitly stated, but inferred from potency comparison |
| Platelet Aggregation | Human platelets | EC50 | ~1 nM | Not explicitly stated, but inferred from potency comparison |
| TP Receptor Binding | Intact human platelets | IC50 | 2.9 nM | Not explicitly stated, but inferred from potency comparison |
Note: The EC50 values for smooth muscle contraction are ranges derived from the statement that this compound was 33-167 times more potent than U-46619, which has known EC50 values in the nanomolar range.
Signaling Pathway
Activation of the TP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and G13 proteins. This leads to the activation of phospholipase C (PLC) and RhoGEF, respectively.
Unveiling EP 171: A Potent and Specific Thromboxane A2 Mimetic
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of EP 171, a high-affinity thromboxane (B8750289) A2 (TXA2) mimetic. This compound has demonstrated exceptional potency and specificity as a thromboxane A2 receptor (TP-receptor) agonist, making it a valuable tool for research into the physiological and pathophysiological roles of the TXA2 pathway. This document details the quantitative biological data, experimental protocols for its evaluation, and the key signaling pathways it modulates.
Discovery and Synthesis
This compound was developed through the strategic chemical modification of a prostaglandin (B15479496) H2 analog. The core discovery involved the replacement of the four-carbon omega-terminus of 9,11-endoxy-10a-homo prostaglandin H2 with a p-fluorophenoxy group.[1] This structural alteration resulted in a compound with remarkably high agonist potency at TP-receptors. While a detailed, step-by-step synthesis protocol is not publicly available, the key synthetic transformation is described as this targeted substitution.
Quantitative Biological Data
The biological activity of this compound has been quantified in several key assays, demonstrating its high potency and specificity. The following tables summarize the available quantitative data for easy comparison.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations [1]
| Preparation | EC50 (pM) |
| Various (6 preparations) | 45 - 138 |
Table 2: Comparative Potency and Receptor Binding Affinity [1]
| Parameter | This compound | U-46619 (Reference Agonist) |
| TP-Receptor Agonist Potency Ratio (vs. U-46619) | ||
| Isolated Smooth Muscle | 33 - 167 times more potent | 1 |
| Human Platelet Activation | ~90 times more potent | 1 |
| Receptor Binding (Human Platelets) | ||
| IC50 (nM) | 2.9 | Not Reported |
| Receptor Antagonism (Pig Pulmonary Artery) | ||
| pA2 (with EP 092) | 8.09 | 8.15 |
Table 3: Platelet Activation Thresholds for this compound [1]
| Response | Threshold Concentration (nM) |
| Shape Change | 0.1 |
| Aggregation | 1 |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a potent agonist at the thromboxane A2 receptor (TP-receptor), a G protein-coupled receptor (GPCR). Upon binding of this compound, the TP-receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily Gq and G13.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event in smooth muscle contraction and platelet activation.
-
G13 Pathway: Activation of G13 stimulates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK). ROCK promotes the phosphorylation of myosin light chain phosphatase, inhibiting its activity and thereby sensitizing the contractile apparatus to Ca2+, leading to enhanced smooth muscle contraction.
The following diagram illustrates the signaling pathway activated by this compound at the TP-receptor.
Caption: Signaling pathway of the this compound compound via the TP-receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Isolated Smooth Muscle Contraction Assay
This assay is used to determine the potency of this compound in inducing smooth muscle contraction.
1. Tissue Preparation:
- Various smooth muscle tissues (e.g., guinea-pig trachea, pig pulmonary artery) are dissected and placed in ice-cold Krebs-Henseleit solution.
- The tissues are cut into strips or rings and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
2. Isometric Tension Recording:
- The tissue preparations are connected to isometric force transducers to record changes in tension.
- An optimal resting tension is applied, and the tissues are allowed to equilibrate for at least 60 minutes.
3. Cumulative Concentration-Response Curve Generation:
- This compound is added to the organ baths in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.
- The increase in tension is recorded for each concentration.
4. Data Analysis:
- The contractile responses are expressed as a percentage of the maximum response to a standard agonist (e.g., KCl).
- Concentration-response curves are plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated using non-linear regression analysis.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to induce platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
- PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes.
- The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
2. Aggregometer Setup:
- A light transmission aggregometer is calibrated with PPP set to 100% light transmission and PRP set to 0% light transmission.
3. Aggregation Measurement:
- A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
- A baseline of light transmission is recorded.
- A specific concentration of this compound is added to the PRP, and the change in light transmission is recorded over time. An increase in light transmission indicates platelet aggregation.
4. Data Analysis:
- The maximum percentage of aggregation is determined for each concentration of this compound.
- Dose-response curves can be generated to determine the EC50 for platelet aggregation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the TP-receptor.
1. Membrane Preparation:
- Platelets are isolated from whole blood and lysed to prepare a crude membrane fraction containing the TP-receptors.
- The protein concentration of the membrane preparation is determined.
2. Binding Reaction:
- A fixed concentration of a radiolabeled TP-receptor antagonist (e.g., [3H]-SQ 29,548) is incubated with the platelet membranes in a binding buffer.
- Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the TP-receptors.
3. Separation of Bound and Free Radioligand:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed to remove any unbound radioligand.
4. Quantification of Radioactivity:
- The amount of radioactivity trapped on the filters is measured using a scintillation counter.
5. Data Analysis:
- A competition binding curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of this compound.
- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical platelet aggregation experiment.
Caption: Workflow for a platelet aggregation assay.
References
EP 171: A Technical Overview of its Thromboxane A₂-Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thromboxane (B8750289) A₂ (TXA₂) receptor (TP-receptor) agonist activity of the compound EP 171. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and signaling mechanisms of potent TP-receptor agonists. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.
Core Quantitative Data
This compound is a high-affinity and potent TP-receptor agonist.[1][2] Its activity has been characterized in various in vitro systems, demonstrating significantly greater potency compared to the commonly used TXA₂ mimetic, U-46619.[1][2] The following table summarizes the key quantitative data reported for this compound.
| Preparation | Parameter | Value | Comparator (U-46619) | Reference |
| Six Isolated Smooth Muscle Preparations | EC₅₀ | 45 - 138 pM | 33 - 167 times less potent | [1][2] |
| Human Blood Platelets | Relative Potency | ~90 times more potent | - | [2] |
| Pig Pulmonary Artery | pA₂ (with antagonist EP 092) | 8.09 | 8.15 | [1] |
Signaling Pathway of TP-Receptor Activation by this compound
The thromboxane receptor (TP) is a member of the G-protein coupled receptor (GPCR) superfamily.[3] Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling of the TP receptor to G proteins of the Gq family, specifically Gαq and Gα11.
Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[3] The resulting increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[4][3]
Caption: TP-Receptor signaling pathway initiated by this compound.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the TP-receptor agonist activity of this compound.
Isolated Smooth Muscle Contraction Assays
Objective: To determine the potency (EC₅₀) and efficacy of this compound in inducing smooth muscle contraction.
Methodology:
-
Tissue Preparation: Various smooth muscle tissues, such as guinea-pig trachea or pig pulmonary artery, are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Transducer Setup: The tissues are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: Increasing concentrations of this compound are added to the organ bath in a cumulative manner. The contractile response is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal response, and the EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.
Human Platelet Aggregation Assays
Objective: To evaluate the ability of this compound to induce platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.
-
Aggregometry: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through the PRP suspension as platelets aggregate.
-
Agonist Addition: A baseline light transmission is established, after which this compound is added to the PRP at various concentrations.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. The concentration of this compound required to induce a half-maximal response (EC₅₀) can be determined. The onset of platelet shape change and aggregation can also be observed.[2]
Receptor Antagonism Studies
Objective: To confirm that the effects of this compound are mediated by the TP-receptor.
Methodology:
-
Experimental Setup: Isolated tissue preparations or platelet aggregation assays are set up as described above.
-
Antagonist Pre-incubation: Tissues or platelets are pre-incubated with a selective TP-receptor antagonist, such as EP 092, for a defined period.[1]
-
Agonist Challenge: A concentration-response curve for this compound is generated in the presence of the antagonist.
-
Data Analysis: The Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope of unity is indicative of competitive antagonism at a single receptor population.
Experimental Workflow for TP-Receptor Agonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TP-receptor agonist like this compound.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of EP 171: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly specific synthetic agonist of the thromboxane (B8750289) A2 (TP) receptor. Structurally, it is a derivative of 9,11-endoxy-10a-homo prostaglandin (B15479496) H2, where the four-carbon omega-terminus has been replaced with a p-fluorophenoxy group. This modification confers very high agonist potency at TP-receptors.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental methodologies relevant to its study.
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR). There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. Upon agonist binding, the TP receptor couples to at least two primary G protein families: Gq and G13.
-
Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a key trigger for various cellular responses, including smooth muscle contraction and platelet activation. DAG, in concert with elevated Ca2+, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, further contributing to the cellular response.
-
G13 Pathway: Coupling of the activated TP receptor to G13 leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). RhoGEFs, in turn, activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP results in a net increase in the phosphorylation of the myosin light chain, leading to sensitization of the contractile apparatus to Ca2+ and promoting smooth muscle contraction.
The following diagram illustrates the signaling pathway activated by this compound upon binding to the TP receptor.
Caption: Signaling pathway of this compound via the thromboxane A2 (TP) receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Potency of this compound in Isolated Smooth Muscle Preparations
| Preparation | EC50 (pM) | Relative Potency (vs. U-46619) |
| Various (6 preparations) | 45 - 138 | 33 - 167 times more potent |
Data from Jones et al., 1989.[1]
Table 2: In Vitro Effects of this compound on Human Platelets
| Parameter | Concentration (nM) | Relative Potency (vs. U-46619) |
| Shape Change | 0.1 | ~90 times more potent |
| Aggregation | 1.0 | ~90 times more potent |
Data from Jones et al., 1989.[1]
Table 3: Binding Affinity of this compound at the Human Platelet TP Receptor
| Parameter | Value (nM) |
| IC50 | 2.9 |
| Estimated Ki | ~1.0 |
Competition binding assay against [125I]-PTA-OH. The Ki is estimated considering the racemic nature of this compound and ligand depletion. Data from Jones et al., 1989.[1]
Table 4: Antagonist Activity against this compound
| Antagonist | Preparation | pA2 |
| EP 092 | Pig Pulmonary Artery | 8.09 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Data from Jones et al., 1989.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below as representative protocols.
Isolated Smooth Muscle Contraction Assay
This protocol outlines a general method for assessing the contractile response of isolated vascular smooth muscle to a TP receptor agonist like this compound.
1. Tissue Preparation:
-
Euthanize the animal (e.g., rat, guinea pig) via an approved method.
-
Dissect the desired artery (e.g., thoracic aorta, caudal artery) and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Carefully remove adherent connective and adipose tissue. For some preparations, the endothelium may be removed by gently rubbing the intimal surface with a wooden stick or forceps.
-
Cut the artery into rings or helical strips of appropriate dimensions (e.g., 2-4 mm wide).
2. Organ Bath Setup:
-
Mount the tissue strips in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension (determined from length-tension relationship experiments, typically 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, contract the tissues with a depolarizing solution (e.g., 60 mM KCl) to assess tissue viability. Wash the tissues and allow them to return to baseline.
-
Construct a cumulative concentration-response curve for this compound. Add the agonist in a stepwise manner, increasing the concentration only after the response to the previous concentration has stabilized.
-
For antagonist studies, incubate the tissues with the antagonist (e.g., EP 092) for a predetermined period (e.g., 30-60 minutes) before constructing the agonist concentration-response curve.
4. Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl or the agonist's own maximum.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
For antagonist studies, calculate the pA2 value using a Schild plot.
Caption: Experimental workflow for the isolated smooth muscle contraction assay.
Human Platelet Aggregation Assay
This protocol describes a general method for measuring platelet aggregation in response to a TP receptor agonist using light transmission aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors (who have not taken anti-platelet medication for at least 10 days) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP. The PPP is used to set the 100% transmission baseline in the aggregometer.
2. Platelet Aggregation Measurement:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a small magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.
-
Calibrate the aggregometer by setting the light transmission of the PRP sample to 0% and the PPP sample to 100%.
-
Add the agonist (this compound) at the desired final concentration to the PRP sample.
-
Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate. Increased light transmission corresponds to increased aggregation.
3. Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Dose-response curves can be generated by testing a range of agonist concentrations.
-
For platelet shape change, a transient decrease in light transmission is observed prior to aggregation.
Caption: Experimental workflow for the human platelet aggregation assay.
Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the TP receptor, for instance on human platelet membranes.
1. Membrane Preparation:
-
Prepare PRP as described in the platelet aggregation assay.
-
Pellet the platelets by centrifugation (e.g., 1000 x g for 15 minutes).
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the platelets in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, 1 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 30,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet and resuspend in the binding assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
2. Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of the radioligand (e.g., [125I]-PTA-OH).
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
A fixed amount of the platelet membrane preparation.
-
Binding buffer to the final assay volume.
-
-
For determining total binding, omit the competitor ligand.
-
For determining non-specific binding, add a high concentration of a known TP receptor ligand (e.g., U-46619 or unlabeled this compound).
-
Incubate the tubes at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Experimental workflow for the radioligand binding assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the thromboxane A2 receptor in various physiological and pathophysiological processes. Its high potency and specificity make it a robust agonist for in vitro studies of smooth muscle function, platelet biology, and TP receptor signaling. The experimental protocols provided in this guide offer a foundation for the further characterization of this compound and other TP receptor ligands.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of EP 171 at the Thromboxane A2 Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of EP 171, a potent synthetic agonist, at the thromboxane (B8750289) A2 (TP) receptor. While the query "this compound receptor" is a misnomer, this compound is a high-affinity ligand for the TP receptor, a G-protein coupled receptor pivotal in thrombosis and vasoconstriction. This document details the binding affinity and kinetics of this compound and other relevant ligands for the TP receptor, outlines the experimental protocols for these measurements, and illustrates the associated signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction to the Thromboxane A2 (TP) Receptor
The thromboxane A2 (TP) receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is the primary receptor for the prostanoid thromboxane A2 (TXA2).[1] TXA2 is a highly unstable but potent signaling molecule derived from arachidonic acid, playing a crucial role in hemostasis and vascular tone.[2] The TP receptor is expressed in various tissues, including platelets, vascular smooth muscle cells, endothelial cells, lungs, and kidneys.[2] In humans, two isoforms of the TP receptor, TPα and TPβ, exist due to alternative splicing of the TBXA2R gene.[2] These isoforms are identical for the first 328 amino acids but differ in their C-terminal tails, which can lead to differential G-protein coupling and signaling pathways.[3] The activation of TP receptors is implicated in a range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, inflammation, and the progression of cardiovascular diseases and certain cancers.[2]
This compound: A High-Affinity TP Receptor Agonist
This compound is a synthetic thromboxane A2-mimetic characterized by its very high agonist potency at TP receptors.[4] It is structurally a p-fluorophenoxy derivative of a prostaglandin (B15479496) H2 analog.[4] Due to its high affinity and potency, this compound serves as a valuable tool for studying the pharmacology of the TP receptor.
Binding Affinity of Ligands to the Thromboxane A2 (TP) Receptor
The binding affinity of a ligand to its receptor is a measure of the strength of the binding interaction and is a critical parameter in drug development. It is typically quantified by the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinities of this compound and other key ligands for the TP receptor.
Table 1: Binding Affinity of Agonists at the Human Thromboxane A2 (TP) Receptor
| Agonist | Receptor Source | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human Platelets | Competition Binding ([125I]-PTA-OH) | IC50 | 2.9 | [4] |
| This compound | Human Platelets | Competition Binding | Ki (estimated) | ~1 | [4] |
| U-46619 | Human Platelets | Competition Binding ([3H]-picotamide) | Ki | 19 | [1][5] |
| Prostaglandin H2 (PGH2) | Washed Human Platelets | Competition Binding ([125I]-PTA-OH) | Kd | 43 | [6] |
| Thromboxane A2 (TXA2) | Washed Human Platelets | Competition Binding ([125I]-PTA-OH) | Kd | 125 | [6] |
Table 2: Binding Affinity of Antagonists at the Human Thromboxane A2 (TP) Receptor
| Antagonist | Receptor Source | Assay Type | Parameter | Value (nM) | Reference |
| Picotamide | Human Platelets | Saturation Binding ([3H]-picotamide) | KD | 325 | [1][5] |
| ONO-11120 | Human Platelets | Competition Binding ([3H]-picotamide) | Ki | 28 | [1][5] |
| [125I]-PTA-OH | Washed Human Platelets | Saturation Binding | Kd | 21 ± 5 | [7] |
Binding Kinetics of Ligands to the Thromboxane A2 (TP) Receptor
Binding kinetics describe the rates at which a ligand associates (kon) and dissociates (koff) from its receptor. These parameters provide a more dynamic understanding of the drug-receptor interaction than affinity alone and can be crucial for predicting the duration of action of a drug.
Kinetics of this compound
Comparative Kinetics of Other TP Receptor Ligands
For comparative purposes, the binding kinetics of other ligands at the TP receptor have been characterized. For example, a study of the antagonist [125I]PTA-OH on washed human platelets reported the following kinetic constants:[7]
-
Association rate constant (kon): 6.6 x 106 M-1 min-1
-
Dissociation rate constant (koff): 1.82 x 10-1 min-1
-
Kinetically determined Kd (koff/kon): 27 nM
Furthermore, studies with the antagonist GR32191 have suggested the existence of two distinct binding sites on human platelets: one that is rapidly dissociating and another to which binding is essentially irreversible, highlighting the complexity of ligand interactions with the TP receptor.[8]
Experimental Protocols
The determination of binding affinity and kinetics relies on robust experimental methodologies. The radioligand binding assay is the gold standard for these measurements.
Radioligand Competition Binding Assay for TP Receptor
This protocol is a representative example for determining the inhibitory constant (Ki) of a test compound like this compound at the TP receptor.
Objective: To determine the binding affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the TP receptor.
Materials:
-
Receptor Source: Membrane preparations from cells expressing the human TP receptor (e.g., HEK293 cells) or washed human platelets.
-
Radioligand: A suitable radiolabeled TP receptor ligand, such as [125I]-PTA-OH or [3H]-U46619, at a concentration at or below its Kd.
-
Test Compound: Unlabeled this compound or other compounds of interest at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Filtration apparatus and Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in assay buffer. Determine the protein concentration of the membrane preparation.[9]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Membrane preparation (typically 50-100 µg of protein)
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of the radioligand (e.g., [125I]-PTA-OH).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.[10]
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing unlabeled ligand.
-
Non-specific Binding: Radioactivity in the presence of a saturating concentration of an unlabeled TP receptor ligand.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand competition binding assay.
Thromboxane A2 (TP) Receptor Signaling Pathways
Upon agonist binding, the TP receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins. The TP receptor primarily couples to two main G-protein families: Gq/11 and G12/13.[3]
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream events, including platelet shape change, degranulation, and aggregation, as well as smooth muscle contraction.[3]
-
G12/13 Pathway: Coupling to G12/13 activates the small GTPase Rho through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated Rho stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inhibits myosin light chain phosphatase. This leads to an increase in myosin light chain phosphorylation, resulting in enhanced smooth muscle contraction and platelet shape change.[3]
Signaling Pathway Diagram
Caption: TP receptor signaling pathways activated by an agonist.
Conclusion
This compound is a valuable pharmacological tool for investigating the thromboxane A2 receptor due to its high affinity and potent agonist activity. Its characteristic slow binding kinetics contribute to its prolonged physiological effects. Understanding the binding affinity, kinetics, and signaling pathways of ligands like this compound at the TP receptor is essential for the rational design and development of novel therapeutics targeting cardiovascular and thrombotic diseases. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this field.
References
- 1. Binding kinetics and antiplatelet activities of picotamide, a thromboxane A2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding kinetics and antiplatelet activities of picotamide, a thromboxane A2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
The Role of EP 171 in Platelet Activation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP 171 is a highly potent and specific synthetic thromboxane (B8750289) A2 (TXA2) mimetic that acts as a high-affinity agonist at the thromboxane A2 receptor (TP receptor) on human platelets. Its potent pro-aggregatory effects, significantly greater than other TXA2 analogs like U-46619, make it a critical tool for studying platelet activation pathways and a benchmark for the development of novel antiplatelet therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in platelet signaling cascades, and detailed experimental protocols for its characterization. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound and Platelet Activation
Platelet activation is a crucial physiological process for hemostasis, but its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular diseases such as myocardial infarction and stroke. Thromboxane A2 (TXA2) is a potent, endogenously produced lipid mediator that plays a central role in amplifying platelet activation and aggregation.[1] this compound, a synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2, is a powerful tool for investigating the TXA2-mediated signaling pathway due to its high potency and specificity for the TP receptor.[2]
Mechanism of Action of this compound
This compound exerts its effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR) on the surface of platelets.[2] The TP receptor is primarily coupled to two families of heterotrimeric G proteins: Gq and G12/13.[3][4]
Gq-Mediated Pathway
Activation of the Gq alpha subunit by the this compound-bound TP receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical event that initiates platelet shape change and granule secretion.
G12/13-Mediated Pathway
Simultaneously, the activation of G12/13 proteins initiates a separate signaling cascade that is primarily responsible for the dramatic change in platelet morphology. The G12/13 alpha subunits activate the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process promotes the assembly of actin-myosin filaments, driving the transformation of the platelet from its resting discoid shape to an activated, spherical form with filopodia and lamellipodia, a process known as shape change.[5][6]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in activating human platelets, with comparisons to the commonly used TXA2 mimetic, U-46619.
Table 1: Potency of this compound in Human Platelets
| Parameter | This compound | U-46619 | Reference |
| Platelet Shape Change (EC50) | ~0.1 nM | - | [2] |
| Platelet Aggregation (EC50) | ~1 nM | ~90 nM | [2] |
| TP Receptor Binding (IC50) | 2.9 nM | - | [2] |
| TP Receptor Binding (Ki) | ~1 nM | - | [2] |
Table 2: Relative Potency of this compound compared to U-46619
| Parameter | Relative Potency (this compound vs. U-46619) | Reference |
| Platelet Activation | ~90 times more potent | [2] |
| TP-Receptor Agonist (isolated smooth muscle) | 33-167 times more potent | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on platelet function.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.
-
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (in appropriate solvent, e.g., ethanol (B145695) or DMSO).
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
-
Procedure:
-
Preparation of PRP and PPP: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
Assay:
-
Pipette a known volume of adjusted PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring (e.g., 900-1200 rpm).
-
Add a specific concentration of this compound to the PRP.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the maximal percentage of aggregation from the aggregation curve. For dose-response curves, repeat the assay with a range of this compound concentrations.
-
Radioligand Binding Assay (Competition Binding)
This assay is used to determine the binding affinity (Ki) of this compound for the TP receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Intact human platelets or platelet membranes.
-
Radiolabeled TP receptor antagonist (e.g., [¹²⁵I]-PTA-OH).
-
This compound stock solution.
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Incubation: In a microcentrifuge tube, combine the platelet preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the platelets/membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[2]
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
-
Materials:
-
Washed human platelets.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
This compound stock solution.
-
Tyrode's buffer or other suitable physiological buffer.
-
Fluorometer or fluorescence microscope equipped for ratiometric imaging.
-
-
Procedure:
-
Platelet Preparation and Dye Loading:
-
Prepare washed platelets from PRP.
-
Incubate the washed platelets with Fura-2 AM in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
Wash the platelets to remove extracellular dye.
-
-
Fluorometric Measurement:
-
Resuspend the Fura-2 loaded platelets in a cuvette containing buffer.
-
Place the cuvette in the fluorometer and record the baseline fluorescence ratio (typically excitation at 340 nm and 380 nm, with emission at ~510 nm).
-
Add a specific concentration of this compound to the cuvette.
-
Continuously record the change in fluorescence ratio over time.
-
-
Data Analysis: The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. The peak increase in the ratio following stimulation with this compound represents the maximum calcium mobilization.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in platelet activation.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is an invaluable pharmacological tool for the study of thromboxane A2-mediated platelet activation. Its high potency and specificity for the TP receptor allow for precise investigation of the downstream signaling pathways involving Gq and G12/13, which are central to platelet shape change, granule secretion, and aggregation. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target platelet-driven thrombotic diseases. Further investigation into the nuanced aspects of this compound-induced signaling will continue to advance our knowledge of platelet biology and aid in the development of safer and more effective antiplatelet therapies.
References
- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The platelet shape change: biophysical basis and physiological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of EP 171
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of EP 171, a potent and highly specific thromboxane (B8750289) A2 (TXA2) mimetic. This document details its mechanism of action, quantitative physiological data, and the experimental protocols used to elucidate its effects.
Introduction to this compound
This compound is a synthetic prostanoid and a high-affinity agonist for the thromboxane A2 (TP) receptor.[1] Its chemical structure, a p-fluorophenoxy derivative of a 9,11-endoxy-10a-homo prostaglandin (B15479496) H2 analog, confers exceptional potency and specificity for the TP receptor.[1] As a TXA2 mimetic, this compound potently induces platelet aggregation and smooth muscle contraction, making it a valuable tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway. This guide will delve into the key experimental findings that have characterized the pharmacological profile of this compound.
Core Physiological Effects and Quantitative Data
The primary physiological effects of this compound are the induction of platelet aggregation and the contraction of smooth muscle tissues. These actions are mediated through its high-affinity binding to and activation of TP receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data describing the potency and receptor interaction of this compound from various in vitro studies.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations
| Tissue Preparation | Agonist | EC50 (pM) |
| Guinea-pig trachea | This compound | 45 |
| Pig pulmonary artery | This compound | 138 |
| Various (6 preparations) | This compound | 45 - 138 |
| Various (6 preparations) | U-46619 | - (this compound is 33-167 times more potent) |
Data sourced from Jones et al., 1989.[1]
Table 2: Antagonism of this compound-induced Contraction
| Tissue Preparation | Antagonist | pA2 |
| Pig pulmonary artery | EP 092 | 8.09 (against this compound) |
| Pig pulmonary artery | EP 092 | 8.15 (against U-46619) |
Data sourced from Jones et al., 1989.[1]
Table 3: Effects of this compound on Human Platelets
| Parameter | Agonist | Concentration for Effect | IC50 (nM) |
| Shape Change | This compound | 0.1 nM | - |
| Aggregation | This compound | 1 nM | - |
| TP-Receptor Binding | This compound | - | 2.9 |
Data sourced from Jones et al., 1989.[1]
Signaling Pathway of this compound
This compound, as a TP receptor agonist, activates a well-characterized signaling cascade. The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq alpha subunit.[2][3][4][5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates the cellular responses to this compound, such as platelet aggregation and smooth muscle contraction.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the physiological effects of this compound.
Isolated Smooth Muscle Contraction Assay
This protocol details the methodology for assessing the contractile response of isolated smooth muscle preparations to this compound.
4.1.1 Materials
-
Isolated tissue (e.g., guinea-pig trachea, pig pulmonary artery)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution
-
U-46619 (for comparison)
-
TP receptor antagonist (e.g., EP 092)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Gas mixture (95% O2, 5% CO2)
4.1.2 Procedure
-
Dissect the desired smooth muscle tissue and cut it into appropriate preparations (e.g., rings or strips).
-
Mount the tissue preparations in organ baths containing PSS, maintained at 37°C and continuously aerated with the gas mixture.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washes with fresh PSS.
-
After equilibration, elicit a reference contraction with a standard agonist (e.g., KCl or a high concentration of a known contractile agent) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Construct cumulative concentration-response curves for this compound by adding increasing concentrations of the agonist to the organ bath at regular intervals.
-
Record the isometric tension developed at each concentration.
-
For antagonist studies, incubate the tissues with the antagonist (e.g., EP 092) for a predetermined period before constructing the this compound concentration-response curve.
-
Calculate EC50 and pA2 values from the concentration-response data.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the use of light transmission aggregometry to measure this compound-induced platelet aggregation.[6][7][8][9][10]
4.2.1 Materials
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% or 3.8% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Light transmission aggregometer
-
Cuvettes with stir bars
4.2.2 Procedure
-
Collect whole blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Adjust the platelet count in the PRP if necessary using PPP.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Place a cuvette containing PRP and a stir bar into the aggregometer and allow it to warm to 37°C.
-
Add a specific concentration of this compound to the cuvette to induce aggregation.
-
Record the change in light transmission over time. An increase in light transmission indicates platelet aggregation.
-
Determine the concentration of this compound required to induce specific levels of aggregation (e.g., shape change and maximal aggregation).
TP-Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the TP receptor.[11][12][13][14][15]
4.3.1 Materials
-
Human platelet membranes (source of TP receptors)
-
Radiolabeled TP receptor antagonist (e.g., [³H]-SQ29548 or an iodinated analog)
-
This compound stock solution
-
Binding buffer
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
4.3.2 Procedure
-
Prepare human platelet membranes by homogenization and centrifugation.
-
In a series of tubes, incubate a fixed concentration of the radiolabeled antagonist with increasing concentrations of unlabeled this compound and the platelet membrane preparation in binding buffer.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled TP receptor antagonist).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound is a powerful pharmacological tool characterized by its high potency and specificity as a TP receptor agonist. The experimental data clearly demonstrate its ability to induce smooth muscle contraction and platelet aggregation at very low concentrations. The detailed protocols provided in this guide offer a framework for the continued investigation of the thromboxane A2 signaling pathway and the development of novel therapeutics targeting this system. The distinct slow onset and offset of its physiological actions also present an interesting area for further mechanistic studies.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. Testing platelet aggregation activity [protocols.io]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Prostaglandin EP Receptor Family and its Impact on Smooth Muscle Contraction
Disclaimer: The term "EP 171" is not a recognized designation for a specific prostaglandin (B15479496), receptor, or related compound in the scientific literature. It is likely that this term is a misinterpretation or a non-standard nomenclature. This guide will focus on the well-characterized Prostaglandin E (EP) receptor family, which consists of four subtypes (EP1, EP2, EP3, and EP4) that play a crucial role in the regulation of smooth muscle contraction.
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of physiological and pathological effects, particularly on smooth muscle tone.[1] The diverse actions of PGE2 are mediated by its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] These receptors are expressed in various smooth muscle tissues throughout the body, including the vasculature, airways, gastrointestinal tract, and reproductive organs, where they can induce either contraction or relaxation.[1][2] Understanding the specific roles and signaling pathways of each EP receptor subtype is critical for the development of targeted therapeutics for a variety of disorders characterized by abnormal smooth muscle function.
EP Receptor Subtypes and their Function in Smooth Muscle
The physiological response to PGE2 in a given smooth muscle tissue is determined by the specific profile of EP receptor subtypes expressed.[1] These receptors are coupled to different intracellular signaling cascades, leading to opposing effects on smooth muscle contractility.
EP1 Receptor: A Mediator of Contraction
The EP1 receptor is primarily associated with smooth muscle contraction.[1] It is coupled to the Gq family of G-proteins.[2] Activation of the EP1 receptor by PGE2 initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), a key trigger for smooth muscle contraction.[3][4]
Signaling Pathway:
-
PGE2 binds to the EP1 receptor.
-
The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).[2]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.[3]
-
The elevated [Ca2+]i binds to calmodulin, which in turn activates myosin light chain kinase (MLCK).
-
MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.
Caption: EP1 Receptor Signaling Pathway for Smooth Muscle Contraction.
EP2 and EP4 Receptors: Promoters of Relaxation
The EP2 and EP4 receptors are primarily responsible for mediating smooth muscle relaxation.[1][2] Both of these receptors are coupled to the Gs family of G-proteins.[2][5][6] Their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which promotes relaxation through several mechanisms.[1][5][6]
Signaling Pathway:
-
PGE2 binds to the EP2 or EP4 receptor.
-
The activated receptor stimulates the Gs protein to exchange GDP for GTP.
-
The Gαs-GTP subunit dissociates and activates adenylyl cyclase.[2][6]
-
PKA phosphorylates several target proteins that lead to relaxation, including:
-
Inhibition of MLCK, reducing myosin phosphorylation.
-
Activation of myosin light chain phosphatase, which dephosphorylates the myosin light chain.
-
Opening of potassium channels, leading to hyperpolarization and reduced calcium influx.[7]
-
Caption: EP2/EP4 Receptor Signaling Pathway for Smooth Muscle Relaxation.
EP3 Receptor: A Complex Modulator
The EP3 receptor exhibits the most complex signaling, with multiple splice variants that can couple to different G-proteins, including Gi, Gs, and Gq.[1][8][9] Consequently, activation of the EP3 receptor can lead to either contraction or relaxation depending on the specific isoform expressed and the cellular context.[1] The most common signaling pathway for EP3 receptors involves coupling to Gi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and promoting contraction by opposing the relaxant effects of the Gs pathway.[8][9]
Signaling Pathway (via Gi):
-
PGE2 binds to the EP3 receptor.
-
The activated receptor stimulates the Gi protein to exchange GDP for GTP.
-
The Gαi-GTP subunit dissociates and inhibits adenylyl cyclase.[8]
-
This leads to a decrease in intracellular cAMP levels.
-
Reduced PKA activity results in increased MLCK activity and promotes contraction.
Caption: EP3 Receptor Signaling Pathway (via Gi) for Smooth Muscle Contraction.
Quantitative Data on EP Receptor Activity
The following tables summarize quantitative data on the effects of various EP receptor agonists and antagonists on smooth muscle function from published studies.
| Agonist | Receptor Target | Preparation | Effect | Potency (logEC50) | Maximal Effect | Reference |
| ONO-329 | EP4 | Methacholine-contracted human precision-cut lung slices (PCLSs) | Relaxation | 4.9 x 10⁻⁷ | 35 ± 2% bronchodilation | [10] |
| ONO-259 | EP2 | Methacholine-contracted human PCLSs | Relaxation | 2.2 x 10⁻⁶ | 15 ± 2% bronchodilation | [10] |
| ONO-329 | EP4 | Histamine-contracted human PCLSs | Relaxation | 2.4 x 10⁻⁷ | 17 ± 6% bronchodilation | [10] |
| ONO-259 | EP2 | Histamine-contracted human PCLSs | Relaxation | 1.0 x 10⁻⁷ | 22 ± 2% bronchodilation | [10] |
| PGE2 | EP1, EP2, EP3, EP4 | Pig ileal smooth muscle cells | Contraction | - | 22.1% shortening at 10 nM | [11] |
| Enprostil | EP3 | Pig ileal smooth muscle cells | Contraction | - | 21.5% shortening at 1 nM | [11] |
| PGE2 | EP1, EP2, EP3, EP4 | Guinea-pig ileal smooth muscle cells | Contraction | - | 23.1% shortening at 10 nM | [11] |
| Butaprost | EP2 | Guinea-pig ileal smooth muscle cells | Contraction | - | 22.8% shortening at 1 nM | [11] |
| Iloprost | EP1 | Guinea-pig ileal smooth muscle cells | Contraction | - | 22.6% shortening at 10 nM | [11] |
| Antagonist | Receptor Target | Preparation | Effect | Reference |
| SC19220 | EP1 | Guinea-pig ileal smooth muscle cells | Inhibited PGE2-, butaprost-, and iloprost-induced contractions | [11] |
| PF-04418948 | EP2 | Murine colonic circular muscle | Abolished butaprost-induced relaxation | [12] |
| L-161,982 | EP4 | Murine colonic circular muscle | Fully antagonized PGE2-induced relaxation in EP2-KO mice | [12] |
| AH6809 | EP1 | Skeletal muscle arterioles of db/db mice | Normalized augmented pressure- and Ang II-induced constrictions | [13] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of EP receptor function in smooth muscle. Below are protocols for key experiments cited in the literature.
Isometric Muscle Tension Measurement in Organ Baths
This technique is used to measure the contractile and relaxant responses of isolated smooth muscle strips to pharmacological agents.
Protocol:
-
Tissue Preparation: Smooth muscle tissues (e.g., trachea, colon, esophagus) are dissected and cut into strips or rings.[7][14][15]
-
Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[7][14][15]
-
Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.[14]
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).[14]
-
Pharmacological Testing:
-
To study contraction, cumulative concentrations of an agonist are added to the bath, and the increase in tension is recorded.[14]
-
To study relaxation, the tissue is pre-contracted with a contractile agent (e.g., methacholine, histamine), and then cumulative concentrations of a relaxant agonist are added.[7][10]
-
Antagonists are added to the bath before the agonist to determine their inhibitory effect.[14]
-
-
Data Analysis: Concentration-response curves are generated, and parameters such as EC50 and maximal response are calculated.[10]
Caption: Experimental Workflow for Isometric Tension Measurement.
Magnetic Twisting Cytometry (MTC)
MTC is a single-cell technique used to measure cell stiffness and contractility.[10]
Protocol:
-
Cell Culture: Primary human airway smooth muscle cells are cultured on collagen-coated plates.[10]
-
Bead Coating and Attachment: Ferromagnetic beads are coated with a synthetic peptide that binds to cell surface integrin receptors and are then added to the cells.[10]
-
Magnetic Field Application: A brief, strong magnetic pulse is applied to magnetize the beads in a horizontal direction. A weaker, oscillating magnetic field is then applied vertically to twist the beads.[10]
-
Stiffness Measurement: The displacement of the beads is measured, and cell stiffness is calculated from the ratio of the applied stress to the resulting strain.
-
Pharmacological Stimulation: Baseline stiffness is measured, followed by the addition of a contractile agonist (e.g., methacholine, histamine). After contraction, a relaxant agonist is added, and changes in stiffness are continuously monitored.[10]
-
Data Analysis: Changes in cell stiffness over time are recorded and analyzed to determine the contractile and relaxant responses of individual cells.[10]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression and phosphorylation of specific proteins involved in signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Cultured smooth muscle cells are treated with agonists and/or antagonists for specified times. The cells are then washed and lysed to extract total protein.[10]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-myosin light chain 20, EP1 receptor).[10][13]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.[10]
-
-
Detection and Quantification: The protein bands are visualized using a detection reagent (e.g., chemiluminescence) or an imaging system, and the band intensities are quantified to determine the relative protein levels.[10]
Conclusion
The prostaglandin EP receptor family plays a complex and multifaceted role in the regulation of smooth muscle contraction and relaxation. The opposing actions of the different EP receptor subtypes, mediated by distinct signaling pathways, allow for fine-tuned control of smooth muscle tone in various physiological and pathophysiological contexts. A thorough understanding of the expression and function of each EP receptor subtype in different smooth muscle tissues is crucial for the development of selective agonists and antagonists with therapeutic potential for a wide range of disorders, including asthma, hypertension, and gastrointestinal motility disorders. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of these important receptors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of different receptor subtypes in prostaglandin E2-induced contraction and relaxation in the lower esophageal sphincter and esophageal body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 10. Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulatory (EP1 and EP3) and inhibitory (EP2) prostaglandin E2 receptors in isolated ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2 and EP4 receptors mediate PGE2 induced relaxation in murine colonic circular muscle: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of prostaglandin E2 EP1 receptor increases arteriolar tone and blood pressure in mice with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the EP receptor types that mediate longitudinal smooth muscle contraction of human colon, mouse colon and mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Prostaglandin E2 as mediator and modulator of airway smooth muscle responses - Karolinska Institutet - Figshare [openarchive.ki.se]
Early-Stage Research Applications of EP 171: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP 171 is a potent and high-affinity thromboxane (B8750289) A2 (TXA2) mimetic, acting as a selective agonist for the thromboxane A2 receptor (TP receptor).[1][2] Its high potency, with EC50 values in the picomolar range for smooth muscle contraction, and slow receptor dissociation kinetics make it a valuable tool for in-depth studies of the thromboxane signaling pathway.[1][2] This document provides a technical overview of early-stage research applications of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in platelet aggregation and smooth muscle contraction assays, and a visualization of its signaling pathway.
Core Mechanism of Action
This compound exerts its biological effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR).[3][4] As a TXA2 analog, it mimics the action of the endogenous ligand, initiating a cascade of intracellular events that are central to hemostasis and smooth muscle regulation.[3][4] Upon activation, the TP receptor couples to G proteins, primarily Gq and G12/13, leading to the activation of phospholipase C (PLC).[5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in cellular responses such as platelet shape change, degranulation, aggregation, and the contraction of smooth muscle cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on in vitro studies.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Preparation | Parameter | Value | Comparator (U-46619) Potency Ratio | Reference |
| Smooth Muscle Contraction | Various Isolated Tissues | EC50 | 45 - 138 pM | 33 - 167x more potent | [1][2] |
| Platelet Activation | Human Platelets | - | ~90x more potent | - | [1][2] |
| Platelet Shape Change | Human Platelets | Effective Concentration | 0.1 nM | - | [1] |
| Platelet Aggregation | Human Platelets | Effective Concentration | 1 nM | - | [1] |
Table 2: Binding Affinity and Antagonist Interaction
| Assay Type | Preparation | Parameter | Value | Notes | Reference |
| Radioligand Binding | Intact Human Platelets | IC50 | 2.9 nM | Competition with [125I]-PTA-OH | [1] |
| Radioligand Binding | Intact Human Platelets | Ki (estimated) | ~1 nM | Corrected for racemic nature and receptor binding | [1] |
| Antagonist Blockade | Pig Pulmonary Artery | pA2 (for EP 092) | 8.09 | - | [1][2] |
Signaling and Experimental Workflow Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TP receptor, initiating a Gq-mediated signaling cascade.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for assessing platelet aggregation induced by this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard methods for assessing platelet aggregation.[6]
Materials:
-
This compound
-
Vehicle control (e.g., DMSO or ethanol)
-
Human whole blood
-
3.2% sodium citrate (B86180) anticoagulant
-
Light transmission aggregometer and cuvettes with stir bars
-
Pipettes
-
Centrifuge
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant, which is the PRP, and transfer it to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
Pipette PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette into the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 5 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of this compound or vehicle control to the PRP.
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the maximum aggregation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Protocol 2: Isolated Smooth Muscle Contraction Assay
This protocol provides a general framework for measuring this compound-induced smooth muscle contraction using an organ bath system. The specific tissue (e.g., guinea-pig trachea, rat aorta) will require specific dissection and preparation techniques.[1][2]
Materials:
-
This compound
-
Vehicle control
-
Isolated smooth muscle tissue (e.g., tracheal rings, aortic rings)
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Organ bath system with isometric force transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue in cold, oxygenated physiological salt solution.
-
Prepare tissue segments (e.g., rings of 2-4 mm in length).
-
Suspend the tissue segments in the organ baths between two hooks. One hook is fixed, and the other is connected to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate in the organ bath for at least 60-90 minutes under a resting tension (the optimal tension must be determined for each tissue type).
-
During equilibration, wash the tissues with fresh physiological salt solution every 15-20 minutes.
-
-
Contraction Measurement:
-
After equilibration, induce a reference contraction (e.g., with a high concentration of potassium chloride) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline tension.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Record the isometric tension generated by the tissue after the addition of each concentration of this compound.
-
-
Data Analysis:
-
Measure the peak tension developed at each concentration of this compound.
-
Express the contraction as a percentage of the maximum response to a reference agonist or to this compound itself.
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
This compound is a highly specific and potent tool for the investigation of the thromboxane A2 signaling pathway. Its distinct properties, particularly its high affinity and slow offset, allow for detailed characterization of TP receptor function in various physiological and pathophysiological contexts. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize this compound in their early-stage research endeavors, contributing to a deeper understanding of thrombosis, vasoconstriction, and related disease states.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Potential Therapeutic Areas for EP 171: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly specific synthetic analog of prostaglandin (B15479496) H2, characterized as a high-affinity thromboxane (B8750289) A2 (TXA2) mimetic. It exerts its pharmacological effects through the activation of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. Due to its potent agonist activity at the TP receptor, the potential therapeutic applications of this compound are intrinsically linked to physiological and pathophysiological processes mediated by the TXA2 pathway. This technical guide provides an in-depth overview of the potential therapeutic areas for this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Potential Therapeutic Areas
The primary therapeutic utility of a potent TP receptor agonist like this compound is likely to be in research applications aimed at understanding the roles of the TXA2 pathway in various diseases. However, exploring its effects could provide insights into conditions where targeted and temporary TP receptor activation might be beneficial, or conversely, where TP receptor antagonism is required.
-
Cardiovascular Research: The TXA2 pathway is a key regulator of hemostasis and vascular tone. This compound can be a valuable tool to study the mechanisms of platelet aggregation and vasoconstriction.[1] While TP receptor antagonists are explored for preventing thrombosis, a potent agonist like this compound can be used in preclinical models to induce and study thrombotic events, evaluate the efficacy of antiplatelet therapies, and investigate the role of TP receptor activation in the pathophysiology of myocardial infarction and stroke.[2]
-
Respiratory Research: TXA2 is a potent bronchoconstrictor. This compound can be utilized in in vitro and in vivo models to study the mechanisms of airway hyperresponsiveness in diseases like asthma. By inducing bronchoconstriction, this compound can help in the evaluation of novel bronchodilator therapies.
-
Inflammatory Conditions: The TXA2 pathway is implicated in inflammatory processes. This compound could be used as a research tool to investigate the role of TP receptor activation in the recruitment and activation of inflammatory cells, and in the generation of inflammatory mediators.
-
Cancer Biology: Emerging evidence suggests a role for the TXA2 signaling pathway in cancer progression and metastasis.[2][3] this compound could be employed in preclinical cancer models to dissect the specific contributions of TP receptor activation to tumor growth, angiogenesis, and cell migration.[3]
Mechanism of Action
This compound acts as a potent agonist at the thromboxane A2 (TP) receptor. The TP receptor, a member of the G-protein coupled receptor (GPCR) superfamily, exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[2][4] Upon binding of an agonist like this compound, the TP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The primary signaling pathway involves the coupling of the TP receptor to Gαq and Gα13 proteins.[5]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and platelet aggregation.[2]
-
Gα13 Pathway: Coupling to Gα13 activates the Rho/Rho-kinase signaling pathway, which plays a crucial role in cell contraction, migration, and proliferation.[5]
The activation of these signaling pathways by this compound results in its observed physiological effects, such as potent contraction of smooth muscle and aggregation of platelets.[1]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for this compound from preclinical studies.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations
| Preparation | EC50 (pM) |
| Guinea-pig trachea | 45 - 138 |
| Pig pulmonary artery | Not specified |
| Other (unspecified) | 33-167 times more potent than U-46619 |
Data from Jones et al., 1989.[1]
Table 2: Activity of this compound in Human Platelets
| Parameter | Value | Notes |
| Relative Potency | ~90 times more potent than U-46619 | For inducing platelet aggregation. |
| IC50 | 2.9 nM | In competition binding assay with [125I]-PTA-OH. |
| Estimated Ki | ~1 nM | Corrected for racemic nature and ligand depletion. |
Data from Jones et al., 1989.[1]
Table 3: Antagonism of this compound Action
| Preparation | Antagonist | pA2 |
| Pig pulmonary artery | EP 092 | 8.09 |
Data from Jones et al., 1989.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Isolated Smooth Muscle Contraction Assay
This protocol is based on the classical organ bath technique to measure the contractile response of isolated smooth muscle tissues to this compound.[6][7]
Materials:
-
Isolated tissue (e.g., guinea-pig trachea, pig pulmonary artery)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution (in a suitable solvent, e.g., ethanol)
-
TP receptor antagonist (e.g., EP 092) for antagonist studies
-
Isolated organ bath system with force-displacement transducers and data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it immediately in ice-cold PSS.
-
Prepare tissue segments of appropriate size (e.g., rings of an artery or strips of tracheal muscle).
-
-
Mounting the Tissue:
-
Mount the tissue segments in the organ baths containing PSS maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration and Tensioning:
-
Allow the tissues to equilibrate for at least 60 minutes, with periodic washing with fresh PSS every 15-20 minutes.
-
Apply an optimal resting tension to the tissues (e.g., 1-2 g for guinea-pig trachea) and allow for a further 30-60 minute equilibration period.
-
-
Cumulative Concentration-Response Curve:
-
After equilibration, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile force generated at each concentration.
-
-
Antagonist Studies (Schild Analysis):
-
To determine the pA2 value of an antagonist, pre-incubate the tissues with a fixed concentration of the antagonist for a predetermined time (e.g., 30-60 minutes) before constructing the cumulative concentration-response curve for this compound.
-
Repeat this procedure with several different concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the concentration-response curve.
-
For antagonist studies, perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to measure the aggregation of human platelets in response to this compound.[8][9][10][11]
Materials:
-
Freshly drawn human whole blood from healthy, drug-free donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.
-
Carefully aspirate the upper PRP layer.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
-
Aggregation Measurement:
-
Pipette a known volume of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow it to warm to 37°C while stirring.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add a specific concentration of this compound to the PRP and record the change in light transmission over time (typically 5-10 minutes). An increase in light transmission indicates platelet aggregation.
-
-
Data Analysis:
-
The extent of aggregation is typically quantified as the maximum percentage change in light transmission.
-
Construct a concentration-response curve by plotting the percentage of aggregation against the logarithm of the this compound concentration to determine the EC50.
-
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the TP receptor, typically using human platelet membranes.[12][13][14]
Materials:
-
Human platelet membranes (source of TP receptors)
-
Radiolabeled TP receptor antagonist (e.g., [125I]-PTA-OH or [3H]-SQ 29,548)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Isolate human platelets from whole blood and prepare platelet membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a series of tubes or a 96-well plate, add the following components:
-
Total Binding: Binding buffer, a fixed concentration of the radioligand, and the platelet membrane preparation.
-
Non-specific Binding: Binding buffer, the radioligand, a high concentration of a non-radiolabeled TP receptor ligand (to saturate the receptors), and the platelet membrane preparation.
-
Competitive Binding: Binding buffer, the radioligand, varying concentrations of unlabeled this compound, and the platelet membrane preparation.
-
-
-
Incubation:
-
Incubate the reaction mixtures at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway activated by this compound.
Caption: Experimental workflow for the pharmacological characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Testing platelet aggregation activity [protocols.io]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Preclinical Safety and Toxicity Profile of EP 171: A Technical Assessment
Introduction to EP 171
This compound is a synthetic analog of prostaglandin (B15479496) H2 and a potent agonist of the thromboxane (B8750289) A2 (TP) receptor.[1] Its primary pharmacological action is to mimic the effects of endogenous thromboxane A2, a key mediator in platelet aggregation and vasoconstriction. Due to its high potency and specificity for the TP receptor, this compound has been utilized as a research tool to investigate the physiological and pathophysiological roles of the thromboxane A2 signaling pathway.
Pharmacological Profile
Mechanism of Action: this compound exerts its effects by binding to and activating TP receptors, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events, primarily through the Gq/11 and G12/13 pathways.
-
Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are critical for platelet shape change, granule secretion, and aggregation, as well as smooth muscle contraction.
-
G12/13 Pathway: This pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which promotes the phosphorylation of myosin light chain phosphatase, thereby increasing the phosphorylation of myosin light chains and leading to vasoconstriction.
Below is a diagram illustrating the general signaling pathway for a thromboxane A2 receptor agonist like this compound.
References
Understanding the Slow Onset and Offset of EP 171 Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a highly potent and selective thromboxane (B8750289) A2 (TXA2) mimetic, acting as a powerful agonist at the thromboxane A2 (TP) receptor.[1][2] A defining characteristic of this compound is its remarkably slow onset and offset of action, a feature that distinguishes it from other TXA2 analogs and has significant implications for its pharmacological profile.[1][2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this unusual kinetic profile, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways. The slow kinetics of this compound are strongly correlated with its high potency, suggesting that its interaction with the TP receptor is a key determinant of its prolonged physiological effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the TP receptor and its biological effects.
Table 1: Potency and Efficacy of this compound in Isolated Smooth Muscle Preparations
| Preparation | Parameter | Value | Reference |
| Various (six types) | Relative Potency vs. U-46619 | 33-167 times more potent | [1] |
| Various (six types) | EC50 | 45 - 138 pM | [1] |
| Guinea-pig trachea | Time for 50% reversal of contraction | ~ 3 hours | [1][2] |
Table 2: Platelet Activation and Receptor Binding Affinity of this compound
| Parameter | Value | Reference |
| Relative Potency vs. U-46619 (human platelets) | ~90 times more potent | [1][2] |
| IC50 (TP receptor binding, human platelets) | 2.9 nM | [2] |
| Estimated Ki (TP receptor binding, human platelets) | ~1 nM | [2] |
| Onset of shape change | Slow (at 0.1 nM) | [1][2] |
| Onset of aggregation | Slow (at 1 nM) | [1][2] |
Core Mechanism: High-Affinity Binding and Slow Dissociation from the TP Receptor
A slow k_off means that once this compound binds to the TP receptor, it forms a stable drug-receptor complex that dissociates very slowly. This prolonged receptor occupancy leads to a sustained signaling cascade, resulting in the observed slow onset of maximal effect and a very gradual decline in effect even after the removal of the agonist from the extracellular environment.
Signaling Pathway of this compound Action
This compound, as a TXA2 mimetic, activates the TP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gq class of G-proteins, leading to the stimulation of phospholipase C (PLC).[3][4][5] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][4] The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains in smooth muscle cells, causing contraction. In platelets, this signaling cascade results in shape change and aggregation.[4][6]
Caption: Signaling pathway of this compound via the TP receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the action of this compound. These are representative protocols based on standard pharmacological techniques.
Isolated Guinea-Pig Trachea Contraction Assay
This assay is used to measure the contractile response of smooth muscle to this compound.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected out and placed in cold Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.
-
Agonist Addition: A cumulative concentration-response curve is generated by adding this compound to the organ bath in increasing concentrations. The contractile response is recorded until a maximal effect is achieved.
-
Washout (for offset determination): After achieving a stable maximal contraction with this compound, the tissue is washed repeatedly with fresh Krebs-Henseleit solution to observe the rate of relaxation. The time taken for 50% reversal of the contraction is measured.
Caption: Workflow for the isolated guinea-pig trachea contraction assay.
Human Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate. The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Aggregometry: Platelet aggregation is measured using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C. The light transmission is set to 0% for PRP and 100% for PPP.
-
Agonist Addition: A baseline is recorded for 1-2 minutes, after which a solution of this compound is added to the PRP to achieve the desired final concentration.
-
Data Recording: The change in light transmission, which corresponds to platelet aggregation, is recorded over time. The slow onset of aggregation induced by this compound is a key parameter to be observed.
Caption: Workflow for the human platelet aggregation assay.
Conclusion
The slow onset and offset of this compound's action are defining features that stem from its high-affinity binding to the TP receptor, likely due to a slow dissociation rate. This prolonged receptor engagement leads to sustained downstream signaling through the Gq/PLC/Ca2+ pathway, resulting in long-lasting physiological responses in smooth muscle and platelets. A thorough understanding of these kinetic and signaling properties is crucial for the rational design and development of novel therapeutics targeting the thromboxane A2 pathway. Further studies to directly measure the binding kinetics of this compound would provide a more complete quantitative understanding of its unique pharmacological profile.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to use EP 171 in laboratory experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and high-affinity thromboxane (B8750289) A2 (TXA2) mimetic, acting as a selective agonist for the thromboxane A2 receptor (TP-receptor).[1] Its high potency and slow receptor dissociation make it a valuable tool for investigating the physiological and pathological roles of TP-receptor activation.[1] These application notes provide detailed protocols for utilizing this compound in various laboratory experiments to explore its effects on cellular signaling and function.
Mechanism of Action
This compound functions as a synthetic analog of thromboxane A2, binding to and activating TP-receptors. These receptors are G-protein-coupled receptors that, upon activation, primarily couple to Gαq and Gα12/13. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates Rho GTPases, leading to the regulation of the actin cytoskeleton and cell shape changes. These signaling cascades culminate in various cellular responses, including platelet aggregation, smooth muscle contraction, and cellular proliferation.
Data Presentation
A summary of the reported quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Preparation | Reference Compound |
| EC50 | 45 - 138 pM | Isolated smooth muscle preparations | U-46619 (33-167 times less potent) |
| IC50 | 2.9 nM | Intact human platelets (binding assay) | - |
| Ki (estimated) | ~1 nM | Intact human platelets | - |
| Platelet Aggregation | ~90 times more potent than U-46619 | Human blood platelets | U-46619 |
| Platelet Shape Change | 0.1 nM | Human blood platelets | - |
| Platelet Aggregation (onset) | 1 nM | Human blood platelets | - |
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows related to this compound.
Figure 1: Simplified signaling pathway of this compound via the TP-Receptor and Gαq activation.
Figure 2: General experimental workflow for a platelet aggregation assay using this compound.
Figure 3: Logical relationship of this compound action from receptor binding to cellular response.
Experimental Protocols
Platelet Aggregation Assay
This protocol describes how to measure the ability of this compound to induce platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Vehicle control (e.g., DMSO or ethanol, depending on this compound solvent)
-
Human platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) for blanking
-
Aggregometer and cuvettes with stir bars
-
Pipettes
Protocol:
-
PRP Preparation: Prepare PRP from fresh human blood collected in citrate (B86180) anticoagulant. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Reading: Pipette the adjusted PRP into an aggregometer cuvette with a stir bar. Place the cuvette in the heating block. Use a cuvette with PPP to set the 100% aggregation baseline.
-
Addition of this compound: Add a small volume of the desired concentration of this compound to the PRP cuvette. For a dose-response curve, use a range of concentrations (e.g., 0.01 nM to 100 nM). Add an equivalent volume of vehicle for the negative control.
-
Data Acquisition: Immediately place the cuvette in the aggregometer and start recording the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Analysis: Analyze the aggregation curves to determine the maximal aggregation percentage and the initial slope of aggregation.
Smooth Muscle Contraction Assay
This protocol outlines a method to assess the contractile effect of this compound on isolated smooth muscle tissue, such as aortic rings.
Materials:
-
This compound
-
Vehicle control
-
Isolated smooth muscle tissue (e.g., rat aorta)
-
Krebs-Henseleit solution
-
Organ bath system with force transducer
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Protocol:
-
Tissue Preparation: Isolate the desired smooth muscle tissue and cut it into rings of appropriate size (e.g., 2-3 mm).
-
Mounting: Mount the tissue rings in the organ baths containing Krebs-Henseleit solution, continuously bubbled with carbogen gas and maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with solution changes every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Cumulative Concentration-Response Curve: Add this compound to the organ baths in a cumulative manner, increasing the concentration stepwise (e.g., from 1 pM to 1 µM) once the response to the previous concentration has stabilized.
-
Data Recording: Record the isometric tension throughout the experiment.
-
Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve to determine the EC50 value.
Cell Viability Assay (General Protocol)
This protocol provides a general framework to investigate the effect of this compound on the viability of cells expressing TP-receptors (e.g., vascular smooth muscle cells, specific cancer cell lines).
Materials:
-
This compound
-
Cell line expressing TP-receptors
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP measurement)[2][3]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[4]
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.[2][3]
-
Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.[2][4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay by Annexin V Staining (General Protocol)
This general protocol can be adapted to determine if this compound induces apoptosis in a relevant cell line.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit[5]
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time. Include a vehicle control.[4]
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[6][7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4][7]
-
Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[6]
Western Blotting for Signaling Pathway Analysis (General Protocol)
This protocol can be used to examine the effect of this compound on the expression or phosphorylation of proteins downstream of TP-receptor activation.
Materials:
-
This compound
-
Cell line expressing TP-receptors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against phosphorylated PLC, ERK, or other relevant targets)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[8][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. bio-rad.com [bio-rad.com]
- 9. cdn.bcm.edu [cdn.bcm.edu]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vitro Assays of EP 171, a High-Affinity Thromboxane A2-Mimetic
Audience: Researchers, scientists, and drug development professionals.
Introduction:
EP 171 is a potent and high-affinity thromboxane (B8750289) A2 (TXA2) mimetic. It acts as an agonist at the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor that plays a crucial role in various physiological processes, including platelet aggregation and smooth muscle contraction.[1] Understanding the in vitro pharmacology of this compound is essential for its application in research and drug development. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the reported in vitro potency and affinity of this compound.
| Assay Type | Preparation | Parameter | Value | Reference Compound | Reference Compound Value |
| Smooth Muscle Contraction | Isolated Guinea-Pig Trachea | EC50 | 45 - 138 pM | U-46619 | 33-167 fold less potent |
| Smooth Muscle Contraction | Pig Pulmonary Artery | pA2 (with EP 092) | 8.09 | U-46619 | 8.15 |
| Platelet Activation | Human Platelets | Shape Change EC50 | ~0.1 nM | U-46619 | ~90 fold less potent |
| Platelet Aggregation | Human Platelets | Aggregation EC50 | ~1 nM | U-46619 | ~90 fold less potent |
| Radioligand Binding | Intact Human Platelets | IC50 ([125I]-PTA-OH) | 2.9 nM | - | - |
| Radioligand Binding | Intact Human Platelets | Ki (calculated) | ~1 nM | - | - |
Experimental Protocols
Isolated Smooth Muscle Contraction Assay
This protocol describes the methodology to assess the contractile effect of this compound on isolated guinea-pig tracheal smooth muscle.
Principle:
The contractility of isolated smooth muscle strips is measured isometrically in an organ bath. The response to cumulative additions of an agonist like this compound is recorded to determine its potency (EC50).
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11.1 Glucose)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
This compound and other test compounds
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Organ Bath Setup and Equilibration:
-
Mount each tracheal ring in a 10-20 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.[2][3]
-
Suspend the rings between two L-shaped stainless steel hooks. One hook is fixed to the chamber, and the other is connected to an isometric force transducer.
-
Apply a resting tension of 1.0-1.5 g to each tissue and allow them to equilibrate for 60-90 minutes.[2][3]
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experiment Execution:
-
After equilibration, perform a viability test by contracting the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl).[2]
-
Wash the tissues thoroughly until the tension returns to the baseline.
-
Generate a cumulative concentration-response curve for this compound. Add the agonist in a stepwise manner (e.g., in half-log increments) once the response to the previous concentration has reached a stable plateau.
-
Record the maximal contraction.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value using a suitable non-linear regression software (e.g., GraphPad Prism).
-
Platelet Aggregation Assay
This protocol details the use of light transmission aggregometry (LTA) to measure this compound-induced platelet aggregation.
Principle:
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Phosphate-Buffered Saline (PBS)
-
This compound and other test compounds
-
Light transmission aggregometer
-
Aggregation cuvettes with stir bars
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood from healthy, drug-free donors.
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[4]
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[4]
-
-
Aggregation Measurement:
-
Pipette PRP into an aggregation cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add a small volume of this compound solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes. Aggregation is observed as an increase in light transmission.[4]
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated.
-
Generate dose-response curves by testing a range of this compound concentrations to determine the EC50.
-
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the TP receptor on intact human platelets.
Principle:
The assay measures the ability of a non-radiolabeled ligand (this compound) to compete with a radiolabeled ligand (e.g., [125I]-PTA-OH) for binding to the TP receptor.
Materials:
-
Intact human platelets
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [125I]-PTA-OH)
-
This compound and other unlabeled competing ligands
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Platelet Preparation:
-
Isolate human platelets from whole blood by centrifugation as described in the platelet aggregation protocol.
-
Wash the platelets with an appropriate buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the intact platelet suspension, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled standard TP receptor antagonist.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[5]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the platelets with bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor (this compound).
-
Calculate the IC50 value from the competition curve using non-linear regression.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Thromboxane A2 Receptor (TP Receptor) Signaling
This compound, as a TXA2 mimetic, activates the TP receptor, which primarily couples to two main G-protein signaling pathways: Gq/11 and G12/13.[6][7]
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for platelet shape change, degranulation, and aggregation, as well as smooth muscle contraction.[6][8]
-
G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA activates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain phosphatase and an increase in myosin light chain phosphorylation, resulting in smooth muscle contraction and cytoskeletal changes in platelets.[9][10]
References
- 1. pa2online.org [pa2online.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thromboxane A2 receptor-mediated G12/13-dependent glial morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Recommended solvent and concentration for EP 171.
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly specific synthetic thromboxane (B8750289) A2 (TXA2) mimetic. It functions as a high-affinity agonist for the thromboxane A2 receptor (TP receptor), demonstrating significantly greater potency than the commonly used TP receptor agonist U-46619.[1][2][3] Its mechanism of action involves the activation of TP receptors, which are G-protein coupled receptors that play a crucial role in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][4][5][6][7] The actions of this compound are characterized by a slow onset and a prolonged effect, making it a valuable tool for studying the sustained activation of the thromboxane A2 signaling pathway.[1][2][3]
Physicochemical Properties and Recommended Solvent
While specific solubility data for this compound is not extensively published, prostaglandin (B15479496) analogues are often soluble in organic solvents.
Recommended Solvent and Stock Solution Preparation:
It is recommended to first attempt to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol . For a typical stock solution, a concentration of 1 to 10 mM can be prepared.
Protocol for Stock Solution Preparation (Example with DMSO):
-
Warm the vial of this compound to room temperature before opening.
-
Add a calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mg vial of this compound with a molecular weight of X g/mol , add Y mL of DMSO for a 10 mM solution).
-
Vortex the solution gently until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: It is crucial to consult the manufacturer's product datasheet for specific solubility information and handling instructions.
Data Presentation
The following table summarizes the quantitative data regarding the potency of this compound from published literature.
| Parameter | Preparation | Value | Reference |
| EC50 | Isolated Smooth Muscle Preparations | 45 - 138 pM | [1][2][3] |
| Effective Concentration | Human Platelet Shape Change | 0.1 nM | [1][2][3] |
| Effective Concentration | Human Platelet Aggregation | 1 nM | [1][2][3] |
| IC50 (Competition Assay) | Intact Human Platelets | 2.9 nM | [1][2] |
Experimental Protocols
Platelet Aggregation Assay
This protocol describes the use of this compound to induce platelet aggregation in human platelet-rich plasma (PRP), a standard method for assessing platelet function.[8][9][10][11]
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Platelet aggregation agonist (e.g., ADP, collagen) for positive control.
-
Saline or appropriate buffer for dilutions.
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (supernatant). b. Carefully collect the PRP. c. Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
Platelet Count Adjustment: a. Determine the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Aggregation Measurement: a. Pre-warm the PRP sample to 37°C for 5-10 minutes in the aggregometer cuvette with a stir bar. b. Set the baseline with PRP (0% aggregation) and the reference with PPP (100% aggregation). c. Add the desired final concentration of this compound (e.g., 1 nM) to the PRP. d. Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation. e. A positive control with a known agonist should be run in parallel.
Visualizations
Thromboxane A2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the TP receptor by an agonist like this compound.
Caption: Signaling pathway of this compound via the TP receptor.
Experimental Workflow for Platelet Aggregation Assay
This diagram outlines the key steps in performing a platelet aggregation experiment using this compound.
Caption: Workflow for this compound-induced platelet aggregation.
References
- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]
- 7. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 11. Testing platelet aggregation activity [protocols.io]
Application Notes and Protocols for Investigating the Effects of EPZ015938 (GSK3326595) in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of EPZ015938, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in various cell culture models.
Introduction
EPZ015938 (also known as GSK3326595) is an orally active and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including tumorigenesis, by methylating arginine residues on proteins.[1][2] Inhibition of PRMT5 has shown promising anti-proliferative effects in a range of cancer cell lines, making EPZ015938 a valuable tool for cancer research and drug development.[3] This document outlines the cell culture models, experimental protocols, and expected outcomes when studying the effects of this inhibitor.
Mechanism of Action and Signaling Pathways
EPZ015938 acts as a substrate-competitive inhibitor of the PRMT5-MEP50 complex.[4] By blocking the enzymatic activity of PRMT5, it prevents the symmetric dimethylation of arginine residues on various substrate proteins. This inhibition impacts several downstream signaling pathways critical for cancer cell survival and proliferation.
Key signaling pathways affected by EPZ015938 include:
-
Splicing Regulation: PRMT5 is known to methylate components of the spliceosome, such as SmD3. Inhibition by EPZ015938 can lead to altered mRNA splicing, affecting the expression of key cellular proteins.[3][4]
-
DNA Damage Repair: EPZ015938 has been shown to reduce the expression of DNA repair kinases like ATM and ATR.[5][6] This suggests a role for PRMT5 in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.
-
PI3K/mTOR Signaling: Studies in multiple myeloma cell lines have indicated that PRMT5 inhibition can deregulate the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][6]
-
p53 Pathway: In lymphoma cell lines, inhibition of PRMT5 with GSK3326595 has been shown to induce the deletion of exon 6 in the MDM4 oncogene, which in turn reverses its inhibitory effect on the p53 tumor suppressor pathway.[3]
Cell Culture Models
EPZ015938 has demonstrated anti-proliferative activity across a variety of cancer cell lines. The choice of cell model will depend on the specific research question.
| Cell Line | Cancer Type | Key Features |
| Mantle Cell Lymphoma (MCL) | ||
| Z138 | Mantle Cell Lymphoma | Used in xenograft models showing tumor growth inhibition.[4] |
| Multiple Myeloma (MM) | ||
| OPM2, JJN3, AMO1, XG7 | Multiple Myeloma | Showed decreased cellular growth and apoptosis upon treatment.[5][6] |
| Triple-Negative Breast Cancer (TNBC) | ||
| HCC1954 | HER2-positive Breast Cancer | Sensitive to PRMT5 inhibition.[7] |
| T47D, MCF7 | Luminal Breast Cancer | Showed impaired proliferation.[7] |
| BT474 | HER2-positive Breast Cancer | Less sensitive to PRMT5 inhibition.[7] |
| Non-Cancerous Cells | ||
| MCF10A | Non-cancerous breast cell line | Less sensitive to EPZ015938 compared to cancer cell lines.[7] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of EPZ015938 in various breast cancer cell lines.
| Cell Line | Subtype | IC50 (nM) |
| HCC1954 | HER2-positive | 54.2 ± 19.4 |
| MCF7 | Luminal | 191.5 ± 47 |
| T47D | Luminal | 303.9 ± 244.8 |
| BT474 | HER2-positive | 625.5 ± 217.6 |
| MCF10A | Non-cancerous | 722.8 ± 122 |
Data sourced from a study on triple-negative breast cancers.[7]
Experimental Protocols
Below are detailed protocols for key experiments to investigate the effects of EPZ015938.
Protocol 1: Cell Viability Assay (XTT Assay)
This protocol is for determining the effect of EPZ015938 on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% penicillin/streptomycin)
-
EPZ015938 (GSK3326595)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
XTT labeling reagent (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
-
Electron-coupling reagent (e.g., N-methyldibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of EPZ015938 in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of EPZ015938. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by EPZ015938.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EPZ015938
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of EPZ015938 for 48-72 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blotting for Protein Expression
This protocol is for analyzing changes in protein levels following EPZ015938 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EPZ015938
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SDMA, anti-PARP, anti-Caspase-3, anti-ATM, anti-ATR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with EPZ015938, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The provided application notes and protocols offer a framework for investigating the cellular effects of the PRMT5 inhibitor EPZ015938. By utilizing appropriate cell culture models and a combination of cell-based and molecular assays, researchers can further elucidate the mechanism of action of this compound and evaluate its therapeutic potential in various cancer contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EP 171: An In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP 171 is a potent and highly specific thromboxane (B8750289) A2 (TXA2) mimetic, acting as a TP-receptor agonist. Extensive literature searches for in vivo animal research models and corresponding dosage data for this compound did not yield any specific results. The available research predominantly focuses on its in vitro characterization in isolated smooth muscle preparations and human platelets. These studies have established its high affinity and slow onset/offset of action at the thromboxane A2 receptor. This document provides a detailed summary of the available in vitro data, protocols for relevant in vitro experiments, and a depiction of the associated signaling pathway.
Introduction
Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a crucial role in hemostasis and cardiovascular physiology. Synthetic mimetics of TXA2, such as this compound, are valuable tools for studying the pharmacology of the thromboxane A2 receptor (TP-receptor). This compound is distinguished by its high potency and specificity for the TP-receptor compared to other prostanoid receptors.[1] Its slow onset and offset of action are notable characteristics that have been observed in in vitro experiments.[1]
In Vitro Efficacy of this compound
Quantitative data from in vitro studies on this compound are summarized below. These studies highlight its potency as a TP-receptor agonist in various isolated tissue preparations.
| Preparation | Agonist Activity (EC50) | Relative Potency vs. U-46619 | Reference |
| Guinea-pig trachea | 45 pM | ~167x more potent | [1] |
| Pig pulmonary artery | 138 pM | ~33x more potent | [1] |
| Human platelets (Shape Change) | 0.1 nM | ~90x more potent | [1] |
| Human platelets (Aggregation) | 1 nM | ~90x more potent | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the thromboxane A2 receptor (TP-receptor), a G-protein coupled receptor (GPCR). Upon activation, the TP-receptor primarily couples to Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC in smooth muscle cells leads to contraction, and in platelets, it results in shape change and aggregation.
Experimental Protocols
Due to the absence of in vivo data, the following protocol details a representative in vitro experiment to assess the contractile effect of this compound on isolated guinea-pig tracheal smooth muscle, based on the methodology described in the literature.[1]
Preparation of Isolated Guinea-Pig Tracheal Rings
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a male guinea-pig (e.g., Dunkin-Hartley, 300-500g) via an approved method (e.g., cervical dislocation followed by exsanguination).
-
Immediately excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
-
Preparation of Tracheal Rings:
-
Carefully remove adherent connective tissue and fat from the trachea.
-
Cut the trachea into rings of approximately 2-3 mm in width.
-
Cut the cartilage opposite the smooth muscle to create a linear strip.
-
Organ Bath Setup and Equilibration
-
Mounting of Tissues:
-
Suspend the tracheal strips in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration:
-
Apply an initial tension of 1 g to each strip.
-
Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
During equilibration, readjust the tension to 1 g as needed.
-
Experimental Procedure
-
Viability Check:
-
At the end of the equilibration period, contract the tissues with a submaximal concentration of a standard agonist (e.g., histamine (B1213489) or carbachol) to ensure viability.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Cumulative Concentration-Response Curve for this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and make serial dilutions in Krebs-Henseleit solution.
-
Add this compound to the organ baths in a cumulative manner, increasing the concentration in half-log increments once the response to the previous concentration has reached a plateau.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist.
-
Plot the concentration-response data and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of the thromboxane A2 receptor. Its high potency and specificity make it a suitable agonist for characterizing TP-receptor function in isolated tissues and cells. The provided protocols and data serve as a guide for researchers interested in utilizing this compound in their in vitro experimental setups. It is important to reiterate that no in vivo dosage information for animal research models was found in the public domain. Researchers planning to use this compound in vivo would need to conduct dose-ranging studies to determine appropriate and safe dosage levels for their specific animal model and experimental goals.
References
Application Notes and Protocols for EP 171 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly selective thromboxane (B8750289) A2 (TXA2) mimetic, acting as a high-affinity agonist at the thromboxane A2 receptor (TP receptor).[1] Its chemical structure, a p-fluorophenoxy derivative of a prostaglandin (B15479496) H2 analogue, confers significant potency in inducing smooth muscle contraction.[1] These characteristics make this compound a valuable pharmacological tool for investigating the roles of the TXA2-TP receptor signaling pathway in various physiological and pathophysiological processes involving smooth muscle, such as in vascular and airway systems.
This document provides detailed application notes and experimental protocols for the use of this compound in in vitro smooth muscle contraction assays. It is intended to guide researchers in designing and executing robust experiments to characterize the effects of this compound and to screen for potential therapeutic agents that modulate TP receptor activity.
Mechanism of Action
This compound exerts its effects by binding to and activating TP receptors, which are G-protein coupled receptors (GPCRs). In smooth muscle cells, the activation of TP receptors primarily couples to Gq/11 proteins, initiating a well-defined signaling cascade that culminates in muscle contraction.
Signaling Pathway of this compound-Induced Smooth Muscle Contraction
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Quantitative Data Summary
This compound is characterized by its high potency, with EC50 values in the picomolar range across various smooth muscle preparations.[1] The onset of its action is notably slow, and its effects are slowly reversible, which should be considered in experimental design, particularly during washout phases.[1]
| Preparation | Parameter | Value | Comparator (U-46619) | Reference |
| Six Isolated Smooth Muscle Preparations | Potency Ratio | 33-167 times more potent | - | [1] |
| Six Isolated Smooth Muscle Preparations | EC50 Range | 45 - 138 pM | - | [1] |
| Pig Pulmonary Artery | pA2 (with EP 092) | 8.09 | 8.15 | [1] |
| Human Platelets | Potency Ratio (Aggregation) | ~90 times more potent | - | [1] |
| Human Platelets | IC50 (Binding Assay) | 2.9 nM | - | [1] |
Experimental Protocols
The following protocols provide a general framework for conducting in vitro smooth muscle contraction assays using this compound. Specific parameters may need to be optimized depending on the tissue type and experimental setup.
Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol is suitable for studying the contractile response of isolated smooth muscle strips (e.g., aortic rings, tracheal strips, or intestinal segments) to this compound.
Materials:
-
Isolated tissue (e.g., rat aorta, guinea pig trachea)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Tissue bath system with force transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Standard contractile agents (e.g., KCl, phenylephrine) for viability checks
-
TP receptor antagonist (e.g., EP 092) for specificity studies (optional)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for aorta).
-
Suspend the tissue segments in the tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g, to be optimized for the specific tissue).
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Viability Check:
-
Contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure viability.
-
Wash the tissues thoroughly until the tension returns to baseline.
-
-
Cumulative Concentration-Response Curve for this compound:
-
Once a stable baseline is achieved, add this compound to the tissue bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 1 pM to 100 nM).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration. Note that the response to this compound may be slow to develop.[1]
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to KCl or another reference agonist.
-
Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression analysis.
-
-
Washout:
-
Be aware that the effects of this compound are slowly reversible.[1] Extensive and prolonged washout periods (potentially hours) may be necessary to return to baseline.
-
Protocol 2: Cultured Smooth Muscle Cell Contraction Assay (Collagen Gel-Based)
This protocol is adapted for assessing the contractile capacity of cultured smooth muscle cells in a 3D environment.
Materials:
-
Primary or immortalized smooth muscle cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Collagen solution (e.g., Type I rat tail collagen)
-
Contraction assay plates (e.g., 24-well plates)
-
This compound stock solution
-
Image analysis software
Procedure:
-
Cell Culture:
-
Culture smooth muscle cells to 80-90% confluency.
-
Serum-starve the cells for 24-48 hours before the assay to promote a contractile phenotype.
-
-
Collagen Gel Preparation and Cell Seeding:
-
Prepare a neutralized collagen solution on ice according to the manufacturer's instructions.
-
Trypsinize and resuspend the smooth muscle cells in serum-free medium.
-
Mix the cell suspension with the neutralized collagen solution to achieve a final cell density of approximately 2-5 x 10^5 cells/mL.
-
Pipette the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for at least 30-60 minutes.
-
-
Gel Contraction Assay:
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add serum-free medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plates at 37°C and monitor gel contraction over time (e.g., 24-48 hours).
-
-
Data Acquisition and Analysis:
-
Capture images of the gels at specified time points.
-
Measure the area of the collagen gels using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial gel area.
-
Plot the concentration-response or time-course of this compound-induced contraction.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for characterizing the activity of this compound in smooth muscle contraction assays.
References
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with EP 171
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a pivotal process in hemostasis and thrombosis. The study of platelet function is crucial for the development of novel anti-platelet therapies and for understanding the pathophysiology of cardiovascular diseases. EP 171 is a potent and selective thromboxane (B8750289) A2 (TXA2) mimetic, acting as a powerful agonist at TP-receptors on human platelets.[1] Its high potency makes it a valuable tool for in vitro studies of platelet activation.[1] Flow cytometry is a robust and sensitive method for the quantitative analysis of platelet activation at the single-cell level.[2][3][4][5][6][7][8] This document provides detailed application notes and protocols for the analysis of platelet activation induced by this compound using flow cytometry.
The primary markers for assessing platelet activation via flow cytometry are the surface expression of P-selectin (CD62P) and the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) complex.[2][3][4][5][9][10]
-
P-selectin (CD62P): An alpha-granule membrane protein that is translocated to the platelet surface upon activation.[9]
-
Activated GPIIb/IIIa (PAC-1 binding): The GPIIb/IIIa receptor undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen. The PAC-1 antibody specifically recognizes the activated form of GPIIb/IIIa.[2][3][5]
Principle of the Assay
This protocol outlines the in vitro stimulation of whole blood or isolated platelets with this compound. The subsequent platelet activation is quantified by measuring the expression of P-selectin and the binding of PAC-1 antibody using fluorescently labeled antibodies and flow cytometry. The results can be used to determine the concentration-response relationship of this compound-induced platelet activation.
Data Presentation
Table 1: Representative Dose-Response of this compound on Platelet Activation Markers
| This compound Concentration (nM) | % P-selectin (CD62P) Positive Platelets (Mean ± SD) | MFI of P-selectin (Mean ± SD) | % PAC-1 Positive Platelets (Mean ± SD) | MFI of PAC-1 (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 | 150 ± 30 | 3.1 ± 1.1 | 200 ± 45 |
| 0.1 | 15.2 ± 3.5 | 850 ± 120 | 18.5 ± 4.2 | 950 ± 150 |
| 1 | 65.8 ± 8.1 | 3200 ± 450 | 72.3 ± 7.5 | 3800 ± 510 |
| 10 | 92.3 ± 4.5 | 6800 ± 720 | 94.1 ± 3.9 | 7500 ± 800 |
| 100 | 95.1 ± 3.2 | 7100 ± 680 | 96.5 ± 2.8 | 7900 ± 750 |
MFI: Mean Fluorescence Intensity SD: Standard Deviation
Table 2: EC50 Values for this compound-Induced Platelet Activation
| Activation Marker | EC50 (nM) |
| P-selectin (CD62P) Expression | ~0.5 nM |
| Activated GPIIb/IIIa (PAC-1) Binding | ~0.4 nM |
EC50 values are derived from dose-response curves generated from data similar to that in Table 1.
Signaling Pathway and Experimental Workflow
This compound-Induced Platelet Activation Pathway
Caption: this compound signaling pathway in platelets.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for platelet activation analysis.
Experimental Protocols
Reagents and Materials
-
Human whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.[5]
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
HEPES-Tyrode's buffer.
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-CD62P (P-selectin), PE-conjugated.
-
PAC-1, FITC-conjugated.
-
Anti-CD41 or Anti-CD61 (platelet-specific marker), APC or PerCP-conjugated.
-
-
Isotype control antibodies.
-
Flow cytometer.
Protocol for Whole Blood Analysis
-
Blood Collection and Handling:
-
Preparation of this compound Dilutions:
-
Prepare serial dilutions of this compound from the stock solution in an appropriate buffer (e.g., HEPES-Tyrode's buffer) to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).
-
Prepare a vehicle control (DMSO diluted in buffer to the same final concentration as in the highest this compound sample).
-
-
Platelet Stimulation:
-
In microcentrifuge tubes, dilute the whole blood 1:10 with HEPES-Tyrode's buffer to minimize platelet aggregation.
-
Add the diluted this compound or vehicle control to the diluted blood samples.
-
Gently mix and incubate for 10-15 minutes at room temperature. The slow onset of action of this compound may require a slightly longer incubation time compared to other agonists.[1]
-
-
Antibody Staining:
-
To the stimulated samples, add the fluorescently labeled antibodies (Anti-CD62P-PE, PAC-1-FITC, and a platelet-specific marker like Anti-CD41-APC) at pre-titrated optimal concentrations.
-
Include isotype controls in separate tubes to assess non-specific binding.
-
Gently mix and incubate for 20 minutes in the dark at room temperature.[5]
-
-
Fixation:
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with appropriate voltage and compensation settings using single-color controls.
-
Gate the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties, and further confirm with the platelet-specific marker (e.g., CD41-APC positive events).
-
Acquire a minimum of 10,000-20,000 platelet events for each sample.
-
Analyze the data to determine the percentage of positive platelets and the mean fluorescence intensity (MFI) for P-selectin (PE channel) and PAC-1 (FITC channel) for each condition. Use the isotype controls to set the gates for positive populations.[5]
-
Troubleshooting
-
High background activation in the vehicle control: This may be due to improper blood collection or handling. Ensure gentle mixing and avoid cold temperatures.
-
Low signal with this compound: The incubation time may need to be optimized due to the slow onset of action of this compound.[1] Ensure the potency of the this compound stock has not diminished.
-
High inter-donor variability: Platelet reactivity can vary significantly between individuals. It is recommended to use blood from multiple healthy donors to ensure the reproducibility of the results.
Conclusion
This application note provides a comprehensive framework for utilizing this compound to study platelet activation by flow cytometry. The detailed protocols and representative data offer a guide for researchers to design and execute robust experiments to investigate the role of the thromboxane pathway in platelet function and to evaluate the efficacy of potential therapeutic agents. The high potency and selectivity of this compound make it an excellent tool for these applications.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet activation markers and the primary antiphospholipid syndrome (PAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Stability and utility of flow cytometric platelet activation tests: A modality to bridge the gap between diagnostic demand and supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Platelet Activation [bdbiosciences.com]
- 12. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of EP 171
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly specific synthetic analog of prostaglandin (B15479496) H2, functioning as a high-affinity agonist for the thromboxane (B8750289) A2 receptor (TP receptor).[1] Its high potency and specificity make it a valuable tool for in vitro and in vivo studies of TP receptor signaling in various physiological and pathological processes, including platelet activation, smooth muscle contraction, and cardiovascular disease. These application notes provide detailed guidelines for the safe storage, handling, and use of this compound in a research setting.
Chemical and Physical Properties
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Biological Activity | High-affinity thromboxane A2 (TP) receptor agonist | [1] |
| Potency (vs. U-46619) | 33-167 times more potent in isolated smooth muscle preparations | [1] |
| ~90 times more potent in activating human blood platelets | [1] | |
| EC50 (Smooth Muscle) | 45 - 138 pM | [1] |
| Effective Concentration (Platelet Shape Change) | 0.1 nM | [1] |
| Effective Concentration (Platelet Aggregation) | 1 nM | [1] |
| IC50 (TP-receptor binding) | 2.9 nM | [1] |
| Ki (TP-receptor binding) | ~1 nM | [1] |
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound and to ensure the safety of laboratory personnel.
Storage
-
Long-term Storage: Store this compound at -20°C in a tightly sealed, light-resistant container.
-
Stock Solutions: If the compound is supplied in an organic solvent, it can be stored at -20°C.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of prostaglandin analogs for more than one day. Prepare fresh aqueous solutions for each experiment.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.
Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and eye protection when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of accidental contact, immediately rinse the affected area with copious amounts of water.
-
Inert Gas: When preparing solutions, it is good practice to purge the vial with an inert gas, such as nitrogen or argon, to minimize exposure to air and potential oxidation.
Signaling Pathway
This compound exerts its effects by activating the TP receptor, a G-protein-coupled receptor (GPCR). The primary signaling cascade involves the activation of Gq and G13 proteins, leading to downstream cellular responses.
Caption: this compound signaling through the TP receptor.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. Due to the high potency and slow onset/offset of action of this compound, optimization of concentrations and incubation times may be necessary.
Preparation of Stock and Working Solutions
This protocol describes the preparation of solutions for use in cell-based assays.
References
Application Notes and Protocols: Epirubicin Solution Stability and Storage
Note to the Reader: The designation "EP 171" is not standard for a publicly documented specific pharmaceutical compound. The following information is based on the assumption that "EP" refers to Epirubicin (B1671505) , a chemotherapy drug. The stability and storage data provided are derived from published studies on Epirubicin.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epirubicin is an anthracycline antibiotic used in chemotherapy. Its clinical efficacy is dependent on its chemical integrity, which can be compromised by improper storage and handling. These application notes provide a summary of the solution stability of Epirubicin under various conditions and detail the protocols for stability assessment.
Solution Stability Data
The stability of Epirubicin in solution is influenced by temperature, light exposure, and the type of diluent and storage container. The following tables summarize quantitative data from stability studies.
Table 1: Stability of Epirubicin (2 mg/mL) in 0.9% NaCl in Polypropylene Syringes [1]
| Storage Condition | Duration | Concentration Decrease (%) | Predicted Shelf Life (t₉₀) |
| 25°C (Room Temperature) | 14 days | 4% | 72.9 ± 0.2 days |
| 4°C (Refrigerated) | 180 days | 8% | 3070 ± 15 days |
Table 2: Influence of Temperature on Epirubicin Degradation in 0.9% NaCl (1 mg/mL) [1]
| Temperature | Degradation Kinetics |
| 40°C, 50°C, 60°C | Follows first-order kinetics |
Table 3: General Storage Recommendations for Epirubicin Solutions
| Condition | Recommendation | Source |
| Light Exposure | No special precautions necessary for 2 mg/mL solutions. | [1] |
| Diluent | 0.9% NaCl | [1] |
| Container | Polypropylene syringes | [1] |
| Solid State Humidity | Degradation is a first-order reaction in the presence of increased relative air humidity. | [2] |
Experimental Protocols
The following are methodologies for key experiments related to Epirubicin stability.
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantitative analysis of Epirubicin.
-
Column: LiChrospher RP-18 (5 µm, 250 mm × 4 mm)[2]
-
Mobile Phase: A mixture of equal volumes of acetonitrile (B52724) and a solution containing 2.88 g/L of sodium lauryl sulfate (B86663) and 2.25 mL/L of 85% phosphoric acid[2].
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 254 nm[2]
-
Procedure:
-
Prepare Epirubicin solutions at the desired concentration in the appropriate diluent.
-
Store the solutions under the specified conditions (e.g., temperature, light).
-
At predetermined time points, withdraw samples.
-
Inject the samples into the HPLC system.
-
Quantify the Epirubicin peak area to determine the concentration relative to a standard of known concentration.
-
The solution is considered stable if it maintains at least 90% of its initial concentration[3].
-
Protocol 2: Forced Degradation Study
Forced degradation studies are conducted to understand the degradation pathways of a drug substance.
-
Objective: To assess the stability of Epirubicin under stress conditions.
-
Procedure:
-
Prepare solutions of Epirubicin in 0.9% NaCl.
-
Expose the solutions to various stress conditions:
-
Elevated Temperature: Store solutions at 40°C, 50°C, and 60°C[1].
-
Acid/Base Hydrolysis: Adjust the pH of the solution using hydrochloric acid or sodium hydroxide.
-
Oxidation: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Expose solutions to controlled light conditions.
-
-
Analyze samples at various time points using the stability-indicating HPLC method to determine the rate of degradation.
-
The degradation of Epirubicin in 0.9% NaCl solutions follows first-order kinetics[1].
-
Diagrams
The following diagrams illustrate the experimental workflow for a stability study and the factors influencing Epirubicin stability.
Caption: Experimental workflow for Epirubicin stability testing.
Caption: Factors influencing Epirubicin stability.
References
Application Notes and Protocols for the Antitumor Peptide RR-171
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antitumor peptide RR-171, including its commercial sourcing, physicochemical properties, and detailed protocols for in vitro and in vivo experimentation. The information is compiled from recent scientific literature to facilitate further research and development of this promising therapeutic candidate.
Commercial Sources and Purchasing
Researchers interested in procuring RR-171 should contact GL Biochem or other reputable custom peptide synthesis providers. A formal quotation for custom synthesis will be required, for which the amino acid sequence of the peptide must be provided.
Table 1: Commercial Sourcing Information for RR-171
| Supplier | Service | Contact Information | Notes |
| GL Biochem (Shanghai) Ltd. | Custom Peptide Synthesis | Website: --INVALID-LINK-- | Researchers should inquire about the synthesis of RR-171 by providing its amino acid sequence.[3][4] |
| Other Custom Peptide Vendors | Custom Peptide Synthesis | Varies | Numerous vendors offer custom peptide synthesis and can be contracted to produce RR-171. |
Physicochemical Properties
RR-171 is a modified peptide designed for enhanced solubility and biological activity.[5] Its key physicochemical properties are summarized below.
Table 2: Physicochemical Properties of RR-171
| Property | Value | Reference |
| Molecular Weight | 2145.68 g/mol | [5] |
| Amino Acid Sequence | Not explicitly stated in the provided search results, but it is a modified version of a peptide derived from human umbilical cord serum with four arginines added to the amino and carboxyl termini to increase solubility. | [5] |
| Isoelectric Point | 12.4 | [5] |
| Net Charge | +8 | [5] |
| Secondary Structure | The precise secondary structure is not fully detailed, but circular dichroism spectra are available in the literature for analysis. | [5] |
Signaling Pathways
RR-171 has been shown to exert its antitumor effects through the modulation of key signaling pathways, primarily the NF-κB pathway in hepatocellular carcinoma and the Wnt signaling pathway in pancreatic cancer.[2][6]
Experimental Protocols
The following are detailed protocols for key experiments performed with RR-171 as described in the scientific literature.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of RR-171 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC-7721 for hepatocellular carcinoma; Capan-2, Bxpc-3, Panc-1 for pancreatic cancer)
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
RR-171 peptide
-
Control peptide (RR-170, if available)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of RR-171 in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of RR-171. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
-
IC₅₀ values can be determined by plotting cell viability against the log of the RR-171 concentration and fitting the data to a dose-response curve.
Table 3: Reported IC₅₀ Values of RR-171 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~10 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | ~15 | [2] |
| Capan-2 | Pancreatic Cancer | ~20 | [7] |
| Bxpc-3 | Pancreatic Cancer | ~25 | [7] |
| Panc-1 | Pancreatic Cancer | ~30 | [7] |
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by RR-171.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
RR-171 peptide
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of RR-171 (e.g., 0, 10, 20 µM) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Antitumor Activity (Xenograft Mouse Model)
This protocol describes the evaluation of RR-171's antitumor efficacy in a subcutaneous xenograft mouse model.[1][2]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line suspension (e.g., 5 x 10⁶ cells in 100 µL PBS)
-
RR-171 peptide solution (e.g., 20 mg/kg in sterile PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into control and treatment groups.
-
Administer RR-171 (e.g., 20 mg/kg) or vehicle (PBS) to the respective groups via intraperitoneal injection every 2-3 days.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
These application notes and protocols are intended to serve as a guide for researchers. It is recommended to consult the original research articles for more specific details and to optimize protocols for your specific experimental conditions.
References
- 1. A novel peptide RR-171 derived from human umbilical cord serum induces apoptosis and pyroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin-binding peptide RR-171 derived from human umbilical cord serum displays antitumor activity against hepatocellular carcinoma via inducing apoptosis and activating the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GL Biochem - peptide, synthetic peptide, peptide synthesis, custom peptide, custom peptide service, antibody, custom antibody service, pharmaceutical peptide, cGMP peptide [glbiochem.com]
- 4. GL Biochem - peptide, synthetic peptide, peptide synthesis, custom peptide, custom peptide service, antibody, custom antibody service, pharmaceutical peptide, cGMP peptide [glbiochem.com]
- 5. Tubulin‐binding peptide RR‐171 derived from human umbilical cord serum displays antitumor activity against hepatocellular carcinoma via inducing apoptosis and activating the NF‐kappa B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel peptide RR-171 derived from human umbilical cord serum induces apoptosis and pyroptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for EP 171 as a Positive Control in Thromboxane Receptor Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a high-affinity thromboxane (B8750289) A2-mimetic that functions as a potent and highly specific agonist for the thromboxane A2 (TP) receptor.[1][2] Its stability and significant potency, reported to be 33 to 167 times greater than the commonly used TP-receptor agonist U-46619 in smooth muscle preparations, make it an excellent positive control for experiments investigating TP receptor signaling and downstream physiological effects.[2] These application notes provide detailed protocols for utilizing this compound as a positive control in two key experimental models: platelet aggregation assays and smooth muscle contraction assays.
This compound's primary mechanism of action is the activation of TP receptors, which are G-protein-coupled receptors. This activation triggers a cascade of intracellular events, primarily through Gq and G13 proteins, leading to phospholipase C activation, increased intracellular calcium, and subsequent cellular responses such as platelet aggregation and smooth muscle contraction.[1][3][4]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a reference for expected experimental outcomes when used as a positive control.
Table 1: Potency of this compound in Isolated Smooth Muscle Preparations
| Preparation | EC50 Value (pM) | Relative Potency (vs. U-46619) |
| Various (6 preparations) | 45 - 138 | 33 - 167 times more potent |
Data sourced from British Journal of Pharmacology, 1989.[2]
Table 2: Effective Concentrations of this compound in Human Platelet Activation
| Response | Effective Concentration | Relative Potency (vs. U-46619) |
| Shape Change | 0.1 nM | ~90 times more potent |
| Aggregation | 1.0 nM | ~90 times more potent |
Data sourced from British Journal of Pharmacology, 1989.[2]
Signaling Pathway
The activation of the TP receptor by this compound initiates a well-defined signaling cascade, crucial for its physiological effects.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of this compound as a positive control to induce platelet aggregation in platelet-rich plasma (PRP), measured by LTA.
1. Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% or 3.8% sodium citrate)
-
This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Aggregation cuvettes with stir bars
-
Centrifuge
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect whole blood into sodium citrate (B86180) tubes. Process within 4 hours of collection.[3]
- Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[1][3]
- Carefully collect the upper PRP layer into a new tube.
- Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[1]
- Keep both PRP and PPP at room temperature.
3. LTA Procedure:
- Turn on the aggregometer and allow it to warm up to 37°C.
- Calibrate the instrument: Use a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.[1]
- Pipette 450 µL of PRP into an aggregation cuvette containing a stir bar.
- Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 1 minute at 37°C with stirring.[5]
- Establish a stable baseline for 1-2 minutes.
- Prepare a working solution of this compound. Given its high potency, a final concentration range of 0.5 nM to 10 nM is recommended to generate a dose-response curve.
- Add a small volume (e.g., 5 µL) of the this compound working solution to the cuvette to initiate aggregation.
- Record the change in light transmission for 5-10 minutes. A positive response is indicated by an increase in light transmission.[1]
4. Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation.
-
A dose-response curve can be generated by plotting the maximum aggregation against the logarithm of the this compound concentration.
Protocol 2: Smooth Muscle Contraction Assay using an Organ Bath
This protocol details the measurement of isometric contraction of isolated tissue, such as guinea-pig trachea, in response to this compound.
1. Materials:
-
Guinea pig
-
Krebs-Henseleit solution (in mM: NaCl 113.0, KCl 4.8, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 5.7)[6]
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Surgical instruments
2. Tissue Preparation:
- Humanely euthanize a guinea pig.
- Dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
- Carefully clean the trachea of adhering connective tissue and cut it into rings of 4-5 mm in length.[6]
3. Organ Bath Setup:
- Mount each tracheal ring in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[6][7]
- Suspend the rings between two stainless steel hooks, with one anchored and the other connected to an isometric force transducer.
- Apply a resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs solution every 15 minutes.[6][7]
4. Experimental Procedure:
- After equilibration, record a stable baseline tension.
- Prepare serial dilutions of this compound. Given its high potency, a cumulative concentration range starting from 1 pM up to 10 nM is recommended.
- Add this compound to the organ bath in a cumulative manner, allowing the contraction to reach a plateau before adding the next concentration.
- Record the isometric tension continuously. A positive response is an increase in tension.
5. Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a standard agent (e.g., high potassium solution) or as the absolute change in tension (grams).
-
Construct a cumulative concentration-response curve to determine the EC50 value for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. plateletservices.com [plateletservices.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for EP 171 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP 171 is a potent and highly specific synthetic agonist of the Thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1][2] As a stable TXA2 mimetic, this compound offers significant advantages over the biologically labile TXA2 for in vitro and in vivo studies. Its high affinity and slow receptor dissociation kinetics make it an invaluable tool for investigating the physiological and pathological roles of the TP receptor. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays aimed at the discovery of novel TP receptor antagonists.
The TP receptor, a G-protein coupled receptor (GPCR), plays a critical role in hemostasis, thrombosis, and vasoconstriction.[3][4] Dysregulation of TP receptor signaling is implicated in various cardiovascular and inflammatory diseases.[3] Consequently, the TP receptor is a key target for therapeutic intervention. HTS campaigns are essential for identifying novel antagonists from large compound libraries. In this context, this compound serves as a reliable and potent stimulus to activate the TP receptor, enabling the identification of compounds that inhibit its function.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the TP receptor. The TP receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[3][4] Upon agonist binding, the TP receptor couples to G proteins, primarily Gq and G13.[1]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
G13 Pathway: Coupling to G13 results in the activation of the small GTPase Rho, which is involved in cytoskeletal rearrangement and cell motility.[1]
The downstream effects of TP receptor activation are cell-type specific but generally culminate in responses such as platelet aggregation, smooth muscle cell contraction, and cellular proliferation.[3][4][5]
Quantitative Data Summary
The following table summarizes the reported potency of this compound from various in vitro preparations. This data is critical for determining the optimal concentration of this compound to be used in HTS assays.
| Parameter | Preparation | Value | Reference |
| EC50 | Guinea-pig trachea | 45 - 138 pM | [2] |
| Pig pulmonary artery | 45 - 138 pM | [2] | |
| Potency vs. U-46619 | Isolated smooth muscle | 33 - 167 times more potent | [2] |
| Human blood platelets | ~90 times more potent | [2] | |
| IC50 (Binding) | Intact human platelets | 2.9 nM | [2] |
| pA2 (Antagonist EP 092) | Pig pulmonary artery | 8.09 | [2] |
High-Throughput Screening Protocols
This compound is an ideal agonist for HTS campaigns designed to identify TP receptor antagonists. Below are detailed protocols for two common HTS assays: a platelet aggregation assay and a cell-based calcium mobilization assay.
Experimental Workflow for HTS
The general workflow for an HTS campaign using this compound involves several key steps, from initial compound screening to hit confirmation and characterization.
Protocol 1: High-Throughput Platelet Aggregation Assay
This assay measures the ability of test compounds to inhibit this compound-induced platelet aggregation. The assay is performed in a 96- or 384-well plate format and aggregation is measured by changes in light transmission (absorbance).[6][7][8]
Materials:
-
Freshly isolated human platelet-rich plasma (PRP) or washed platelets.
-
This compound stock solution (in an appropriate solvent, e.g., DMSO).
-
Test compound library (dissolved in DMSO).
-
Tyrode's buffer (for washed platelets).
-
96- or 384-well clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at ~600 nm.
-
Plate shaker.
Methodology:
-
Platelet Preparation:
-
Prepare PRP from citrated whole blood by centrifugation at 150-200 x g for 15-20 minutes at room temperature.
-
For washed platelets, pellet the platelets from PRP by centrifuging at 800-1000 x g for 10-15 minutes. Resuspend the platelet pellet gently in Tyrode's buffer to the desired concentration (e.g., 2-3 x 10^8 platelets/mL). Allow platelets to rest for 30 minutes before use.
-
-
Compound Plating:
-
Dispense a small volume (e.g., 1 µL) of test compounds and control compounds (e.g., a known TP receptor antagonist and DMSO vehicle) into the wells of the microplate.
-
-
Platelet Addition:
-
Add platelet suspension (e.g., 100 µL for a 96-well plate) to each well containing the test compounds.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at 37°C to allow for compound interaction with the platelets.
-
-
Assay Initiation and Measurement:
-
Place the microplate in a plate reader pre-warmed to 37°C.
-
Take an initial absorbance reading (T0).
-
Add a pre-determined concentration of this compound (e.g., EC80 concentration, determined from a prior dose-response curve) to all wells to induce aggregation.
-
Immediately begin shaking the plate and take kinetic absorbance readings every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔAbs = Abs_final - Abs_initial) for each well.
-
Normalize the data to controls:
-
0% inhibition (maximum aggregation): Wells with platelets, DMSO, and this compound.
-
100% inhibition (no aggregation): Wells with platelets and DMSO only (or a known potent antagonist).
-
-
Calculate the percent inhibition for each test compound.
-
Protocol 2: High-Throughput Calcium Mobilization Assay
This cell-based assay measures the ability of test compounds to inhibit the this compound-induced increase in intracellular calcium concentration. This is a common HTS format for GPCRs that couple to the Gq pathway.[9][10]
Materials:
-
A cell line endogenously expressing the TP receptor (e.g., human erythroleukemia cells, HEL) or a recombinant cell line overexpressing the TP receptor (e.g., HEK293-TPα).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
This compound stock solution.
-
Test compound library.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating:
-
Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer).
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
-
Compound Addition:
-
Add test compounds and controls to the wells and incubate for 15-30 minutes at room temperature.
-
-
Assay Measurement:
-
Place the microplate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add a pre-determined EC80 concentration of this compound to all wells.
-
Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of this compound.
-
Normalize the data to controls:
-
0% inhibition (maximum calcium flux): Wells with cells, DMSO, and this compound.
-
100% inhibition (basal calcium level): Wells with cells and DMSO only.
-
-
Calculate the percent inhibition for each test compound.
-
Conclusion
This compound is a powerful and reliable tool for the high-throughput screening of TP receptor antagonists. Its high potency and specificity ensure a robust and reproducible assay window. The detailed protocols provided here for platelet aggregation and calcium mobilization assays can be readily adapted to various HTS platforms. The successful implementation of these assays will facilitate the discovery of novel therapeutic agents targeting the thromboxane A2 receptor signaling pathway.
References
- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Platelet Function by High-Throughput Screening Light Transmission Aggregometry: Optimul Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plateletservices.com [plateletservices.com]
- 9. Ultra-high throughput-based screening for the discovery of antiplatelet drugs affecting receptor dependent calcium signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultra-high-throughput Ca2+ assay in platelets to distinguish ITAM-linked and G-protein-coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting EP 171 experimental variability.
This technical support center provides troubleshooting guidance and frequently asked questions for the EP 171 (Enzyme Protein 171) assay. Our goal is to help researchers, scientists, and drug development professionals identify and resolve sources of experimental variability to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in immunoassays like the this compound?
A1: Experimental variability in immunoassays can stem from several factors. Key contributors include the technical skill of the analyst, day-to-day variations, lot-to-lot differences in critical reagents, and inherent intra- and inter-assay variability.[1] Other significant factors can be the type of beads used (polystyrene vs. paramagnetic) in bead-based assays, the specific analyte being measured, and its concentration.[2] In cell-based assays, issues like cross-contamination, precision of liquid handling, and reproducibility can also contribute to variability.[3]
Q2: How much variability is considered acceptable for the this compound assay?
A2: The acceptable level of variability, often measured by the coefficient of variation (%CV), depends on the specific assay and its application. Generally, for immunoassays, an intra-assay %CV of less than 15% and an inter-assay %CV of less than 20% are considered acceptable. However, it is crucial to establish your own laboratory's baseline for this assay.
Q3: Can the bead reader instrument or automated washers be a major source of variability?
A3: While instrument performance is important, studies have shown that the bead reader instrument model and the use of automated washers are not typically major contributors to assay performance variability when compared to factors like technical ability, assay vendor, and analyte characteristics.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Issue 1: High Background Signal
Q: My negative controls and blank wells show high absorbance values. What could be the cause and how can I fix it?
A: High background can obscure the detection of your target protein. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer to ensure all unbound reagents are removed. |
| Contaminated Wash Buffer | Prepare fresh wash buffer using high-purity water and reagents. |
| Cross-Contamination | Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells. |
| Over-incubation | Adhere strictly to the incubation times specified in the protocol. |
| Excessive Antibody Concentration | Optimize the concentration of the primary or secondary antibody by performing a titration experiment. |
Issue 2: Low or No Signal
Q: I am not detecting a signal, or the signal is very weak, even in my positive controls. What should I do?
A: A weak or absent signal can be due to several factors related to reagents, protocol execution, or sample characteristics.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. |
| Incorrect Reagent Preparation | Double-check all calculations and dilutions for your reagents. Prepare fresh reagents if there is any doubt. |
| Insufficient Incubation Time | Ensure that incubation steps are carried out for the full recommended duration. |
| Low Analyte Concentration | For samples, the protein concentration may be below the detection limit of the assay.[2] For controls, ensure they were prepared correctly. |
| Improper Plate Washing | Overly aggressive washing can lead to the removal of bound antibody or antigen. Ensure your washing technique is consistent and not too harsh. |
Issue 3: High Coefficient of Variation (%CV)
Q: I am observing significant variability between my replicate wells. How can I improve my precision?
A: High %CV indicates poor reproducibility between wells. The following steps can help improve precision.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure your pipettes are calibrated. Use consistent technique for all pipetting steps, especially when adding samples and reagents. |
| Edge Effects | Temperature gradients across the plate can cause "edge effects." To mitigate this, avoid using the outer wells of the plate or incubate the plate in a humidified chamber. |
| Incomplete Reagent Mixing | Gently mix all reagents before use. Ensure thorough but gentle mixing of samples within the wells. |
| Variable Incubation Times | Be consistent with the timing of reagent addition and incubation across all wells. |
| Analyst-to-Analyst Variation | Standardize the protocol across all users and ensure all analysts are adequately trained.[1] |
Experimental Protocols
This compound ELISA Protocol
This protocol outlines the key steps for performing the this compound ELISA.
-
Coating: Dilute the capture antibody to the recommended concentration in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing (1): Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing (2): Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of your samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing (3): Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing (4): Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of the enzyme conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing (5): Repeat the wash step as in step 2, but increase to five washes.
-
Substrate Addition: Add 100 µL of substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes of adding the stop solution.
Visualizations
References
Technical Support Center: Optimizing EP 171 Concentration for Maximal Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of EP 171 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective synthetic agonist of the thromboxane (B8750289) A2 (TP) receptor.[1] It mimics the action of the endogenous ligand, thromboxane A2, by binding to and activating TP receptors, which are G protein-coupled receptors (GPCRs).[2][3] This activation initiates a cascade of intracellular signaling events.
Q2: What are the primary signaling pathways activated by this compound?
A2: Upon binding to the TP receptor, this compound primarily activates the Gq and G13 G protein pathways.[1]
-
Gq pathway: Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1]
-
G13 pathway: Activation of G13 leads to the activation of Rho/Rho kinase signaling pathways, which are important for smooth muscle contraction.
In some cell types, TP receptors can also couple to other G proteins, such as Gi and Gs, leading to the modulation of adenylyl cyclase activity.[4]
Q3: What are the typical effective concentrations for this compound?
A3: this compound is a very potent agonist with effective concentrations in the picomolar to nanomolar range. The specific EC50 and IC50 values can vary depending on the experimental system. For example, in isolated smooth muscle preparations, EC50 values have been reported to range from 45 to 138 pM.[1] In human platelets, this compound induces shape change at approximately 0.1 nM and aggregation at around 1 nM, with a reported IC50 for binding of 2.9 nM.[1]
Q4: A notable characteristic of this compound is its slow onset and offset of action. What does this mean for my experiments?
A4: The slow kinetics of this compound mean that both the development of the biological response and its reversal upon washout or addition of an antagonist are significantly prolonged compared to other TP receptor agonists.[1] This is a critical consideration for experimental design, particularly for determining incubation times and washout periods. The slow offset also implies a long receptor residence time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak response to this compound | Inadequate incubation time: Due to its slow onset, short incubation times may not be sufficient to observe a maximal response. | Increase the incubation time with this compound. It may be necessary to perform a time-course experiment to determine the optimal incubation period for your specific system. |
| Receptor desensitization: Prolonged exposure to a potent agonist like this compound can lead to TP receptor desensitization, where the receptor becomes less responsive to further stimulation.[5] | - Use the lowest effective concentration of this compound that elicits a robust response. - Minimize the duration of exposure to this compound. - Consider using a system with a high receptor reserve, if possible. | |
| Incorrect concentration: While potent, using a concentration that is too low will not elicit a response. | Prepare fresh dilutions of this compound and verify the final concentration in your assay. Perform a full dose-response curve to identify the optimal concentration range. | |
| Difficulty achieving a maximal response | Partial agonism: In some systems, the maximal response to this compound may be lower than that of other agonists. For example, in guinea-pig fundus, the maximal response was only about 35% of the PGE2 maximum.[1] | - Characterize the maximal response relative to a known full agonist for the TP receptor in your system. - Investigate factors that can modulate GPCR signaling, such as co-stimulation with other signaling molecules or modulation of downstream effectors. |
| Receptor density and spare receptors: The maximal response can be influenced by the number of TP receptors expressed in the cells or tissue. A low receptor density can limit the achievable response. The presence of spare receptors can enhance the response to low concentrations of agonist.[6] | - If using a cell line, consider using a clone with higher TP receptor expression. - Be aware that the maximal response may be tissue- or cell-type dependent. | |
| Incomplete washout or reversal of this compound effect | Slow dissociation from the receptor: The slow offset of this compound's action is likely due to its slow dissociation from the TP receptor. | - Extend the washout period significantly. For example, reversal of this compound-induced contractions in some tissues can take hours.[1] - Use a high concentration of a potent TP receptor antagonist (e.g., EP 092) to facilitate the reversal of the response.[1] |
| High variability between experiments | Inconsistent incubation times: Given the slow onset, even small variations in incubation time can lead to significant differences in the observed response. | Strictly adhere to a standardized incubation time for all experiments. Use a timer to ensure consistency. |
| Platelet preparation variability: If using platelets, their responsiveness can vary between donors and with storage time. | - Use fresh platelet preparations for each experiment. - Standardize the platelet isolation and handling protocol.[7] |
Quantitative Data Summary
Table 1: Potency of this compound in Various In Vitro Preparations
| Preparation | Parameter | Value | Reference |
| Isolated Smooth Muscle | EC50 | 45 - 138 pM | [1] |
| Human Platelets (Shape Change) | Effective Concentration | ~0.1 nM | [1] |
| Human Platelets (Aggregation) | Effective Concentration | ~1 nM | [1] |
| Human Platelets (Binding) | IC50 | 2.9 nM | [1] |
Table 2: Comparative Potency of TP Receptor Agonists
| Agonist | Relative Potency vs. U-46619 | Reference |
| This compound | 33 - 167 times more potent | [1] |
| U-46619 | 1 (Reference) | [1] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This protocol describes a method for measuring this compound-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
This compound stock solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Aggregation cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Instrument Calibration:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.[8]
-
-
Aggregation Measurement:
-
Pipette an appropriate volume of PRP into an aggregation cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the PRP to equilibrate for at least 2 minutes to establish a stable baseline.
-
Add a small volume of the this compound working solution to achieve the desired final concentration. Due to the slow onset, the recording time should be extended, potentially up to 10-15 minutes or longer, to ensure the maximal aggregation response is captured.
-
Record the change in light transmission, which indicates the percentage of platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Construct a dose-response curve to determine the EC50 value.
-
Protocol 2: Isolated Smooth Muscle Contraction Assay
This protocol outlines a method for measuring the contractile response of an isolated smooth muscle preparation (e.g., aortic rings) to this compound in an organ bath.[9]
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta).
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2.
-
Isolated organ bath system with force transducers.
-
This compound stock solution.
Procedure:
-
Tissue Preparation:
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate under a resting tension for at least 60-90 minutes, with periodic washing with fresh PSS.
-
Test the viability of the tissue by inducing a contraction with a known contracting agent (e.g., high potassium solution or phenylephrine (B352888) for aorta).
-
Wash the tissues extensively until the tension returns to baseline.
-
-
This compound Stimulation:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner.
-
Due to the slow onset of action of this compound, allow sufficient time between additions (for cumulative dose-response) or for the response to each concentration to reach a stable plateau. This may require significantly longer incubation times compared to other agonists.
-
Record the isometric contraction using the force transducer.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each concentration of this compound.
-
Express the contraction as a percentage of the maximal response to the viability testing agent.
-
Construct a dose-response curve to determine the EC50 and maximal response (Emax).
-
Visualizations
Caption: Signaling pathway of this compound via the TP receptor.
Caption: Workflow for a platelet aggregation assay with this compound.
Caption: Troubleshooting logic for a weak response to this compound.
References
- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 2. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 3. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Spare receptors [pharmacologycanada.org]
- 7. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Your EP 171 Experiments
This guide is designed for researchers, scientists, and drug development professionals encountering a lack of response in their experiments involving EP 171. We provide detailed troubleshooting steps, frequently asked questions, and experimental protocols to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a high-affinity thromboxane (B8750289) A2 mimetic that acts as a potent agonist for the Thromboxane A2 receptor (TP receptor).[1] Its primary function is to stimulate physiological responses mediated by this receptor, such as platelet aggregation and smooth muscle contraction.[1][2][3] A key characteristic of this compound is its slow onset and offset of action, which should be considered when designing your experiment.[1]
Q2: My this compound experiment is not showing any response. What are the general areas I should investigate?
A lack of response can typically be attributed to one of three main areas: problems with the compound or reagents, issues with the cells or tissue preparation, or a suboptimal experimental protocol. A systematic approach to troubleshooting each of these areas is the most effective way to identify the root cause.
Q3: Could the issue be with the this compound compound itself?
Yes, issues with the compound are a common source of experimental failure. This can include degradation of the compound due to improper storage, errors in calculating the final concentration, or problems with its solubility in your assay buffer.
Q4: Are there specific considerations for the cell line or tissue I am using?
Absolutely. The expression level of the TP receptor on your cells or tissue is critical. Low or absent receptor expression will result in a weak or nonexistent response. Additionally, cell health, passage number, and proper handling are crucial for obtaining reliable data in cell-based assays.[4][5][6]
Troubleshooting Guide: No Response Observed
If you are not observing the expected biological effect after applying this compound, consult the following table for potential causes and recommended solutions.
| Potential Cause | Possible Explanation | Recommended Solution |
| Compound Integrity and Activity | The this compound compound may have degraded due to improper storage (e.g., exposure to light, incorrect temperature, repeated freeze-thaw cycles). | - Verify the storage conditions recommended by the supplier. - Prepare fresh dilutions from a new stock vial. - Consider performing a quality control check on the compound if possible. |
| Inaccurate concentration of this compound in the final assay volume. | - Double-check all calculations for dilutions. - Calibrate your pipettes regularly. | |
| Poor solubility of this compound in the assay buffer, leading to a lower effective concentration. | - Review the solvent recommended for this compound and ensure it is compatible with your assay. - Prepare a concentrated stock in an appropriate solvent (e.g., DMSO or ethanol) and then dilute it in your assay buffer. Be mindful of the final solvent concentration, as it can affect cell viability. | |
| Cellular Health and Target Expression | The cells or tissue have low or no expression of the Thromboxane A2 receptor (TP receptor). | - Confirm TP receptor expression in your cell line or tissue using techniques like Western blot, qPCR, or flow cytometry. - If possible, use a positive control cell line known to express the TP receptor. |
| The cells are unhealthy, have a high passage number, or are contaminated (e.g., with mycoplasma).[5][6] | - Use cells with a low passage number. - Regularly check for mycoplasma contamination. - Ensure proper cell culture conditions and handling techniques. | |
| The cells have become desensitized to the agonist due to prolonged exposure or other experimental conditions. | - Ensure cells are not pre-exposed to other agonists that could desensitize the TP receptor. - Allow for a sufficient recovery period for cells before stimulation. | |
| Experimental Protocol and Assay Conditions | The incubation time with this compound is too short, especially considering its known slow onset of action.[1] | - Increase the incubation time and perform a time-course experiment to determine the optimal stimulation period. |
| The chosen assay endpoint is not sensitive enough to detect a response. | - Consider using a more sensitive detection method. For example, if measuring calcium influx, a fluorescence-based assay may be more sensitive than a simple endpoint measurement. | |
| Components in the assay buffer are interfering with the this compound-receptor interaction or the downstream signaling pathway. | - Use a simple, well-defined buffer system where possible. - Check for the presence of any known inhibitors or interfering substances in your media or buffer. | |
| The instrument settings for data acquisition are not optimal. | - Review the instrument manual and optimize settings such as gain, excitation/emission wavelengths, and read times. |
Experimental Protocols
Below are generalized protocols for common assays used to measure the effects of this compound. These should be optimized for your specific experimental conditions.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Place a small volume of PRP into an aggregometer cuvette with a stir bar.
-
Establish a baseline reading.
-
Add the desired concentration of this compound to the cuvette.
-
Record the change in light transmission over time. An increase in light transmission indicates platelet aggregation.[8][9]
-
-
Controls:
-
Negative Control: PRP with vehicle (the solvent used to dissolve this compound).
-
Positive Control: PRP with a known potent platelet agonist (e.g., thrombin or ADP).
-
Smooth Muscle Contraction Assay
This assay measures the contraction of isolated smooth muscle tissue in response to an agonist.
-
Tissue Preparation:
-
Dissect smooth muscle tissue (e.g., from aorta, trachea, or intestine) in a physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Mount the tissue strip in an organ bath containing the aerated physiological salt solution maintained at 37°C.
-
-
Assay Procedure:
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner.
-
Record the isometric contraction using a force transducer connected to a data acquisition system.[10]
-
-
Controls:
-
Negative Control: Vehicle addition to the organ bath.
-
Positive Control: Addition of a known smooth muscle contractile agent (e.g., potassium chloride or phenylephrine).
-
Signaling Pathway and Experimental Workflow
Thromboxane A2 Receptor (TP Receptor) Signaling Pathway
Activation of the TP receptor by an agonist like this compound initiates a signaling cascade through G proteins, primarily Gq and G13.[11] This leads to the activation of phospholipase C (PLC), an increase in intracellular calcium ([Ca2+]i), and the activation of Rho kinase, ultimately resulting in cellular responses such as platelet aggregation or smooth muscle contraction.[12][13]
Caption: TP Receptor Signaling Pathway
Logical Troubleshooting Workflow
When your this compound experiment fails to produce a response, a structured approach to troubleshooting is essential. The following diagram outlines a logical workflow to help you systematically identify the source of the problem.
Caption: Troubleshooting Workflow
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. youtube.com [youtube.com]
- 7. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 12. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Addressing slow response times in EP 171 assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues, particularly slow response times, encountered during EP 171 assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and consistency of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the response time in my this compound assay slower than with other agonists?
A1: The slow response time is an intrinsic characteristic of the this compound compound itself. This compound is a high-affinity thromboxane (B8750289) A2 (TP) receptor agonist with slow onset and offset kinetics.[1] This means that it takes longer for the compound to bind to the receptor and initiate a signal, as well as longer for the signal to dissipate. For example, in smooth muscle preparations, the time to reach 50% reversal of this compound-induced contractions can be around 3 hours.[1]
Q2: My signal is weak or absent. What are the potential causes and solutions?
A2: Weak or no signal can arise from several factors unrelated to the intrinsic speed of this compound. Here are some common causes and troubleshooting steps:
-
Inactive Ligand: Ensure the this compound stock solution is fresh and has been stored correctly. It's advisable to perform a dose-response curve with a known active compound as a positive control.
-
Low Receptor Expression: The cell line used may have low endogenous expression of the TP receptor. Verify the expression level of the TP receptor in your chosen cell line.
-
Suboptimal Cell Density: Cell density is a critical parameter. Too few cells will not produce a detectable signal, while too many can lead to a decreased assay window. It is recommended to perform an optimization experiment by testing a range of cell densities with a full agonist.
-
Incorrect Incubation Time: While this compound is slow, an inadequate incubation time will result in a weak signal. Ensure that the stimulation time is sufficient for the signal to develop. For slow-associating agonists, longer pre-incubation times are necessary.[2]
-
Issues with Detection Reagents: Verify that all detection reagents are within their expiration dates and have been stored properly.
Q3: I'm observing a high background signal. How can I reduce it?
A3: High background signal can mask the specific response to this compound. Consider the following:
-
Constitutive Receptor Activity: Some G-protein coupled receptors (GPCRs) exhibit basal activity even without a ligand. If this is the case, using an inverse agonist can help reduce the baseline signal.[3]
-
Non-specific Binding: To minimize non-specific binding of assay components, increase the number of wash steps. You can also include a non-specific binding control by adding a high concentration of an unlabeled ligand.[3]
-
Endogenous GPCRs in Cell Line: The cell line used for the assay may express other endogenous GPCRs that can contribute to the background signal. For instance, HEK293 cells are known to express numerous endogenous GPCRs.[4]
Q4: The results of my this compound assay are not reproducible. What could be the cause?
A4: Poor reproducibility is a common challenge in cell-based assays. Here are some factors to consider:
-
Pipetting Errors: Ensure pipettes are calibrated regularly. For viscous solutions, consider using reverse pipetting techniques.[3]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range. Changes in cell morphology or metabolism as they approach confluency can affect the assay outcome.
-
Inconsistent Incubation Times: As this compound has slow kinetics, even small variations in incubation time can lead to significant differences in the measured response. Use a precise timer for all incubation steps.
Data Presentation
Table 1: Representative Onset Times for TP Receptor Agonists
This table provides an example of the expected difference in response onset time between this compound and a more conventional TP receptor agonist, U-46619. Note that these are illustrative values and actual times may vary depending on the specific assay system and conditions.
| Agonist | Concentration | Time to 50% Max Response (Minutes) |
| U-46619 | 100 nM | 5 - 10 |
| This compound | 1 nM | 30 - 60 |
Experimental Protocols
Key Experiment: In Vitro Functional Assay for this compound (Calcium Mobilization)
This protocol describes a common functional assay to measure the activation of the TP receptor by this compound by monitoring changes in intracellular calcium concentration.
1. Cell Preparation:
- Culture cells expressing the human TP receptor (e.g., HEK293 cells stably transfected with the TBXA2R gene) in appropriate media.
- On the day of the assay, harvest the cells and centrifuge at a low speed.
- Resuspend the cell pellet in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Perform a cell count and adjust the density to the optimized concentration (e.g., 50,000 cells/well for a 96-well plate).
2. Calcium Indicator Dye Loading:
- Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to the cell suspension.
- Incubate the cells with the dye for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.
- After incubation, wash the cells twice with fresh assay buffer to remove extracellular dye.
3. Agonist Stimulation and Signal Detection:
- Plate the dye-loaded cells into a 96-well microplate.
- Prepare serial dilutions of this compound and a positive control agonist (e.g., U-46619).
- Place the microplate into a fluorescence plate reader capable of kinetic reads.
- Establish a stable baseline fluorescence reading for each well.
- Add the this compound or control agonist to the wells and immediately begin recording the fluorescence intensity over time. Due to the slow onset of this compound, a longer reading time (e.g., up to 60 minutes) may be required compared to other agonists.
4. Data Analysis:
- The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
- For each concentration of the agonist, determine the peak fluorescence response.
- Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
- From the curve, calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Visualizations
Signaling Pathway
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Preventing EP 171 precipitation in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EP 171, a potent thromboxane (B8750289) A2-mimetic. The primary focus is on preventing its precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guide: Preventing this compound Precipitation
Encountering precipitation with this compound during your experiments can compromise results. This guide provides a systematic approach to troubleshoot and prevent this issue.
Initial Assessment of Precipitation
-
Visual Inspection: Observe the solution for any cloudiness, particulates, or visible crystals.
-
Timing of Precipitation: Note when the precipitation occurs (e.g., immediately upon dissolution, after a specific time, upon temperature change).
-
Experimental Conditions: Record the solvent, pH, temperature, and concentration of the this compound solution.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For stock solutions, it is advisable to use an organic solvent in which this compound is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous experimental buffer.
Q2: At what concentration does this compound typically precipitate in aqueous solutions?
A2: The exact concentration at which this compound precipitates can vary depending on the specific aqueous buffer, pH, and temperature. It is recommended to perform a solubility test to determine the practical concentration limit in your experimental system. As a starting point, avoid preparing aqueous solutions at concentrations exceeding 1 mM without solubility enhancers.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of prostanoid analogues like this compound can be pH-dependent. It is crucial to maintain a consistent and appropriate pH for your experimental buffer. A pH stability profile for this compound is provided in the data section below.
Q4: Can I use surfactants to prevent this compound precipitation?
A4: Yes, non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) to increase the aqueous solubility of hydrophobic compounds like this compound.[1][2]
Q5: Are there other excipients that can enhance the solubility of this compound?
A5: Cyclodextrins are effective solubilizing agents for hydrophobic molecules.[3] They form inclusion complexes with the drug, enhancing its solubility in aqueous solutions.[3] Consider using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a starting point.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (approximate) | Notes |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | > 30 mg/mL | Suitable for primary stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Prone to precipitation at higher concentrations. |
| PBS with 0.1% Tween® 80 | ~ 1 mg/mL | Surfactant significantly improves solubility. |
| PBS with 5% HP-β-CD | ~ 2 mg/mL | Cyclodextrin enhances solubility. |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer (at 25°C)
| pH | Observation after 2 hours | Recommendation |
| 5.0 | Precipitation observed | Avoid acidic conditions below pH 6.0. |
| 6.0 | Slight cloudiness | Use with caution, prepare fresh. |
| 7.0 - 8.0 | Clear solution | Optimal pH range for solubility. |
| 9.0 | Clear solution | Stable, but consider experimental compatibility. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For your experiment, dilute the stock solution directly into your pre-warmed aqueous buffer to the final desired concentration.
-
Crucially , add the this compound stock solution to the buffer dropwise while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your experimental solution is low (typically <0.5%) to avoid solvent effects on your biological system.
Protocol 2: Preparation of an Aqueous Solution of this compound using a Surfactant
-
Prepare your desired aqueous buffer.
-
Add a non-ionic surfactant, such as Tween® 80, to a final concentration of 0.05% (v/v).
-
Mix thoroughly until the surfactant is completely dissolved.
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Serially dilute the this compound stock into the surfactant-containing buffer to achieve the final desired concentration.
Signaling Pathway
This compound is a thromboxane A2 mimetic and acts as an agonist at the thromboxane A2 receptor (TP receptor), which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated by this compound.[4]
Caption: this compound signaling through the TP receptor.
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating EP 171 Experiments: A Guide to Reproducibility
Technical Support Center
For researchers, scientists, and drug development professionals working with the potent thromboxane (B8750289) A2 mimetic, EP 171, ensuring experimental reproducibility is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions to enhance reproducibility.
Q1: Why am I observing a slower than expected onset of action with this compound?
A1: The slow onset and offset of this compound's actions are intrinsic properties of the compound.[1] This is likely due to its high affinity for the thromboxane A2 (TP) receptor. To ensure reproducible results, it is critical to establish standardized and sufficiently long incubation times in your experimental protocols.
Troubleshooting Steps:
-
Time-Course Experiments: Conduct preliminary time-course experiments to determine the optimal incubation period required to achieve a stable maximal response in your specific assay system.
-
Consistent Incubation Times: Strictly adhere to the optimized incubation time across all experiments to minimize variability.
Q2: My dose-response curve for this compound is not consistent across experiments. What could be the cause?
A2: Variability in dose-response curves can stem from several factors, including cell health, reagent stability, and protocol execution. Given that this compound is a highly potent agonist with EC50 values in the picomolar range, meticulous experimental technique is crucial.[1]
Troubleshooting Steps:
-
Cell Passage Number: Maintain a consistent and narrow range of cell passage numbers for your experiments. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Compound Aliquoting and Storage: Aliquot this compound upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles that could degrade the compound.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of a highly potent compound like this compound.
Q3: I am seeing high background signal in my cell-based assays. How can I reduce it?
A3: High background can be caused by several factors in cell-based assays, including issues with blocking, antibody specificity, or cell health.
Troubleshooting Steps:
-
Optimize Blocking: Ensure you are using an appropriate blocking buffer for a sufficient duration to prevent non-specific binding.[2]
-
Cell Viability: Confirm that your cells are healthy and not overly confluent, as stressed or dying cells can contribute to background signal.[2]
-
Reagent Quality: Use high-quality reagents and antibodies that have been validated for your specific application.
Experimental Protocols
To ensure consistency, detailed methodologies for key experiments are provided below.
Platelet Aggregation Assay
This protocol outlines a method for assessing the pro-aggregatory effects of this compound on human platelets.
Materials:
-
Freshly isolated human platelets
-
This compound
-
U-46619 (a thromboxane A2 analogue, as a positive control)
-
Platelet aggregometer
-
Tyrode's buffer
Procedure:
-
Prepare platelet-rich plasma (PRP) from whole blood collected from healthy, consenting donors.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with continuous stirring.
-
Add varying concentrations of this compound or U-46619 to the PRP.
-
Record the change in light transmission for a predefined period to measure the extent of platelet aggregation.
-
Calculate the EC50 value for each agonist.
Isolated Smooth Muscle Contraction Assay
This protocol describes a method to evaluate the contractile effect of this compound on isolated smooth muscle preparations, such as guinea-pig trachea or pig pulmonary artery.[1]
Materials:
-
Isolated smooth muscle tissue rings
-
This compound
-
TP-receptor antagonist (e.g., EP 092)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution
Procedure:
-
Mount the tissue rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension for a specified time.
-
Perform a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile responses until a maximal, stable response is achieved at each concentration.
-
To confirm the involvement of TP-receptors, pre-incubate some tissue rings with a TP-receptor antagonist before adding this compound.
Data Presentation
Consistent data presentation is key to comparing results across experiments. The following tables provide a template for summarizing quantitative data.
| Agonist | EC50 (pM) | Preparation |
| This compound | 45 - 138 | Isolated Smooth Muscle |
| U-46619 | Data not available in provided search results | Isolated Smooth Muscle |
Table 1: Potency of this compound in inducing smooth muscle contraction. EC50 values represent the concentration of agonist required to elicit 50% of the maximal response.[1]
| Agonist | Relative Potency (vs. U-46619) | Assay |
| This compound | ~90x more potent | Human Platelet Aggregation |
Table 2: Relative potency of this compound in inducing human platelet aggregation compared to the standard TP-receptor agonist U-46619.[1]
Visualizing the Pathway and Workflow
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams are provided.
References
Dealing with off-target effects of EP 171 in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EP 171, a high-affinity thromboxane (B8750289) A2-mimetic and potent thromboxane A2 (TP) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin (B15479496) H2 and acts as a highly potent and selective agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][2] Its primary action is to mimic the effects of the endogenous ligand, thromboxane A2, which is a potent mediator of platelet aggregation and smooth muscle contraction.[1][2]
Q2: What are the known characteristics of this compound's activity?
A2: this compound is characterized by its very high potency, with EC50 values in the picomolar to low nanomolar range for inducing platelet and smooth muscle responses.[1][2] A key feature of this compound is its slow onset and offset of action.[1][2] This means that its biological effects may take longer to become apparent and can be difficult to reverse through simple washout procedures.[1][2]
Q3: Has the off-target profile of this compound been characterized?
A3: Early studies have shown that this compound has a higher specificity for the TP-receptor compared to the EP1 and FP prostanoid receptors.[2] However, a comprehensive screening of this compound against a broad panel of other receptors, kinases, and enzymes is not extensively documented in publicly available literature. Therefore, researchers should be mindful of the potential for uncharacterized off-target effects, especially when using high concentrations or in systems with high receptor expression.
Q4: Why am I observing a delayed or prolonged response in my experiments with this compound?
A4: The slow onset and offset of this compound's action is an intrinsic property of the compound.[1][2] This is likely due to its high affinity for the TP-receptor. Be sure to allow for sufficient incubation time to observe the full effect and consider that washout experiments may require extended periods to see a reversal of the response.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype at concentrations close to the EC50 for TP-receptor activation. | Potential off-target effects at a secondary target with similar affinity. | 1. Confirm TP-receptor mediation: Use a specific TP-receptor antagonist (e.g., EP 092) to see if the unexpected phenotype is blocked.[1][2]2. Test in a TP-receptor null cell line: If available, use a cell line that does not express the TP-receptor. Persistence of the effect would strongly indicate an off-target mechanism.3. Orthogonal Agonist: Use a structurally different TP-receptor agonist (e.g., U-46619) to see if it recapitulates the same phenotype. |
| Cellular toxicity or apoptosis observed at concentrations higher than required for maximal TP-receptor activation. | Off-target binding to a protein involved in cell viability or a non-specific cytotoxic effect. | 1. Dose-response analysis: Carefully determine the dose-response for both the on-target effect and the toxicity. A significant separation between the two curves suggests the toxicity may be off-target.2. Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to control for non-specific effects.3. Broad-spectrum screening: Consider screening this compound against a panel of common off-target candidates, such as other GPCRs, kinases, or ion channels. |
| Difficulty in reversing the effects of this compound with antagonists or by washing. | Slow dissociation of this compound from the TP-receptor due to its high affinity. | 1. Prolonged antagonist incubation: Increase the pre-incubation time with the TP-receptor antagonist before adding this compound.2. Extended washout periods: For washout experiments, perform multiple washes with an extended incubation time between each wash.3. Use of a high concentration of antagonist: A higher concentration of a competitive antagonist may be required to displace this compound from the receptor.[2] |
| Variability in response across different cell types or tissues. | Differential expression of the TP-receptor or potential off-target proteins. | 1. Quantify TP-receptor expression: Use techniques like qPCR, Western blot, or radioligand binding to determine the expression level of the TP-receptor in the different systems.2. Re-evaluate dose-response: Establish a full dose-response curve for this compound in each cell type or tissue to account for differences in sensitivity. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | System | Reference |
| EC50 (Agonist Potency) | 45 - 138 pM | Isolated smooth muscle preparations | [1][2] |
| Relative Potency vs. U-46619 | 33 - 167 times more potent | Isolated smooth muscle preparations | [1][2] |
| EC50 (Platelet Shape Change) | ~0.1 nM | Human blood platelets | [1][2] |
| EC50 (Platelet Aggregation) | ~1 nM | Human blood platelets | [1][2] |
| Relative Potency vs. U-46619 | ~90 times more potent | Human blood platelets | [1][2] |
| IC50 (Binding Affinity) | 2.9 nM | Intact human platelets ([125I]-PTA-OH competition) | [2] |
| Estimated Ki | ~1 nM | Intact human platelets | [2] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a TP-Receptor Antagonist
Objective: To determine if an observed cellular response to this compound is mediated by the TP-receptor.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate a subset of wells with a selective TP-receptor antagonist (e.g., EP 092 at a concentration known to be effective, typically 10-100 fold higher than its Ki) for at least 30 minutes. Include a vehicle control group.
-
This compound Treatment: Add this compound at the desired concentration to both antagonist-treated and untreated wells. Include a vehicle control for this compound.
-
Incubation: Incubate for the desired period, taking into account the slow onset of this compound.
-
Assay Readout: Measure the cellular response using the appropriate assay (e.g., calcium imaging, platelet aggregation assay, reporter gene assay).
-
Data Analysis: Compare the response to this compound in the presence and absence of the TP-receptor antagonist. A significant reduction in the response in the presence of the antagonist indicates a TP-receptor-mediated effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to the TP-receptor in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control.
-
Cell Lysis: Harvest and lyse the cells.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3-5 minutes).
-
Protein Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated protein.
-
Protein Detection: Analyze the amount of TP-receptor protein remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: A shift in the thermal stability of the TP-receptor in the this compound-treated samples compared to the vehicle control indicates direct binding of this compound to the receptor.
Visualizations
Caption: TP-Receptor signaling pathway activated by this compound.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for EP 171 Treatment
Disclaimer: The designation "EP 171" may refer to different experimental compounds in various research contexts, including a thromboxane (B8750289) A2-mimetic, the proteasome inhibitor PR-171 (Carfilzomib), or the hematopoietic stem cell-expanding molecule UM171. This guide provides a general framework for optimizing incubation time for a potent small molecule treatment in cell-based assays. Researchers should adapt these principles to the specific characteristics of their particular "this compound" compound and experimental system.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for this compound treatment critical?
Optimizing the incubation time is crucial for obtaining reliable and reproducible data. An incubation time that is too short may not allow for the full biological effect of this compound to manifest, leading to an underestimation of its potency (e.g., an artificially high IC50 value). Conversely, an overly long incubation period can lead to secondary effects, such as off-target toxicity, cell death due to nutrient depletion in the media, or the activation of compensatory signaling pathways, which can confound the interpretation of the results.[1][2] The optimal incubation time is the point at which the maximal desired effect is achieved and stabilizes, without introducing these confounding factors.[1]
Q2: What are the initial steps before determining the optimal incubation time for this compound?
Before optimizing the incubation time, it is essential to have a foundational understanding of your experimental system. This includes:
-
Knowing your drug: Understand the mechanism of action of your specific this compound.[3] For instance, a compound that induces apoptosis will require a longer incubation time to observe the effect compared to one that inhibits a kinase.
-
Cell line characterization: Ensure your cells are healthy, in a logarithmic growth phase, and have a consistent passage number.[4][5]
-
Dose-response curve: Perform a preliminary dose-response experiment with a fixed, intermediate incubation time (e.g., 24 or 48 hours) to determine the effective concentration range of this compound.[1]
Q3: Should the cell culture medium be changed during a long incubation period with this compound?
For incubation times extending beyond 48 hours, it is advisable to refresh the medium containing this compound. This practice ensures that the concentration of the compound remains stable and that essential nutrients are not depleted, which could otherwise impact cell health and introduce variability.[1] For experiments lasting 72 hours or longer, a medium change at the 48-hour mark is often recommended.[1]
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Uneven cell plating | Ensure a single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. Avoid letting plates sit on the hood surface for extended periods before incubation, which can lead to an "edge effect".[5] |
| Inconsistent drug concentration | Prepare a master mix of this compound at the desired final concentration in the medium to add to all wells, rather than adding small volumes of a concentrated stock to individual wells. |
| Evaporation | Use plates with lids and ensure proper humidity in the incubator. For longer incubations, consider sealing the plates with a breathable membrane. Fill the outer wells of the plate with sterile water or PBS to minimize evaporation from the experimental wells. |
| Cell health issues | Routinely check cells for signs of stress or contamination. Ensure cells are not over-confluent when plating.[6] |
Problem 2: No observable effect of this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Incubation time is too short | The biological effect may require more time to develop. Perform a time-course experiment with a range of incubation times (e.g., 6, 12, 24, 48, 72 hours). |
| Compound instability | Some compounds are not stable in culture medium at 37°C for extended periods. Consult the manufacturer's data sheet for stability information. Consider refreshing the medium with fresh this compound for longer incubations.[3] |
| Suboptimal drug concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations. |
| Cellular resistance | The cell line may not express the target of this compound or may have inherent resistance mechanisms. Use a positive control cell line known to be sensitive to the compound to verify its activity.[1] |
Problem 3: High levels of cell death across all concentrations, including low ones.
| Potential Cause | Troubleshooting Steps |
| Incubation time is too long | Prolonged exposure, even at low concentrations, can lead to off-target effects and general cytotoxicity.[1] Test earlier time points (e.g., 24h and 48h instead of 72h).[1] |
| Solvent toxicity | The concentration of the vehicle (e.g., DMSO) may be too high. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control.[1] |
| Off-target toxicity | The compound may be affecting other essential cellular processes.[1] Consider reducing the maximum incubation time.[1] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound in a Cell Viability Assay
This protocol outlines a method to determine the effect of incubation time on the ability of this compound to reduce cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and resume logarithmic growth for 18-24 hours.[1]
-
-
This compound Preparation:
-
Prepare a serial dilution of this compound in a complete culture medium. A common approach is to prepare these at 2x the final desired concentration.
-
Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[1]
-
-
Treatment:
-
Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control.
-
-
Incubation:
-
Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).
-
-
Cell Viability Assay:
-
At the end of each designated incubation period, perform a cell viability assay (e.g., using CellTiter-Glo® or MTS reagent) according to the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the this compound concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point.[1]
-
The optimal incubation time is the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[1]
-
Data Presentation
Table 1: Example IC50 Values for this compound at Different Incubation Times
| Incubation Time (hours) | IC50 (nM) |
| 24 | 150.2 |
| 48 | 75.8 |
| 72 | 72.3 |
In this example, the IC50 value significantly decreases between 24 and 48 hours but stabilizes between 48 and 72 hours. Therefore, a 48-hour incubation time would be considered optimal.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 5. marinbio.com [marinbio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
EP 171 solubility issues and how to resolve them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential solubility issues with EP 171.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a research compound with therapeutic potential. Proper solubilization is critical for its in vitro and in vivo applications to ensure accurate dosing, bioavailability, and reliable experimental results. Poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced biological activity.
Q2: What are the general characteristics of this compound that might affect its solubility?
The solubility of a compound like this compound is influenced by its molecular weight, polarity, pKa, and the presence of hydrophobic or hydrophilic functional groups. For complex molecules, the tendency to aggregate can also significantly impact solubility.
Q3: What should be my first step if I encounter solubility issues with this compound?
It is recommended to first test the solubility of a small amount of the compound before attempting to dissolve the entire sample. This allows for the testing of different solvents and conditions without risking the loss of valuable material.[1]
Q4: Can sonication be used to help dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound.[2][3] It provides energy to break apart aggregates and enhance solvent-solute interactions. Use a brief sonication period (e.g., 3 cycles of 10 seconds, cooling on ice in between) to avoid excessive heating and potential degradation of the compound.[3]
Q5: Is it advisable to heat the solution to improve the solubility of this compound?
Gentle warming can be effective for some compounds, but it should be approached with caution as excessive heat can lead to degradation.[2] If you choose to warm the solution, do so gradually and monitor the sample for any signs of instability, such as color change or precipitation upon cooling.
Troubleshooting Guide
Issue: this compound is not dissolving in aqueous buffers.
This is a common challenge for compounds with significant hydrophobic regions. The following steps provide a systematic approach to troubleshoot and resolve this issue.
Experimental Protocol: Systematic Solubilization Approach
-
Initial Assessment: Begin by attempting to dissolve a small amount of this compound in deionized water or your primary aqueous buffer (e.g., PBS, Tris at pH 7).
-
pH Adjustment: If solubility is low, the net charge of the molecule can be increased by adjusting the pH.
-
For acidic compounds, increasing the pH with a basic solution (e.g., 10% ammonium (B1175870) bicarbonate) can improve solubility.[2]
-
For basic compounds, decreasing the pH with an acidic solution (e.g., 10% acetic acid) can be beneficial.[2]
-
-
Use of Co-solvents: If pH adjustment is insufficient, introduce a small amount of an organic co-solvent.
-
Start by dissolving this compound in a minimal amount of an organic solvent such as DMSO, DMF, or isopropanol.[2][4]
-
Once fully dissolved, gradually add the aqueous buffer to the desired final concentration.[2] Be mindful that the final concentration of the organic solvent should be compatible with your experimental system, typically ≤1% for most cell-based assays.[2]
-
-
Employing Denaturing Agents: In cases of strong aggregation, denaturing agents can be used, although their compatibility with downstream applications is limited.[3]
-
Solvents such as 6M urea (B33335) or 6M guanidine-HCl can disrupt intermolecular hydrogen bonds that may be causing aggregation.[3] These should only be used when the experimental design can tolerate their presence.
-
Data Presentation: Solvent and Co-solvent Recommendations
| Compound Characteristic | Primary Solvent | Secondary Solvent/Additive | Notes |
| Hydrophilic/Charged | Deionized Water, Aqueous Buffers (e.g., PBS) | N/A | Should readily dissolve in aqueous solutions. |
| Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, Acetonitrile | Stepwise dilution with aqueous buffer | Dissolve in organic solvent first, then dilute.[3] |
| Acidic (Net charge < 0) | Aqueous Buffer | 10% Ammonium Bicarbonate or 10% NH4OH | Increase pH to deprotonate acidic groups.[2][3] |
| Basic (Net charge > 0) | Aqueous Buffer | 10% Acetic Acid or 0.1% TFA | Decrease pH to protonate basic groups.[2][3] |
Note: The characteristics of this compound should be determined to select the appropriate solubilization strategy.
Mandatory Visualization: Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Issue: this compound precipitates out of solution during storage.
Precipitation upon storage can be due to temperature changes, solvent evaporation, or compound instability.
Experimental Protocol: Ensuring Long-Term Stability in Solution
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes can prevent multiple freeze-thaw cycles, which can promote precipitation and degradation.
-
Solvent Choice: For long-term storage, ensure the chosen solvent is appropriate. DMSO is a common choice but is hygroscopic, so proper sealing is essential.
-
Re-dissolving: If precipitation is observed upon thawing, gently warm the solution and sonicate briefly as described previously to try and re-dissolve the compound. Centrifuge the solution to pellet any insoluble aggregates before use.[2]
Mandatory Visualization: Logical Flow for Preparing Stable Stock Solutions
Caption: Workflow for preparing and storing stable this compound stock solutions.
References
Minimizing signal-to-noise ratio in EP 171 assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the signal-to-noise ratio in EP171 assays. The guidance provided is based on best practices for homogeneous proximity assays and should be adapted as needed for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is a signal-to-noise ratio in the context of EP171 assays?
A1: The signal-to-noise ratio (S/N) is a critical parameter for assessing the quality and reliability of an assay. It is the ratio of the signal produced by the specific interaction of interest (signal) to the background signal in the absence of the specific interaction (noise). A higher S/N ratio indicates a more robust and sensitive assay, allowing for clearer discrimination between positive and negative results.
Q2: What are the primary causes of a low signal-to-noise ratio in EP171 assays?
A2: A low S/N ratio can stem from two main issues: high background or low signal. High background can be caused by non-specific binding of assay components, autofluorescence of test compounds, or contaminated reagents.[1] Low signal can result from suboptimal reagent concentrations, incorrect incubation times or temperatures, or degradation of assay components.
Q3: How often should I run controls for my EP171 assay?
A3: Controls are essential for monitoring assay performance and should be included on every plate. Key controls include:
-
Negative Control (No Analyte): Measures the background signal (noise).
-
Positive Control (Known Concentration of Analyte): Ensures the assay is performing as expected and provides a reference for the signal window.
-
Compound Controls (Vehicle Only): Accounts for any effects of the compound vehicle on the assay signal.
Troubleshooting Guide: High Background
High background is a common issue that can significantly reduce the signal-to-noise ratio. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Reagent Aggregation | Centrifuge reagents before use. Consider adding a blocking agent like BSA (0.1%) to the assay buffer.[1] |
| Contaminated Assay Buffer or Wells | Use fresh, high-quality assay buffer. Ensure microplates are clean and free of contaminants.[1] |
| High Reagent Concentrations | Titrate donor and acceptor reagents to determine the optimal concentration that maximizes signal while minimizing background. |
| Autofluorescent Compounds | Test compounds for autofluorescence at the assay's emission wavelength.[1] |
| Incorrect Plate Reader Settings | Ensure the plate reader is set to the correct mode (e.g., Time-Resolved Fluorescence) and that delay times and integration windows are optimized.[1] |
| Insufficient Washing (if applicable) | If your protocol includes wash steps, ensure they are performed thoroughly to remove unbound reagents.[2] |
| Light Scattering | Check for precipitates in the assay wells. Centrifuge samples if necessary.[1] |
Troubleshooting Guide: Low Signal
A weak or absent signal can prevent the accurate detection of the desired interaction. The table below provides common causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Perform a titration of all key reagents, including antibodies, donor beads, and acceptor beads, to find the optimal concentrations.[3][4] |
| Incorrect Incubation Time or Temperature | Optimize incubation times and temperatures for each step of the assay. Follow the manufacturer's recommendations as a starting point. |
| Degraded Reagents | Ensure all reagents are stored correctly and are within their expiration dates. Avoid repeated freeze-thaw cycles. |
| Incorrect Plate Type | Use the appropriate microplate type for your assay (e.g., white plates for luminescent assays, black plates for fluorescent assays). Using the wrong plate can quench the signal. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Calibrate pipettes regularly. |
| "Hook" Effect | At very high analyte concentrations, the signal can be paradoxically decreased. If a hook effect is suspected, dilute the sample and re-assay.[5] |
Experimental Protocols
Protocol 1: Reagent Titration for Optimal Concentration
This protocol describes a method for determining the optimal concentrations of donor and acceptor reagents (e.g., beads or antibodies) to maximize the signal-to-noise ratio.
Methodology:
-
Prepare a matrix of reagent concentrations. Create a series of dilutions for both the donor and acceptor reagents. For example, you could test five concentrations of the donor reagent against five concentrations of the acceptor reagent in a 96-well plate.
-
Set up control wells. For each concentration combination, include wells with and without the analyte of interest (positive and negative controls).
-
Add reagents. Dispense the diluted donor and acceptor reagents into the appropriate wells.
-
Add analyte. Add the positive control analyte to the designated wells and an equal volume of assay buffer to the negative control wells.
-
Incubate. Incubate the plate according to the assay protocol.
-
Read the plate. Measure the signal on a plate reader with the appropriate settings.
-
Calculate the S/N ratio. For each concentration combination, divide the average signal of the positive control wells by the average signal of the negative control wells.
-
Determine the optimal concentrations. The combination of donor and acceptor concentrations that yields the highest S/N ratio should be used for future experiments.
Protocol 2: Compound Autofluorescence Test
This protocol is designed to identify test compounds that interfere with the assay by emitting their own signal at the detection wavelength.
Methodology:
-
Prepare compound dilutions. Dilute the test compounds to the highest concentration that will be used in the main assay.
-
Set up test wells. In a microplate, add the diluted test compounds to wells containing only assay buffer (no donor or acceptor reagents).
-
Include controls. Have wells with assay buffer only as a negative control.
-
Read the plate. Read the plate at the acceptor emission wavelength (e.g., 665 nm for some HTRF assays).[1]
-
Analyze the results. If the signal in the wells containing the test compound is significantly higher than the buffer-only control, the compound is likely autofluorescent and may interfere with the assay.
Visualizing Workflows and Logic
Experimental Workflow for Assay Optimization
Caption: A streamlined workflow for optimizing key parameters in an EP171 assay.
Troubleshooting Logic for High Background
Caption: A logical flow for diagnosing the root cause of high background signal.
Signaling Pathway of a Homogeneous Proximity Assay
Caption: The core principle of a homogeneous proximity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for EP 171 Administration In Vivo
Disclaimer: Information regarding specific in vivo administration protocols for EP 171, a high-affinity thromboxane (B8750289) A2-mimetic, is not extensively available in the public domain. The following guide provides a comprehensive framework based on best practices for the in vivo administration of potent, lipophilic small molecules and peptide mimetics. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent thromboxane A2 (TXA2) mimetic. It functions as a high-affinity agonist at the thromboxane A2 receptor (TP receptor).[1] Ligation of the TP receptor by this compound is expected to activate downstream signaling pathways, primarily through Gq and G13 proteins.[2][3] This activation leads to an increase in intracellular calcium levels and the stimulation of Rho/Rac signaling, which can result in physiological responses such as platelet aggregation and smooth muscle contraction.[2][4]
Q2: What are the initial steps for determining the in vivo dosage of this compound?
The first step is typically to conduct a Maximum Tolerated Dose (MTD) study. This helps establish a safe dose range for your animal model. The starting dose for an MTD study is often extrapolated from in vitro data, usually beginning at a dose anticipated to yield a plasma concentration several times higher than the in vitro EC50 value.[5] Given that this compound has reported EC50 values in the picomolar range (45 to 138 pM) in isolated smooth muscle preparations, initial in vivo doses should be chosen with extreme caution and started at very low levels.[1]
Q3: My in vivo results with this compound are not consistent with my in vitro data. What could be the cause?
Discrepancies between in vitro and in vivo efficacy often point to issues with the compound's stability, clearance, or bioavailability in the living system.[6] Peptides and small molecule mimetics can be susceptible to rapid enzymatic degradation and clearance by the kidneys.[6][7] It is also possible that the formulation is not optimal, leading to poor absorption or rapid precipitation at the injection site. An in vitro serum stability assay can help determine the half-life of this compound in plasma.[6]
Q4: What are the common degradation pathways for peptide-like molecules in vivo?
Beyond enzymatic degradation by proteases, chemical degradation pathways can affect stability. These include:
-
Hydrolysis: Cleavage of bonds, which can be influenced by pH.
-
Oxidation: Particularly relevant for residues like methionine and cysteine.
-
Deamidation: Affects asparagine and glutamine residues.
-
Isomerization: Conversion of L-amino acids to D-amino acids.[6][7]
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Precipitation
Possible Cause: this compound, as a prostaglandin (B15479496) H2 analogue, is likely lipophilic and may have poor aqueous solubility. The chosen vehicle may not be appropriate, leading to precipitation upon storage or administration.
Troubleshooting Steps:
-
Optimize Vehicle Selection: For lipophilic compounds, a multi-component vehicle system is often necessary. Start with a stock solution in an organic solvent like DMSO and then dilute it into a final aqueous-based vehicle for injection.
-
Use Co-solvents and Surfactants: Explore the use of co-solvents such as polyethylene (B3416737) glycol (PEG) or surfactants like Tween 80 to improve and maintain solubility.[5]
-
Consider Liposomal Formulations: Encapsulating this compound in liposomes can enhance the solubility of both lipophilic and hydrophilic compounds, improve stability, and potentially modify its biodistribution.[8][9]
-
Sonication: Brief ultrasonication can aid in dissolving the compound.[10]
-
Prepare Fresh Solutions: To minimize stability issues, it is highly recommended to prepare the final working solutions for in vivo experiments fresh on the day of use.[10]
Issue 2: High Variability in Animal Responses within the Same Dose Group
Possible Cause: Inconsistent formulation or administration technique can lead to variable exposure to the compound.
Troubleshooting Steps:
-
Standardize Administration: Ensure the administration technique (e.g., injection volume, injection site, speed of injection) is consistent across all animals.
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.
-
Include a Vehicle-Only Control Group: This is crucial to confirm that the observed effects are due to this compound and not the vehicle itself, as some vehicles can have biological effects.[5][11]
Issue 3: Unexpected Toxicity at Doses Predicted to be Safe
Possible Cause: This could be due to off-target effects of this compound or toxicity of the administration vehicle.
Troubleshooting Steps:
-
Rule Out Vehicle Toxicity: A vehicle-only control group is essential to differentiate between compound-related and vehicle-related toxicity.[5]
-
Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, this compound may have off-target effects. Further in vitro profiling against a panel of receptors may be necessary.
-
Refine the MTD Study: It's possible the initial MTD study did not fully capture the toxicological profile. A more detailed study with more dose levels and comprehensive clinical observations may be required.
Data Presentation
Table 1: Vehicle Selection for In Vivo Administration of Lipophilic Compounds
| Vehicle Type | Components | Route of Administration | Pros | Cons |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS) | IV, IP, SC | Isotonic, well-tolerated. | Only suitable for water-soluble compounds. |
| Co-solvent Systems | DMSO, Ethanol, PEG, Propylene Glycol | IP, SC (IV with caution) | Can dissolve compounds with poor aqueous solubility. | Can cause local irritation and systemic toxicity at high concentrations.[12][13] |
| Oil-Based Vehicles | Corn oil, Sesame oil, Olive oil | Oral, IP, SC | Suitable for highly lipophilic compounds. | Not suitable for intravenous administration.[12] |
| Emulsions/Liposomes | Intralipid, Custom liposome (B1194612) formulations | IV, IP, SC | Can encapsulate both lipophilic and hydrophilic drugs, may improve stability.[8][9] | More complex and costly to prepare.[9] |
Table 2: Strategies to Enhance In Vivo Stability of Peptide Mimetics
| Strategy | Description | Primary Goal |
| Amino Acid Substitution | Replace L-amino acids with D-amino acids or other non-canonical amino acids.[6] | Prevent recognition by proteases. |
| Terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus.[6] | Block the action of exopeptidases. |
| Cyclization | Create a cyclic structure to enhance rigidity and mask cleavage sites.[6] | Increase resistance to proteases. |
| PEGylation | Attach polyethylene glycol (PEG) to the molecule.[6] | Increase molecular size to reduce renal clearance. |
| Lipidation | Conjugate a lipid chain to promote binding to serum albumin.[6] | Increase circulation time. |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a peptide mimetic like this compound in plasma.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Animal plasma (from the species to be used in in vivo studies).
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with this compound to a final concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze the concentration of the remaining intact this compound using a validated HPLC or LC-MS method.
-
Plot the percentage of intact this compound remaining versus time to calculate the half-life (t½).[6]
Mandatory Visualization
Signaling Pathway
Caption: Signaling pathway of this compound via the Thromboxane A2 (TP) Receptor.
Experimental Workflow
Caption: General workflow for in vivo experiments with novel compounds like this compound.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 11. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with EP 171.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EP 171, a high-affinity thromboxane (B8750289) A2 (TXA2) mimetic and potent TP-receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, high-potency agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. It mimics the action of the endogenous ligand TXA2, which is involved in processes such as platelet aggregation and smooth muscle contraction. This compound's high affinity and specificity for the TP receptor make it a valuable tool for studying TXA2-mediated signaling pathways.[1]
Q2: What are the key characteristics of this compound that I should be aware of before starting my experiments?
A2: The most critical characteristic of this compound is its slow onset and offset of action.[1] This means that the time to reach maximal effect and the time for the effect to dissipate after removal (washout) are significantly longer compared to other commonly used TXA2 analogs like U-46619. This property has important implications for experimental design, particularly regarding incubation times and washout periods.
Q3: How does the potency of this compound compare to other thromboxane A2 analogs?
A3: this compound is significantly more potent than the widely used TXA2 mimetic U-46619. On various isolated smooth muscle preparations, this compound has been shown to be 33 to 167 times more potent than U-46619.[1] It is also a very potent activator of human blood platelets, being approximately 90 times more potent than U-46619.[1]
Troubleshooting Guides
Platelet Aggregation Assays
Q4: I am not observing the expected level of platelet aggregation with this compound.
A4: Several factors could contribute to this issue:
-
Insufficient Incubation Time: Due to the slow onset of action of this compound, standard incubation times used for other agonists may be too short.[1] Recommendation: Increase the pre-incubation time of platelets with this compound before measuring aggregation. A time-course experiment is recommended to determine the optimal incubation period for your specific platelet preparation.
-
Inappropriate Concentration Range: Given its high potency, the effective concentration of this compound is in the picomolar to nanomolar range.[1] Recommendation: Perform a dose-response curve starting from a very low concentration (e.g., 10 pM) to identify the optimal concentration range for your assay.
-
Platelet Preparation Issues: The quality of the platelet preparation is crucial. Recommendation: Ensure that the platelet count is standardized and that platelets have not been activated during preparation. Use fresh preparations whenever possible.
Q5: The platelet aggregation induced by this compound is difficult to reverse or washout.
A5: This is an expected characteristic due to the slow offset of this compound's action.[1]
-
Prolonged Washout Required: Standard washout procedures are often insufficient. Recommendation: For experiments requiring reversal of the effect, extend the washout period significantly. In some preparations, complete reversal may take several hours.[1]
-
Use of a TP-Receptor Antagonist: To achieve a more rapid reversal, the use of a TP-receptor antagonist is recommended. Recommendation: Introduce a high concentration of a specific TP-receptor antagonist (e.g., EP 092) to competitively displace this compound from the receptor.[1]
Smooth Muscle Contraction Assays
Q6: The contractile response of my smooth muscle preparation to this compound is very slow to develop.
A6: This is a known characteristic of this compound.[1]
-
Extended Equilibration Time: The tissue needs a longer time to respond to this compound compared to other agonists. Recommendation: Allow for a significantly longer equilibration period after the addition of this compound to the organ bath to ensure a maximal and stable contractile response is achieved before adding subsequent treatments.
Q7: I am having difficulty washing out the contractile effect of this compound from my smooth muscle tissue.
A7: The slow reversal of this compound-induced contraction is a major experimental challenge.[1]
-
Extensive Washout Protocol: Multiple, prolonged washes are necessary. Recommendation: Implement a rigorous and extended washout protocol. For example, on guinea-pig trachea, a 50% reversal of contraction can take approximately 3 hours.[1]
-
Antagonist-Mediated Reversal: As with platelet assays, using a TP-receptor antagonist is the most effective way to reverse the contraction. Recommendation: After establishing a stable contraction with this compound, add a high concentration of a TP-receptor antagonist to the bath to facilitate the relaxation of the tissue.[1]
Data Presentation
Table 1: Comparative Potency of this compound and U-46619 in Platelet Aggregation
| Compound | Assay | Parameter | Value | Relative Potency |
| This compound | Human Platelet Shape Change | EC50 | 0.1 nM | ~90x U-46619 |
| This compound | Human Platelet Aggregation | EC50 | 1 nM | ~90x U-46619 |
| This compound | [¹²⁵I]-PTA-OH Binding | IC50 | 2.9 nM | - |
| U-46619 | Human Platelet Aggregation | - | - | 1x |
Data compiled from literature.[1]
Table 2: Comparative Potency of this compound and U-46619 in Smooth Muscle Contraction
| Compound | Preparation | Parameter | Value | Relative Potency |
| This compound | Various Isolated Smooth Muscles | EC50 | 45 - 138 pM | 33 - 167x U-46619 |
| This compound | Pig Pulmonary Artery | pA2 (with EP 092) | 8.09 | - |
| U-46619 | Pig Pulmonary Artery | pA2 (with EP 092) | 8.15 | - |
Data compiled from literature.[1]
Experimental Protocols
Detailed Methodology for Platelet Aggregation Assay with this compound
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP) for use as a reference.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Allow the PRP to rest for at least 30 minutes at 37°C before starting the experiment.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 450 µL of the adjusted PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Allow the baseline to stabilize for 2-5 minutes.
-
Add the desired concentration of this compound (prepared in an appropriate vehicle, e.g., saline). Due to its high potency, start with a concentration range of 10 pM to 10 nM.
-
Crucial Step: Incubate the PRP with this compound for an extended period (e.g., 10-15 minutes) to allow for the slow onset of action. A preliminary time-course experiment is highly recommended to determine the optimal incubation time.
-
Record the aggregation for at least 10 minutes.
-
-
Troubleshooting Slow Kinetics:
-
For reversal experiments: After establishing a stable aggregation response, add a high concentration of a TP-receptor antagonist (e.g., 10 µM EP 092) and monitor the disaggregation. Be aware that complete disaggregation may still be slow.
-
For washout experiments: If a washout is necessary, it will require a specialized perfusion system for the cuvette, and the washout period will need to be significantly extended.
-
Detailed Methodology for Smooth Muscle Contraction Assay with this compound
-
Tissue Preparation and Mounting:
-
Dissect the desired smooth muscle tissue (e.g., guinea-pig trachea, pig pulmonary artery) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare tissue rings or strips of appropriate size.
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) for at least 60-90 minutes, with regular washes every 15-20 minutes.
-
-
Contraction Measurement:
-
Obtain a reference contraction with a standard agonist (e.g., 60 mM KCl) to ensure tissue viability. Wash out the agonist and allow the tissue to return to baseline.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner. Due to its high potency, a starting concentration in the low picomolar range is recommended.
-
Crucial Step: Allow for a prolonged equilibration time (e.g., 30-60 minutes or longer) after each addition of this compound to ensure a stable plateau in the contractile response is reached.
-
Record the isometric tension.
-
-
Troubleshooting Slow Reversal:
-
Washout Procedure: To wash out this compound, perform repeated and prolonged washes with fresh Krebs-Henseleit solution. Be prepared for a very slow return to baseline, which can take several hours.[1]
-
Antagonist-Induced Relaxation: For a more efficient reversal, after achieving a stable contraction with this compound, add a high concentration of a TP-receptor antagonist directly to the bath and record the relaxation.
-
Mandatory Visualizations
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway activated by this compound.
Caption: Recommended experimental workflow for working with the slow-acting agonist this compound.
References
How to control for the slow reversal of EP 171 effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EP 171. The content focuses on strategies to control for the slow reversal of its effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its effects difficult to reverse?
This compound is a synthetic compound with very high agonist potency at thromboxane (B8750289) A2 (TP) receptors.[1] It is a high-affinity thromboxane A2-mimetic, 33-167 times more potent than the commonly used TP-receptor agonist U-46619.[1] The difficulty in reversing its effects stems from its slow onset and offset dynamics. For instance, in isolated guinea-pig trachea, the time required for a 50% reversal of this compound-induced contractions during a simple washout procedure is approximately 3 hours.[1] This slow kinetic profile is believed to be correlated with its high potency and affinity for the TP receptor.[1]
Q2: How can the slow reversal of this compound's effects be actively controlled in my experiments?
The most effective method to actively reverse the effects of this compound is through the application of a high concentration of a TP-receptor antagonist.[1] Simple washout is often insufficient for a timely reversal. Established responses to this compound have been shown to be slowly reversed following the addition of antagonists like EP 092, GR 32191, or BM 13177.[1]
Q3: What is the mechanism of action of this compound?
This compound acts as a potent agonist at TP receptors, which are G-protein coupled receptors (GPCRs).[2][3] Upon binding, it activates downstream signaling cascades. The TP receptor couples to Gq and G13 proteins, leading to the activation of phospholipase C (PLC), an increase in intracellular calcium (Ca2+), and stimulation of Rho/Rac pathways.[4][5] This cascade ultimately results in physiological responses such as smooth muscle contraction and platelet aggregation.[2][3]
Troubleshooting Guides
Issue: Persistent this compound-induced tissue contraction after washout.
Cause: Due to its high affinity and slow dissociation from the TP receptor, this compound is not easily removed from the tissue preparation by standard buffer exchange (washout).
Solution: Antagonist-mediated Reversal Protocol
-
Selection of Antagonist: Choose a competitive TP-receptor antagonist. Several have been used successfully to reverse this compound effects, including EP 092, GR 32191, and Sulotroban (BM 13.177).[1][6]
-
Concentration: Apply a high concentration of the selected antagonist to the tissue bath. The optimal concentration will need to be determined empirically for your specific tissue and experimental conditions, but a starting point would be a concentration at least 100-fold higher than the antagonist's Ki or IC50 value for the TP receptor.
-
Incubation Time: Allow sufficient time for the antagonist to compete with this compound for binding to the TP receptors. Monitor the reversal of the physiological effect (e.g., relaxation of a contracted smooth muscle) over time. This may still take a considerable amount of time, but it will be significantly faster than washout alone.
-
Washout of Antagonist: After the desired level of reversal is achieved, you can proceed with washing out the antagonist from the tissue bath if you intend to perform further experiments with the same tissue preparation.
Issue: Difficulty in establishing a stable baseline after this compound application.
Cause: The slow onset of this compound's action can make it challenging to determine when a maximal, stable response has been reached.
Solution: Extended Equilibration and Monitoring
-
Patience is Key: Allow for a significantly longer incubation period with this compound than you would for a standard agonist.
-
Continuous Monitoring: Continuously record the physiological response (e.g., muscle tension) and wait until a stable plateau is reached before proceeding with any interventions, such as the addition of an antagonist.
-
Dose-Response Curve: If you are generating a dose-response curve for this compound, be aware that each concentration step will require a prolonged equilibration time.
Data Presentation
Table 1: Potency of this compound compared to U-46619
| Preparation | EC50 (pM) for this compound | Relative Potency (this compound vs. U-46619) |
| Various Isolated Smooth Muscles | 45 - 138 | 33 - 167 times more potent |
Source:[1]
Table 2: TP-Receptor Antagonists for Reversal of this compound Effects
| Antagonist | Type | Notes |
| EP 092 | Competitive | Shown to block contractile actions of this compound.[1] |
| GR 32191 | Competitive | Used to slowly reverse established responses to this compound.[1] |
| BM 13.177 (Sulotroban) | Competitive | Used to slowly reverse established responses to this compound.[1] |
Experimental Protocols
Protocol 1: Antagonist-Mediated Reversal of this compound-Induced Smooth Muscle Contraction in an Isolated Tissue Bath
-
Tissue Preparation and Equilibration:
-
Prepare the isolated smooth muscle tissue (e.g., guinea-pig trachea, pig pulmonary artery) and mount it in an organ bath containing physiological salt solution (PSS) at 37°C, continuously bubbled with 95% O2 / 5% CO2.[7][8]
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15-20 minutes.[7][8]
-
-
Induction of Contraction with this compound:
-
Add this compound to the organ bath at a concentration that produces a submaximal or maximal contraction (e.g., EC80-EC100).
-
Allow the contraction to develop fully and reach a stable plateau. This may take a significant amount of time due to the slow onset of this compound's action.
-
-
Attempted Washout (Demonstration of Slow Reversal):
-
Perform a series of washes by draining and refilling the organ bath with fresh PSS.
-
Observe the very slow and incomplete reversal of the contraction.
-
-
Antagonist Application:
-
Add a high concentration of a TP-receptor antagonist (e.g., GR 32191) to the organ bath.
-
Continuously record the tissue tension and observe the gradual relaxation of the smooth muscle.
-
-
Data Analysis:
-
Quantify the rate of reversal during washout and after antagonist application.
-
Calculate the time to 50% reversal (t1/2) for both conditions to demonstrate the efficacy of the antagonist in accelerating the reversal of this compound's effects.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the TP receptor.
Caption: Experimental workflow for antagonist-mediated reversal.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 5. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
Validating the activity of a new batch of EP 171.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating the biological activity of a new batch of EP 171.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, high-affinity thromboxane (B8750289) A2 (TXA2) mimetic. Its primary mechanism of action is as a potent agonist for the thromboxane A2 receptor (TP-receptor), a G-protein coupled receptor (GPCR).[1] Upon binding, it initiates downstream signaling cascades that lead to physiological responses such as platelet activation and smooth muscle contraction.[1]
Q2: How potent is this compound expected to be?
A2: this compound is exceptionally potent. In isolated smooth muscle preparations, it has been shown to be 33-167 times more potent than the commonly used TP-receptor agonist U-46619, with EC50 values in the picomolar range (45 to 138 pM).[1] For activation of human platelets, it is approximately 90 times more potent than U-46619.[1]
Q3: Are there any unique characteristics of this compound's activity I should be aware of?
A3: Yes, the actions of this compound are characterized by a slow onset and a very slow offset.[1] For example, the reversal of this compound-induced contractions in some tissues can take several hours even after washout.[1] This should be considered when designing experiments, particularly washout and antagonist blockade steps.
Q4: Why is validating each new batch of a synthetic peptide like this compound necessary?
A4: Validating each new batch is critical due to the potential for variability in synthetic peptide manufacturing.[2] Issues such as incomplete coupling or deprotection reactions can lead to impurities.[2] These impurities, along with potential issues in handling and storage like degradation or oxidation, can significantly impact the observed biological activity, leading to a lack of experimental reproducibility.[3][4]
Initial Quality Control and Handling
Before proceeding to functional assays, perform these initial checks.
| Parameter | Recommended Action & Rationale |
| Appearance | Visually inspect the lyophilized powder. It should be a uniform, white to off-white solid. Discoloration may suggest degradation or impurities. |
| Solubility | Follow the manufacturer's instructions for reconstitution. If not provided, test the solubility of a small aliquot in the recommended solvent (e.g., DMSO) before dissolving the entire batch.[5] Any insolubility or precipitation will reduce the effective concentration.[6] |
| Storage | Upon receipt, store the lyophilized peptide at -20°C or -80°C.[5] After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][6] |
| Concentration Calculation | Be aware of the difference between total peptide content and net peptide content. Use the net peptide content provided by the manufacturer for accurate concentration calculations, as this accounts for counter-ions (e.g., TFA) and water.[3] |
Experimental Protocols for Activity Validation
Platelet Aggregation Assay
This assay functionally measures the ability of this compound to induce platelet aggregation via TP-receptor activation.[1]
Methodology:
-
Blood Collection: Collect fresh human blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by re-centrifuging the remaining blood at a high speed (e.g., 2000 x g).
-
Assay Procedure:
-
Pre-warm the PRP aliquots to 37°C.
-
Place a stir bar in the cuvette of an aggregometer and add the PRP.
-
Establish a baseline light transmission for a few minutes.
-
Add varying concentrations of the new batch of this compound (e.g., 0.1 nM to 10 nM) to initiate aggregation.
-
Record the change in light transmission over time until a maximal aggregation response is achieved.
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each concentration.
-
Plot a dose-response curve (Concentration vs. % Aggregation).
-
Calculate the EC50 value for the new batch and compare it to the value of a previously validated reference lot.
-
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for validating this compound activity using a platelet aggregation assay.
Smooth Muscle Contraction Assay
This assay assesses the potency of this compound in inducing contraction of isolated smooth muscle tissue, such as guinea-pig trachea or pig pulmonary artery.[1]
Methodology:
-
Tissue Preparation: Isolate the desired smooth muscle tissue and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Assay Procedure:
-
Record a stable baseline tension using an isometric force transducer.
-
Add the new batch of this compound to the organ bath in a cumulative concentration-response manner.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
-
Data Analysis:
-
Measure the peak contractile force for each concentration.
-
Construct a concentration-response curve.
-
Calculate the EC50 and Emax (maximum effect) values and compare them to a reference standard.
-
Troubleshooting Guide
Problem: Observed activity of the new this compound batch is significantly lower than expected.
| Potential Cause | Suggested Solution & Rationale |
| Incorrect Peptide Concentration | Re-verify all calculations, dilutions, and the net peptide content from the certificate of analysis. An error in weighing or dilution is a common source of discrepancy.[6] |
| Peptide Degradation | Prepare a fresh stock solution from the lyophilized powder. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[3][6] Aliquoting is critical for maintaining peptide integrity. |
| Poor Solubility | Visually inspect the stock solution for any precipitate. If solubility is an issue, try gentle vortexing or sonication.[6] Ensure the solvent is appropriate for this compound. Insoluble peptide is not biologically available. |
| Oxidation | Peptides with certain residues are prone to oxidation, which can reduce activity.[3] Prepare solutions in degassed buffers and minimize exposure to air if the peptide sequence contains sensitive residues like Met, Cys, or Trp. |
| Inactive Batch | If all other factors are ruled out, the new batch may have inherent issues from synthesis or purification.[2][4] Contact the manufacturer and provide your validation data. Consider performing analytical tests like HPLC-MS to check purity and identity. |
Troubleshooting Logic for Low this compound Activity
Caption: A decision tree for troubleshooting low bioactivity of a new this compound batch.
Data Presentation and Acceptance Criteria
Summarize the results from the new batch alongside a qualified reference standard. The acceptance criteria should be pre-defined based on historical data or assay validation studies.[7][8]
Table 1: Comparison of a New Batch of this compound to a Reference Standard
| Parameter | Reference Standard | New Batch | Acceptance Criteria | Pass/Fail |
| EC50 (Platelet Aggregation) | 1.1 nM | 1.3 nM | 0.5 - 2.0 fold of Ref. Std. | Pass |
| Emax (Platelet Aggregation) | 92% | 90% | ≥ 90% of Ref. Std. | Pass |
| EC50 (Smooth Muscle Contraction) | 95 pM | 110 pM | 0.5 - 2.0 fold of Ref. Std. | Pass |
| Emax (Smooth Muscle Contraction) | 1.8 g | 1.7 g | ≥ 90% of Ref. Std. | Pass |
This compound Signaling Pathway
This compound acts as an agonist at the TP-receptor, which is primarily coupled to the Gαq/11 G-protein. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately results in cellular responses like platelet aggregation and smooth muscle contraction.
This compound (TP-Receptor) Signaling Pathway
Caption: Simplified signaling pathway following TP-receptor activation by this compound.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Validation & Comparative
A Comparative Analysis of EP 171 and U-46619 in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro effects of EP 171 and U-46619 on platelet aggregation. The information presented is collated from experimental data to assist researchers in selecting the appropriate thromboxane (B8750289) A2 (TXA2) mimetic for their studies.
Introduction
This compound and U-46619 are both potent synthetic analogs of the endogenous prostanoid, thromboxane A2 (TXA2).[1][2] As such, they are valuable pharmacological tools for investigating the roles of the thromboxane A2 receptor (TP receptor) in physiological and pathological processes, particularly in the context of platelet activation and aggregation. While both compounds mimic the actions of TXA2, they exhibit notable differences in potency and kinetics, which are critical considerations for experimental design.
Mechanism of Action: Thromboxane A2 Receptor Signaling
Both this compound and U-46619 exert their effects by binding to and activating the TP receptor on the surface of platelets.[1][3] The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptor on the dense tubular system (a calcium storage organelle in platelets), leading to a rapid influx of calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream events. These include platelet shape change, degranulation (releasing further agonists like ADP and serotonin), and the conformational activation of the integrin receptor GPIIb/IIIa. Activated GPIIb/IIIa receptors on adjacent platelets bind to fibrinogen, forming bridges that result in platelet aggregation.[4]
Potency and Efficacy Comparison
Experimental data demonstrates that this compound is a significantly more potent agonist at the TP receptor than U-46619 in inducing platelet aggregation.
| Compound | Parameter | Value | Species | Reference |
| This compound | Platelet Shape Change | 0.1 nM | Human | [3] |
| Platelet Aggregation | 1 nM | Human | [3] | |
| IC50 (vs. [125I]-PTA-OH binding) | 2.9 nM | Human | [3] | |
| U-46619 | EC50 (Serotonin Release) | 0.54 +/- 0.13 µM | Human | [5](--INVALID-LINK--) |
| EC50 (Platelet Aggregation) | 1.31 +/- 0.34 µM | Human | [5](--INVALID-LINK--) | |
| EC50 (Fibrinogen Receptor Exposure) | 0.53 +/- 0.21 µM | Human | [5](--INVALID-LINK--) |
Note: IC50 refers to the half maximal inhibitory concentration in a competitive binding assay, while EC50 refers to the half maximal effective concentration for a given response. A lower value indicates higher potency.
Based on these findings, this compound is approximately 90 times more potent than U-46619 in activating human platelets.[3] The actions of this compound are characterized by a slow onset and offset, a kinetic profile that differs from U-46619.[3]
Experimental Protocols
The standard method for assessing the effects of compounds like this compound and U-46619 on platelet function in vitro is Light Transmission Aggregometry (LTA) .[5][6]
Key Steps in Light Transmission Aggregometry:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.[6]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
The whole blood is centrifuged at a low speed (e.g., 150-200 x g for 10-15 minutes) to separate the red and white blood cells from the plasma, which remains rich in platelets (PRP).[6]
-
The remaining blood is then centrifuged at a high speed (e.g., 1500-2000 x g for 10-15 minutes) to pellet the platelets, resulting in platelet-poor plasma (PPP).[7]
-
-
Platelet Count Adjustment: The platelet count in the PRP is typically adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometry:
-
A sample of PRP is placed in a cuvette and warmed to 37°C in an aggregometer.[6]
-
A baseline light transmission is established, with PPP serving as the 100% transmission reference.
-
A stirring bar is added to the cuvette to ensure continuous platelet contact.
-
The agonist (this compound or U-46619 at various concentrations) is added to the PRP.
-
As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, generating an aggregation curve.[5][6]
-
-
Data Analysis: The extent of platelet aggregation is quantified, typically as the maximum percentage of light transmission.
Conclusion
Both this compound and U-46619 are effective agonists of the thromboxane A2 receptor, inducing platelet aggregation through a well-defined signaling cascade. The primary distinction between these two compounds lies in their potency, with this compound being substantially more potent than U-46619. This higher potency, along with its unique slow kinetics, makes this compound a valuable tool for specific research applications where a sustained and powerful activation of the TP receptor is desired. Conversely, U-46619 remains a widely used and well-characterized agonist for general studies of platelet function. The choice between this compound and U-46619 should be guided by the specific requirements of the experimental design, particularly the desired concentration range and temporal profile of TP receptor activation.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. youtube.com [youtube.com]
- 3. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. plateletservices.com [plateletservices.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
A Comparative Analysis of EP 171 and Other Thromboxane A2 Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the thromboxane (B8750289) A2 (TXA2) mimetic EP 171 and other notable TXA2 analogs, including U-46619 and STA2. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of their relative performance, supported by experimental data, to aid in the selection of appropriate tools for cardiovascular and pharmacological research.
Introduction to Thromboxane A2 Analogs
Thromboxane A2 (TXA2) is a potent but highly unstable endogenous eicosanoid that plays a critical role in hemostasis and thrombosis.[1] Its powerful pro-aggregatory and vasoconstrictive effects are mediated through the thromboxane A2 receptor (TP receptor).[2] Due to its short half-life of approximately 30 seconds in aqueous solution, stable synthetic analogs have been developed to facilitate research into its physiological and pathophysiological roles.[1] Among these are U-46619, a widely used TXA2 mimetic, and the more recently developed this compound. This guide focuses on a comparative evaluation of this compound, U-46619, and STA2, another stable TXA2 analog.
Comparative Performance Data
The following tables summarize the quantitative data on the potency and receptor binding affinity of this compound, U-46619, and STA2, highlighting the superior potency of this compound.
Table 1: Potency in Functional Assays
| Analog | Assay | Preparation | EC50 | Relative Potency (vs. U-46619) |
| This compound | Smooth Muscle Contraction | Various isolated preparations | 45 - 138 pM[3] | 33 - 167 times more potent[3] |
| Platelet Shape Change | Human Platelets | ~0.1 nM[3] | ~90 times more potent[3] | |
| Platelet Aggregation | Human Platelets | ~1 nM[3] | ~90 times more potent[3] | |
| U-46619 | Smooth Muscle Contraction | Pig Pulmonary Artery | - | Baseline |
| Platelet Aggregation | Human Platelets | - | Baseline | |
| STA2 | Airflow Obstruction & Microvascular Leakage | Guinea Pig Airways | - | More potent than U-46619 in inducing microvascular leakage[4] |
Table 2: Receptor Binding Affinity
| Analog | Radioligand | Preparation | IC50 | Ki |
| This compound | [¹²⁵I]-PTA-OH | Intact Human Platelets | 2.9 nM[3] | ~1 nM (estimated)[3] |
| U-46619 | [¹²⁵I]PTA-OH | Washed Human Platelets | - | - |
| STA2 | - | - | - | - |
Key Differentiators
This compound distinguishes itself from other TXA2 analogs primarily through its exceptionally high potency and specificity for the TP receptor.[3] Structurally, this compound is a derivative of 9,11-endoxy-10a-homo prostaglandin (B15479496) H2 where the four-carbon omega-terminus has been replaced with a p-fluorophenoxy group.[3] This modification is believed to contribute to its enhanced affinity and slow onset and offset of action.[3]
In contrast, U-46619 (9,11-dideoxy-11α,9α-epoxymethano-prostaglandin F2α) has long been the standard tool for studying TXA2-mediated effects. STA2 (9,11-epithio-11,12-methano-thromboxane A2) is another stable analog that has been shown to be a potent activator of TP receptors, inducing responses such as bone resorption and protein kinase C activation.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Platelet Aggregation Assay
Objective: To measure the ability of TXA2 analogs to induce platelet aggregation.
Method:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
Aggregation Measurement: Platelet aggregation is monitored using a light aggregometer. A baseline light transmission is established with PRP.
-
Agonist Addition: A known concentration of the TXA2 analog (e.g., this compound, U-46619) is added to the PRP, and the change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
Data Analysis: The maximum aggregation percentage is calculated relative to platelet-poor plasma (obtained by high-speed centrifugation of the remaining blood). Dose-response curves are generated to determine the EC50 value for each analog.
Vascular Smooth Muscle Contraction Assay
Objective: To assess the contractile effect of TXA2 analogs on vascular smooth muscle.
Method:
-
Tissue Preparation: Segments of arteries (e.g., pig pulmonary artery, rat aorta) are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied, and the tissues are allowed to equilibrate.
-
Cumulative Concentration-Response Curves: The TXA2 analogs are added to the organ baths in a cumulative manner, and the resulting contractile responses are recorded.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by a standard agent (e.g., potassium chloride). EC50 values are calculated from the concentration-response curves.
Radioligand Binding Assay
Objective: To determine the binding affinity of TXA2 analogs to the TP receptor.
Method:
-
Membrane Preparation: Platelet membranes are prepared from washed human platelets by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: The platelet membranes are incubated with a radiolabeled TP receptor ligand (e.g., [¹²⁵I]-PTA-OH) and varying concentrations of the unlabeled TXA2 analog (the competitor).
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.
Visualizing the Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Thromboxane A2 Analog Signaling Pathway.
Caption: Workflow for Functional Assays.
Conclusion
The available data strongly indicate that this compound is a significantly more potent and specific TXA2 mimetic than U-46619 and STA2. Its high affinity for the TP receptor translates to robust functional responses at picomolar to nanomolar concentrations. The slow onset and offset of its action also present a unique characteristic that may be advantageous for certain experimental paradigms. This guide provides the necessary data and methodological framework to assist researchers in making informed decisions for their studies involving the thromboxane A2 signaling pathway.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of STA(2), a thromboxane A(2) mimetic, in inducing airflow obstruction and airway microvascular leakage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable analogue of thromboxane A2, 9,11-epithio-11,12-methanothromboxane A2, stimulates bone resorption in vitro and osteoclast-like cell formation in mouse marrow culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of protein kinase C by the action of 9,11-epithio-11,12-methano-thromboxane A2 (STA2), a stable analogue of thromboxane A2, in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EP 171 and Endogenous Thromboxane A2 Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of EP 171, a synthetic thromboxane (B8750289) A2 (TXA2) mimetic, and endogenous thromboxane A2. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative potencies and mechanisms of action of these two compounds.
Introduction to this compound and Thromboxane A2
Endogenous thromboxane A2 (TXA2) is a potent, naturally occurring eicosanoid derived from arachidonic acid. It plays a crucial role in hemostasis by inducing platelet aggregation and vasoconstriction. However, its inherent instability, with a half-life of about 30 seconds in aqueous solution, makes it challenging to study directly in experimental settings.
This compound is a stable, synthetic mimetic of thromboxane A2. It acts as a highly potent agonist at the thromboxane A2 receptor (TP receptor), making it a valuable tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway.
Potency Comparison: this compound vs. Thromboxane A2
Direct comparative potency data between this compound and endogenous thromboxane A2 from a single study is limited. However, a robust comparison can be made by examining their relative potencies against the stable and selective TXA2 mimetic, U-46619.
Key Findings:
-
This compound has been demonstrated to be significantly more potent than U-46619 in various biological assays. In isolated smooth muscle preparations, this compound was found to be 33 to 167 times more potent than U-46619.[1]
-
In the context of human platelet activation, this compound is approximately 90 times more potent than U-46619.[1]
-
The EC50 values for this compound in smooth muscle preparations range from 45 to 138 picomolar (pM) .[1]
-
In radioligand binding assays using intact human platelets, this compound exhibited an IC50 of 2.9 nanomolar (nM) .[1]
To extrapolate the potency of this compound relative to endogenous TXA2, we can consider the potency of U-46619 in relation to TXA2. While a direct side-by-side comparison is scarce, one study reported an EC50 for U-46619 of 35 nM for platelet aggregation, while another study in washed human platelets reported an EC50 for TXA2 of 163 ± 21 nM. This suggests that U-46619 is of a comparable, if not slightly higher, potency than endogenous TXA2 in this specific assay.
Given that this compound is substantially more potent than U-46619, it can be inferred that This compound is significantly more potent than endogenous thromboxane A2 .
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, U-46619, and endogenous Thromboxane A2.
| Compound | Assay | Preparation | Potency (EC50/IC50) | Reference |
| This compound | Smooth Muscle Contraction | Various isolated tissues | 45 - 138 pM | [1] |
| Platelet Activation | Human Platelets | ~90x more potent than U-46619 | [1] | |
| Receptor Binding | Human Platelets | IC50 = 2.9 nM | [1] | |
| U-46619 | Platelet Aggregation | Human Platelets | EC50 = 35 nM | |
| Thromboxane A2 | Platelet Aggregation | Washed Human Platelets | EC50 = 163 ± 21 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Thromboxane A2 Signaling Pathway
Caption: Thromboxane A2 and this compound signaling pathway.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for a typical platelet aggregation assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To determine the concentration-dependent effect of an agonist (e.g., this compound, Thromboxane A2, or U-46619) on platelet aggregation.
Methodology:
-
Blood Collection: Whole human blood is drawn from healthy, consenting donors who have abstained from non-steroidal anti-inflammatory drugs for at least 10 days. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is the PRP, is carefully collected.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells. The supernatant is collected as PPP, which is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and, if necessary, adjusted with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Aggregation Measurement:
-
Aliquots of the PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline of light transmittance is established.
-
Varying concentrations of the agonist (this compound or another thromboxane mimetic) are added to the PRP.
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation for each agonist concentration is determined. A dose-response curve is then constructed to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal aggregation response.
Isolated Smooth Muscle Contraction Assay
Objective: To assess the contractile response of smooth muscle tissue to a thromboxane mimetic.
Methodology:
-
Tissue Preparation:
-
A specific smooth muscle-containing tissue (e.g., guinea pig trachea, rat aorta) is dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The tissue is cut into strips or rings of a standardized size.
-
-
Mounting and Equilibration:
-
The tissue preparations are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Contraction Measurement:
-
After equilibration, a reference contraction is often induced with a standard agent (e.g., potassium chloride) to ensure tissue viability.
-
Following a washout and return to baseline, cumulative or non-cumulative concentrations of the test agonist (e.g., this compound or U-46619) are added to the organ bath.
-
The resulting increase in tension (contraction) is recorded.
-
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal response to the reference agent. A concentration-response curve is plotted to determine the EC50 value for the agonist.
Conclusion
The available evidence strongly indicates that this compound is a thromboxane A2 mimetic with exceptionally high potency, far exceeding that of the stable analog U-46619 and, by extension, endogenous thromboxane A2. Its picomolar efficacy in inducing smooth muscle contraction and potent activation of human platelets make it a critical tool for detailed investigations into the thromboxane A2 signaling pathway and for the development of novel therapeutics targeting this system. The provided experimental protocols offer a foundation for researchers to quantitatively assess the activity of such compounds.
References
Unveiling the Selectivity of EP 171: A Comparative Guide to its Cross-Reactivity with Prostanoid Receptors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a compound is paramount. This guide provides a comprehensive comparison of EP 171's cross-reactivity with other prostanoid receptors, supported by available experimental data and detailed methodologies.
This compound is recognized as a highly potent and selective thromboxane (B8750289) A2 (TP) receptor agonist.[1] Experimental evidence demonstrates its significantly greater potency at TP receptors compared to other prostanoid receptors, establishing it as a valuable tool for investigating TP receptor-mediated signaling pathways.
Quantitative Analysis of Receptor Binding Affinity
To objectively assess the selectivity of this compound, its binding affinity for various prostanoid receptors has been evaluated. The following table summarizes the available quantitative data, primarily focusing on its high affinity for the TP receptor. While comprehensive data across all prostanoid receptors is limited in publicly available literature, the existing information clearly indicates a strong preference for the TP receptor.
| Receptor | Ligand | Assay Type | Tissue/Cell Source | Ki (nM) | IC50 (nM) | EC50 (pM) | Reference |
| TP | This compound | Radioligand Binding | Human Platelets | ~1 (estimated) | 2.9 | [1] | |
| TP | This compound | Functional (Contraction) | Various isolated smooth muscle preparations | 45 - 138 | [1] | ||
| EP1 | This compound | Functional (Contraction) | Guinea-pig fundus | - | - | Qualitatively much lower potency than at TP | [1] |
| FP | This compound | Functional (Contraction) | Dog iris sphincter | - | - | Qualitatively much lower potency than at TP | [1] |
Note: A lower Ki, IC50, or EC50 value indicates a higher binding affinity or functional potency.
Experimental Protocols
The data presented in this guide is derived from established experimental protocols designed to determine the binding affinity and functional activity of ligands at G-protein coupled receptors.
Radioligand Displacement Binding Assay
This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the TP receptor.
Methodology:
-
Membrane Preparation: Membranes from a source rich in the target receptor (e.g., human platelets for TP receptors) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled antagonist for the target receptor (e.g., [³H]-SQ 29,548 for the TP receptor) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (e.g., Calcium Mobilization)
Functional assays measure the biological response initiated by the binding of a ligand to its receptor. For Gq-coupled prostanoid receptors like TP, EP1, and FP, a common method is to measure changes in intracellular calcium concentration.
Objective: To determine the concentration of this compound that elicits a half-maximal functional response (EC50).
Methodology:
-
Cell Culture: Cells stably expressing the prostanoid receptor of interest are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the cells.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The EC50 value is determined by plotting the change in fluorescence against the concentration of the test compound.
Signaling Pathways of Prostanoid Receptors
Prostanoid receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, activate distinct intracellular signaling cascades. The primary signaling pathways for the prostanoid receptors relevant to this guide are illustrated below.
References
Validating EP 171's Thromboxane A2 Receptor Agonism: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental results for the potent thromboxane (B8750289) A2 (TP) receptor agonist, EP 171, and the validation of its activity using a TP receptor antagonist. This guide includes experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.
This compound is a high-affinity and potent agonist of the thromboxane A2 (TP) receptor, exhibiting 33 to 167 times greater potency than the commonly used TP receptor agonist U-46619.[1] Its mechanism of action is characterized by a slow onset and offset.[1] The validation of its specific action on the TP receptor is crucial for its use in research and potential therapeutic applications. This is typically achieved by demonstrating that its effects can be competitively blocked by a selective TP receptor antagonist.
Comparative Analysis of this compound Activity in the Presence and Absence of a TP Receptor Antagonist
The following tables summarize the quantitative data from key experiments demonstrating the validation of this compound's activity.
| Preparation | Agonist | Parameter | Value | TP Receptor Antagonist | Antagonist Parameter | Antagonist Value | Reference |
| Guinea-pig trachea | This compound | EC50 | 45 pM | EP 092 | pA2 | 8.09 | [1] |
| Pig pulmonary artery | This compound | EC50 | 138 pM | EP 092 | pA2 | 8.09 | [1] |
| Human platelets | This compound | EC50 (shape change) | 0.1 nM | - | - | - | [1] |
| Human platelets | This compound | EC50 (aggregation) | 1 nM | - | - | - | [1] |
| Human platelets | This compound | IC50 (binding assay) | 2.9 nM | - | - | - | [1] |
| Pig pulmonary artery | U-46619 | - | - | EP 092 | pA2 | 8.15 | [1] |
Table 1: Comparative potency of this compound and the effect of the TP receptor antagonist EP 092.
| Agonist | Human Platelets | Rat Platelets | Rabbit Platelets | Guinea-pig Trachea | Rat Aorta | Rabbit Aorta |
| Full Agonists (Relative Potency to U-46619) | ||||||
| This compound | 90 | - | - | 33-167 | - | - |
| STA2 | > U-46619 | > U-46619 | > U-46619 | > U-46619 | > U-46619 | > U-46619 |
| U-46619 | 1 | 1 | 1 | 1 | 1 | 1 |
| Partial Agonists | ||||||
| EP 109 | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist |
| EP 167 | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist |
| Antagonists (pA2 values with U-46619 as agonist) | ||||||
| EP 169 | >8.5 | >8.5 | 7.5 | - | - | - |
| AH 23848 | 8.1 | 8.2 | 7.1 | - | - | - |
| EP 092 | 7.8 | 7.9 | 6.8 | - | - | - |
Table 2: Relative potencies of various TP receptor agonists and antagonists across different preparations.[2][3]
Thromboxane A2 Receptor Signaling Pathway
The thromboxane A2 (TP) receptor is a G-protein coupled receptor (GPCR).[4] Upon binding of an agonist like this compound, the receptor activates intracellular signaling cascades. The primary pathway involves the coupling to Gq alpha subunit proteins, which in turn activates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C.[6] The TP receptor can also couple to other G proteins such as G13, leading to the activation of Rho and Rac.[5] These signaling events culminate in various cellular responses including platelet aggregation and smooth muscle contraction.[7]
Caption: TP Receptor Signaling Pathway.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce platelet aggregation and the ability of an antagonist to inhibit this effect.
Workflow:
Caption: Platelet Aggregation Assay Workflow.
Detailed Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. The resulting supernatant is the PPP, which is used as a blank in the aggregometer.
-
Aggregation Measurement:
-
Pipette PRP into aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C.
-
For antagonist studies, add the TP receptor antagonist or its vehicle to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add this compound to induce aggregation and record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmittance from the baseline, with PPP representing 100% aggregation. Dose-response curves can be generated to calculate EC50 values for this compound in the presence and absence of the antagonist.
Isolated Smooth Muscle Contraction Assay
This assay assesses the contractile response of smooth muscle tissue to an agonist and its inhibition by an antagonist.
Detailed Methodology:
-
Tissue Preparation:
-
Euthanize an animal (e.g., guinea pig, pig) and dissect the desired smooth muscle tissue (e.g., trachea, pulmonary artery).
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution.
-
Cut the tissue into rings or strips of appropriate size.
-
-
Experimental Setup:
-
Mount the tissue preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the tissues to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Contraction Measurement:
-
Obtain a reference contraction with a standard agent (e.g., potassium chloride) to ensure tissue viability.
-
After washing and re-equilibration, add cumulative concentrations of this compound to the organ bath to construct a concentration-response curve.
-
For antagonist studies, pre-incubate the tissues with the TP receptor antagonist for a set time (e.g., 30-60 minutes) before adding this compound.
-
-
Data Analysis:
-
Measure the contractile responses as a percentage of the maximum response to the reference agent.
-
Plot concentration-response curves and determine the EC50 values for this compound.
-
In the presence of a competitive antagonist, the concentration-response curve for this compound will be shifted to the right. The pA2 value for the antagonist can be calculated from the magnitude of this shift, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
-
By employing these experimental approaches, researchers can effectively validate that the observed biological effects of this compound are specifically mediated through the activation of the TP receptor. The competitive nature of the antagonism confirms the direct interaction at the receptor level, providing robust evidence for its mechanism of action.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 6. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 7. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of EP 171, a High-Affinity Thromboxane A2 Mimetic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of EP 171, a potent thromboxane (B8750289) A2 (TXA2) mimetic. Due to the limited publicly available in vivo data for this compound, this guide includes comparative data for the well-characterized TXA2 mimetic, U-46619, and the partial agonist, (+)-S-145, to provide a broader context for its potential in vivo activities.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro and in vivo effects of this compound and its alternatives.
Table 1: Comparison of In Vitro Potency of Thromboxane A2 Mimetics
| Compound | Preparation | Bioassay | Potency (EC50/IC50) | Relative Potency vs. U-46619 | Reference |
| This compound | Guinea-pig trachea | Contraction | 45 pM | 33-167 times more potent | [1] |
| Pig pulmonary artery | Contraction | - | - | [1] | |
| Human platelets | Shape Change | 0.1 nM | ~90 times more potent | [1] | |
| Human platelets | Aggregation | 1 nM | ~90 times more potent | [1] | |
| Human platelets | [¹²⁵I]-PTA-OH Binding | IC50 = 2.9 nM | - | [1] | |
| U-46619 | Guinea-pig trachea | Contraction | - | 1 | [1] |
| Pig pulmonary artery | Contraction | - | 1 | [1] | |
| Human platelets | Shape Change | - | 1 | [1] | |
| Human platelets | Aggregation | - | 1 | [1] |
Table 2: Comparison of In Vivo Effects of Thromboxane A2 Receptor Agonists
| Compound | Species | Administration | Dose | Observed Effects | Reference |
| (+)-S-145 | Guinea pigs | Intravenous | ED50 = 6.1 µg/kg | Transient increase in mean arterial blood pressure. | [2] |
| Guinea pigs | Intravenous | ID50 = 6.3 µg/kg | Inhibition of U-44069-induced pressor response. | [2] | |
| Guinea pigs | Intravenous | ID50 = 4.2 µg/kg | Inhibition of U-44069-induced decrease in circulating platelet count. | [2] |
Note: Direct in vivo data for this compound was not available in the reviewed literature. The data for (+)-S-145, a partial agonist, is presented to illustrate typical in vivo responses to TP receptor activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Smooth Muscle Contraction Assay
Objective: To determine the potency of a test compound to induce contraction in isolated smooth muscle tissue.
Protocol:
-
Tissue Preparation:
-
Tissues such as guinea-pig trachea or pig pulmonary artery are dissected and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
The tissues are mounted between two hooks, one fixed and the other connected to an isometric force transducer.
-
-
Equilibration:
-
Tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension. During this period, the bathing solution is changed every 15-20 minutes.
-
-
Compound Administration:
-
Cumulative concentration-response curves are generated by adding the test compound (e.g., this compound, U-46619) to the organ bath in increasing concentrations.
-
Each concentration is allowed to remain in contact with the tissue until a stable contractile response is achieved.
-
-
Data Analysis:
In Vitro Platelet Aggregation Assay
Objective: To measure the ability of a test compound to induce platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP.
-
-
Platelet Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
A stirring bar is added to the cuvette to ensure uniform mixing.
-
-
Compound Addition:
-
The test compound (e.g., this compound) is added to the PRP, and the change in light transmission is recorded over time.
-
-
Data Analysis:
Mandatory Visualization
Thromboxane A2 Receptor Signaling Pathway
Thromboxane A2 (TXA2) and its mimetics like this compound exert their effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[12][13][14] This binding initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction.[15][16][17]
Caption: Thromboxane A2 Receptor Signaling Pathway.
Experimental Workflow: In Vitro Smooth Muscle Contraction Assay
The following diagram illustrates the workflow for assessing the contractile effect of this compound on isolated smooth muscle tissue.
Caption: Workflow for In Vitro Smooth Muscle Contraction Assay.
Experimental Workflow: In Vitro Platelet Aggregation Assay
This diagram outlines the steps involved in evaluating the effect of this compound on platelet aggregation.
Caption: Workflow for In Vitro Platelet Aggregation Assay.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of a novel thromboxane A2/prostaglandin H2 (TXA2/PGH2) partial agonist, (+)5(Z)-7-[3-endo-phenylsulfonylamino[2.2.1]- bicyclohept-2-exo-yl]-heptenoic acid [(+)-S-145], on vascular, platelet and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. karger.com [karger.com]
- 5. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of platelet aggregation [bio-protocol.org]
- 12. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 13. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]
- 15. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to EP 171 and Other Thromboxane A2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the potent thromboxane (B8750289) A2 (TP) receptor agonist, EP 171, against other well-established TP receptor agonists. The data presented herein is compiled from various experimental studies to offer an objective benchmarking resource for researchers in pharmacology and drug development.
Introduction
Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator that plays a crucial role in hemostasis and thrombosis through its action on the TP receptor, a G-protein coupled receptor. Activation of the TP receptor initiates a signaling cascade leading to physiological responses such as platelet aggregation and smooth muscle contraction. Due to the inherent instability of TXA2, stable synthetic analogs are invaluable tools for studying the physiological and pathological roles of the TP receptor. This compound is a high-affinity TP receptor agonist known for its high potency. This guide benchmarks the activity of this compound against other commonly used TP receptor agonists, including U-46619, STA2, and I-BOP, across a range of in vitro functional assays.
Data Presentation: Quantitative Comparison of TP Receptor Agonists
The following tables summarize the potency of this compound and other known TP receptor agonists in various functional assays. Potency is expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Table 1: Platelet Aggregation
| Agonist | Species | EC50 (nM) | Relative Potency vs. U-46619 |
| This compound | Human | ~1 | ~90 times more potent[1] |
| U-46619 | Human | ~82 - 1310 | 1 (Standard)[2][3] |
| STA2 | Human | Not explicitly found, but ranked more potent than U-46619[4] | >1 |
| I-BOP | Human | 0.34 | ~241-3853 times more potent |
Table 2: Smooth Muscle Contraction
| Agonist | Tissue Preparation | EC50 | Relative Potency vs. U-46619 |
| This compound | Various isolated smooth muscles | 45 - 138 pM | 33-167 times more potent[1] |
| U-46619 | Rat Aorta | ~28 nM[5] | 1 (Standard) |
| STA2 | Not explicitly found, but ranked more potent than U-46619[4] | >1 | |
| I-BOP | Not explicitly found | - |
Table 3: Radioligand Binding Assay
| Agonist | Preparation | IC50 (nM) |
| This compound | Intact human platelets ([¹²⁵I]-PTA-OH) | 2.9[1] |
| U-46619 | Pig aorta smooth muscle membranes ([³H]U46619) | ~53[6] |
| STA2 | Not explicitly found | - |
| I-BOP | Not explicitly found | - |
Table 4: Intracellular Calcium Mobilization
| Agonist | Cell Type | EC50 (nM) |
| This compound | Not explicitly found | - |
| U-46619 | Cultured human vascular smooth muscle cells | ~398[1] |
| STA2 | Not explicitly found | - |
| I-BOP | Not explicitly found | - |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the key signaling pathways of the TP receptor and the general workflows of the experimental assays cited in this guide.
Caption: TP Receptor Signaling Pathway.
References
- 1. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced 45calcium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobilization of Calcium from Intracellular Stores, Potentiation of Neurotransmitter-Induced Calcium Transients, and Capacitative Calcium Entry by 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of EP 171 Findings: A Comparative Analysis with Alternative Thromboxane A2 Mimetics
A detailed examination of the potent thromboxane (B8750289) A2 mimetic, EP 171, reveals a landscape of robust initial findings. However, a comprehensive assessment of the inter-laboratory reproducibility of these findings is challenging due to a lack of subsequent published data from diverse research groups. This guide provides a comparative analysis of this compound with commonly used alternative thromboxane A2 (TXA2) receptor agonists, U-46619 and I-BOP, supported by available experimental data and detailed methodologies.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of thromboxane A2 receptor agonists.
Comparative Analysis of Quantitative Data
The following tables summarize the reported potency and binding affinity of this compound and its alternatives, U-46619 and I-BOP, across various in vitro assays. The data for this compound is primarily derived from its initial characterization, highlighting the need for further independent validation to firmly establish the reproducibility of these findings.
Table 1: Potency (EC50) of Thromboxane A2 Mimetics in Functional Assays
| Compound | Assay | Tissue/Cell Type | EC50 (nM) | Reference |
| This compound | Smooth Muscle Contraction | Guinea-pig trachea | 0.045 | [1] |
| Pig pulmonary artery | 0.138 | [1] | ||
| Platelet Shape Change | Human Platelets | 0.1 | [1] | |
| Platelet Aggregation | Human Platelets | 1.0 | [1] | |
| U-46619 | Platelet Shape Change | Human Platelets | 35 | [2] |
| Myosin Light-Chain Phosphorylation | Human Platelets | 57 | [2] | |
| Platelet Aggregation | Human Platelets | 1310 | [2] | |
| Platelet Aggregation | Human Platelets | 580 | [3] | |
| Smooth Muscle Contraction | Rat Aorta | 28 | [4] | |
| I-BOP | Platelet Aggregation | Baboon Platelets | 10 | [5] |
| Platelet Shape Change | Human Platelets | 0.263 | [6] | |
| Platelet Aggregation | Human Platelets | 4.4 | [6] |
Table 2: Binding Affinity (Ki/IC50/Kd) of Thromboxane A2 Mimetics to the TP Receptor
| Compound | Parameter | Tissue/Cell Type | Value (nM) | Reference |
| This compound | IC50 | Human Platelets | 2.9 | [1] |
| U-46619 | Kd (High Affinity Site) | Human Platelets | 41 | [2] |
| Kd (Low Affinity Site) | Human Platelets | 1460 | [2] | |
| Kd | Human Platelets | 108 | [7] | |
| IC50 | Vascular Smooth Muscle Cells | 10 | [4] | |
| I-BOP | Kd | Baboon Platelets | 1.12 | [5] |
| Kd (High Affinity Site) | Human Platelets | 0.234 | [6] | |
| Kd (Low Affinity Site) | Human Platelets | 2.31 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of findings.
Platelet Aggregation Assay
Objective: To measure the ability of a thromboxane A2 mimetic to induce platelet aggregation in vitro.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is typically measured using a light transmission aggregometer.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 cells/mL).
-
Place a sample of the PRP in a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C.
-
Establish a baseline light transmission.
-
Add the thromboxane A2 mimetic (e.g., this compound, U-46619, or I-BOP) at various concentrations to the PRP.
-
Record the change in light transmission over time as platelets aggregate. The increase in light transmission is proportional to the extent of aggregation.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal aggregation response.
-
Smooth Muscle Contraction Assay
Objective: To assess the contractile response of isolated smooth muscle tissue to a thromboxane A2 mimetic.
Methodology:
-
Tissue Preparation:
-
Isolate a smooth muscle-containing tissue, such as tracheal rings or arterial strips, from an appropriate animal model (e.g., guinea pig, pig, rat).
-
Cut the tissue into strips or rings of a standardized size.
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Measurement of Contraction:
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
Add the thromboxane A2 mimetic in a cumulative manner to the organ bath, allowing the tissue to reach a stable contraction at each concentration.
-
Record the contractile response at each concentration.
-
Express the contraction as a percentage of the maximal response to a standard contractile agent (e.g., potassium chloride).
-
Calculate the EC50 value from the concentration-response curve.
-
Receptor Binding Assay
Objective: To determine the binding affinity of a thromboxane A2 mimetic to the TP receptor.
Methodology:
-
Membrane Preparation:
-
Prepare a membrane fraction from a source rich in TP receptors, such as human platelets or cells engineered to express the receptor.
-
Homogenize the cells or tissues in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
Perform a competitive binding assay using a radiolabeled ligand with known high affinity for the TP receptor (e.g., [³H]SQ 29,548 or [¹²⁵I]BOP).
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound, U-46619, or I-BOP).
-
After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Thromboxane A2 (TP) Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the thromboxane A2 (TP) receptor upon agonist binding.
Caption: TP receptor signaling pathways.
Experimental Workflow for Platelet Aggregation Assay
The following diagram outlines the key steps in performing a light transmission aggregometry-based platelet aggregation assay.
Caption: Platelet aggregation assay workflow.
Logical Relationship for Comparative Analysis
The following diagram illustrates the logical framework for comparing this compound with its alternatives to assess the reproducibility and relative performance.
Caption: Logic for comparative analysis.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of an [125I] labelled thromboxane A2/prostaglandin H2 receptor agonist to baboon platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets. [jci.org]
- 7. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of EP 171's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Thromboxane (B8750289) A2 Receptor Agonism
EP 171 is a high-affinity agonist of the thromboxane A2 (TP) receptor.[1] The activation of TP receptors, which are G-protein coupled receptors, plays a crucial role in various physiological and pathophysiological processes, including platelet activation, vasoconstriction, and inflammation.[2] The primary mechanism involves the coupling of the TP receptor to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response.[3]
Data Presentation: Comparative Analysis of this compound and Alternatives
The following tables summarize the available quantitative data for this compound and the comparator compound U-46619, highlighting their relative potencies and effects.
| Compound | Target Receptor | Potency (EC50) on Isolated Smooth Muscle | Relative Potency (vs. U-46619) | Reference |
| This compound | TP-Receptor Agonist | 45 - 138 pM | 33 - 167 times more potent | [1] |
| U-46619 | TP-Receptor Agonist | Not specified in direct comparison | 1 | [1] |
| Compound | Effect on Human Platelets | Potency (vs. U-46619) | Reference |
| This compound | Potent activator (shape change and aggregation) | ~90 times more potent | [1] |
| U-46619 | Activator of platelet aggregation | 1 | [1][4] |
| Compound | In Vivo Effect | Animal Model | Observations | Reference |
| This compound | Data not available | - | - | - |
| U-46619 | Renal cortical vasoconstriction and medullary vasodilation | Rat | Activation of ETA and ETB receptors | [5] |
| U-46619 | Dose-related increase in blood pressure | Conscious Spontaneously Hypertensive Rats (SHR) | Intracerebroventricular (i.c.v.) administration | [5] |
Experimental Protocols
While a specific in vivo protocol for this compound is not available, the following methodology for the in vivo validation of the TP-receptor antagonist EP 092 in an endotoxin (B1171834) shock model provides a relevant experimental framework.
In Vivo Validation of a TP-Receptor Antagonist (EP 092) in a Sheep Model of Endotoxin Shock
-
Animal Model: Anesthetized, closed-chest sheep.
-
Induction of Shock: Intravenous administration of E. coli endotoxin.
-
Intervention: Administration of the thromboxane receptor antagonist EP 092.
-
Measurements:
-
Pulmonary artery pressure.
-
Arterial pO2 levels.
-
Arterial blood levels of Thromboxane B2 (TXB2), a stable metabolite of TXA2.
-
-
Outcome: EP 092 was shown to inhibit the acute pulmonary vascular response to endotoxin, demonstrating its efficacy as a TP-receptor antagonist in vivo.[6]
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of vascular thromboxane prostanoid receptor activation on hemostasis, thrombosis, oxidative stress, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human thromboxane A2 receptor alpha isoform (TP alpha) functionally couples to the G proteins Gq and G11 in vivo and is activated by the isoprostane 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Effect of the thromboxane receptor antagonist EP 092 on endotoxin shock in the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Carfilzomib (PR-171) in the Treatment of Multiple Myeloma
This guide provides a detailed comparison of Carfilzomib (formerly known as PR-171), a second-generation proteasome inhibitor, with other treatment modalities for multiple myeloma. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its clinical performance, experimental protocols, and mechanism of action.
Quantitative Data Summary
The following table summarizes key efficacy and safety data from pivotal clinical trials comparing Carfilzomib-based regimens with other treatments in patients with multiple myeloma.
| Clinical Trial | Treatment Arms | Key Efficacy Endpoints | Notable Adverse Events (Grade ≥3) |
| ENDEAVOR | Carfilzomib + Dexamethasone vs. Bortezomib + Dexamethasone | Progression-Free Survival (PFS): 18.7 months vs. 9.4 months[1]. Overall Response Rate (ORR): 77% vs. 63%[1]. Overall Survival (OS): 47.6 months vs. 40.0 months[2]. | Carfilzomib Arm: Higher rates of cardiac and renal failure, dyspnea, and hypertension[1]. Bortezomib Arm: Higher rates of peripheral neuropathy (35% vs. 7% Grade ≥2)[2]. |
| ASPIRE | Carfilzomib + Lenalidomide + Dexamethasone vs. Lenalidomide + Dexamethasone | PFS: 26.3 months vs. 17.6 months[3]. ORR: 87.1% vs. 66.7%[3]. | Higher rates of diarrhea, cough, fever, and hypertension in the Carfilzomib arm[3]. |
| CLARION | Carfilzomib + Melphalan + Prednisone vs. Bortezomib + Melphalan + Prednisone (Newly Diagnosed) | PFS: 22.3 months vs. 22.1 months (not statistically significant)[4]. | Carfilzomib Arm: Higher rates of fatal treatment-related adverse events (6.5% vs. 4.3%)[4]. |
Experimental Protocols
ENDEAVOR Trial Protocol (Relapsed/Refractory Multiple Myeloma)
The ENDEAVOR trial was a phase III, open-label, randomized controlled study that enrolled 929 patients with relapsed multiple myeloma[1].
-
Carfilzomib Arm:
-
Bortezomib Arm:
In Vitro Cell Viability Assay (MTT/XTT) Protocol
This protocol outlines a general workflow for assessing the in vitro efficacy of Carfilzomib.
-
Cell Seeding:
-
Carfilzomib Treatment:
-
Incubation and Analysis:
Signaling Pathway and Experimental Workflow Diagrams
Carfilzomib Mechanism of Action
Carfilzomib is an irreversible proteasome inhibitor that selectively targets the chymotrypsin-like activity of the 20S proteasome[7]. This inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells[7].
Caption: Mechanism of Carfilzomib leading to apoptosis in myeloma cells.
Clinical Trial Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing two treatment arms, such as the ENDEAVOR trial.
Caption: Generalized workflow for a comparative clinical trial.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Three-Drug Combination for Relapsed Multiple Myeloma - NCI [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
Unveiling the Potency of EP 171: A Comparative Analysis of Thromboxane A2 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of EP 171, a high-affinity thromboxane (B8750289) A2 (TP) receptor agonist, with the widely used alternative, U-46619. This analysis is supported by a compilation of experimental data on binding affinity and functional activity, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
This compound has emerged as a potent tool for investigating the physiological and pathological roles of the thromboxane A2 pathway. Its high affinity and slow kinetics of action offer unique advantages for studying TP receptor signaling. This guide aims to provide a clear correlation between its binding characteristics and its functional effects, offering a valuable resource for researchers designing and interpreting experiments in this field.
Comparative Analysis of Binding Affinity and Functional Activity
The binding affinity and functional potency of this compound have been evaluated in various in vitro systems and compared with the well-established TP receptor agonist, U-46619. The data consistently demonstrates the superior potency of this compound.
| Parameter | This compound | U-46619 | Reference Preparation |
| Binding Affinity | |||
| IC50 (nM) | 2.9 | - | Intact human platelets ([125I]-PTA-OH competition) |
| Estimated Ki (nM) | ~1.0 | - | Intact human platelets |
| Kd (nM) | - | 4/170 (biphasic) | Washed human platelets ([3H]SQ 29,548 competition)[1] |
| Functional Activity | |||
| Platelet Aggregation (EC50, nM) | 1.0 | ~90 | Human blood platelets |
| Platelet Shape Change (EC50, nM) | 0.1 | - | Human blood platelets |
| Smooth Muscle Contraction (EC50, pM) | 45 - 138 | 33-167 times less potent | Various isolated smooth muscle preparations |
Signaling Pathways of Thromboxane A2 Receptor Agonists
This compound, as a thromboxane A2 mimetic, exerts its effects by activating the TP receptor, a G-protein coupled receptor (GPCR). The activation of the TP receptor initiates a cascade of intracellular signaling events primarily through two major G-protein pathways: Gq and G13.[2]
The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The G13 pathway activation stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase Rho. These pathways culminate in various cellular responses, including platelet aggregation and smooth muscle contraction.[2][3]
References
- 1. Characterization of [5,6-3H]SQ 29,548 as a high affinity radioligand, binding to thromboxane A2/prostaglandin H2-receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Thromboxane A2 Mimetics: EP 171, U-46619, and STA2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic thromboxane (B8750289) A2 (TXA2) mimetic, EP 171, with two other commonly used TXA2 receptor agonists, U-46619 and STA2. The information presented is collated from peer-reviewed studies to assist researchers in selecting the appropriate tool for their investigations into thrombosis, hemostasis, and other physiological and pathological processes involving the thromboxane A2 receptor.
Performance Comparison
The following tables summarize the quantitative data on the potency and receptor binding affinity of this compound, U-46619, and STA2 from published peer-reviewed research.
Table 1: Potency of Thromboxane A2 Mimetics in Functional Assays
| Compound | Assay | Preparation | EC50 Value | Relative Potency vs. U-46619 | Citation |
| This compound | Smooth Muscle Contraction | Various isolated smooth muscle preparations | 45 - 138 pM | 33 - 167 times more potent | [1] |
| Platelet Shape Change | Human Platelets | ~0.1 nM | ~90 times more potent | [1] | |
| Platelet Aggregation | Human Platelets | ~1 nM | ~90 times more potent | [1] | |
| U-46619 | Platelet Aggregation | Washed Human Platelets | 372 ± 94 nM | - | [2] |
| Smooth Muscle Contraction | Rabbit Aorta | ~10 nM | - | [3] | |
| STA2 | Platelet Aggregation | Human Platelets | More potent than U-46619 | - | [4] |
| Airflow Obstruction | Guinea Pig | More potent than U-46619 | - | [5] |
Table 2: Receptor Binding Affinity and Specificity
| Compound | Parameter | Preparation | Value | Notes | Citation |
| This compound | IC50 (vs. [125I]-PTA-OH) | Intact Human Platelets | 2.9 nM | Ki estimated to be ~1 nM | [1] |
| Specificity | TP vs. EP1 and FP receptors | Higher specificity than U-46619 and STA2 | Showed higher selectivity for the TP receptor. | [1] | |
| U-46619 | Kd (from [3H]U46619 binding) | Washed Human Platelets | High-affinity: 234 ± 103 pM, Low-affinity: 2.31 ± 0.86 nM | Binds to two distinct sites. | [6] |
| STA2 | Receptor Interaction | Platelet TXA2/PGH2 Receptor | Agonist | Elevates cAMP at high concentrations, suggesting interaction with adenylate cyclase-linked TXA2/PGH2 receptor. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Experimental Protocol 1: Isolated Smooth Muscle Contraction Assay
This protocol is a standard method for assessing the contractile response of smooth muscle to pharmacological agents.
1. Tissue Preparation:
- Euthanize the experimental animal (e.g., guinea pig, rat, or pig) in accordance with institutional guidelines.
- Dissect the desired smooth muscle tissue (e.g., trachea, aorta, pulmonary artery) and place it in cold, oxygenated physiological salt solution (PSS).[7]
- Carefully clean the tissue of adherent connective and fatty tissues.
- Cut the tissue into strips or rings of appropriate size for the organ bath.
2. Organ Bath Setup:
- Mount the tissue strips or rings in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[7][8]
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.[8]
- Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing with fresh PSS.
3. Experimental Procedure:
- After equilibration, obtain a reference contraction by exposing the tissue to a standard agonist (e.g., potassium chloride).
- Wash the tissue and allow it to return to baseline.
- Construct a cumulative concentration-response curve by adding the thromboxane A2 mimetic (this compound, U-46619, or STA2) in increasing concentrations to the organ bath.[3]
- Record the contractile response until a maximal effect is achieved.
- To determine antagonist activity, tissues can be pre-incubated with a TP receptor antagonist before adding the agonist.
4. Data Analysis:
- Express the contractile response as a percentage of the maximal contraction induced by the reference agonist.
- Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Experimental Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol measures the ability of agonists to induce platelet aggregation in vitro.[9][10][11][12][13]
1. Platelet-Rich Plasma (PRP) Preparation:
- Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[11]
- Collect the upper PRP layer.
- Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.[13]
2. Aggregometry Procedure:
- Place a cuvette containing PRP into the light transmission aggregometer, which is maintained at 37°C with a stirring bar.
- Calibrate the instrument by setting the light transmission of PRP to 0% and PPP to 100%.[11]
- Add the thromboxane A2 mimetic (this compound, U-46619, or STA2) to the PRP sample.
- Record the change in light transmission over time as platelets aggregate. Increased light transmission corresponds to increased aggregation.
3. Data Analysis:
- The primary endpoint is the maximal percentage of platelet aggregation.
- Dose-response curves can be generated by testing a range of agonist concentrations to determine the EC50 for platelet aggregation.
Visualizations
Thromboxane A2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the thromboxane A2 (TP) receptor.
Caption: Thromboxane A2 receptor signaling pathway.
Experimental Workflow: Platelet Aggregation Assay
The following diagram outlines the key steps in performing a platelet aggregation assay using light transmission aggregometry.
Caption: Workflow for platelet aggregation assay.
Experimental Workflow: Isolated Smooth Muscle Contraction Assay
The diagram below details the workflow for conducting an isolated smooth muscle contraction experiment.
Caption: Workflow for isolated smooth muscle assay.
References
- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of platelet thromboxane A2/prostaglandin H2 receptors by the mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevation of platelet cyclic AMP level by thromboxane A2/prostaglandin H2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thromboxane A2 agonist STA2 on rapidly adapting pulmonary stretch receptors in vagotomized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. plateletservices.com [plateletservices.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of "EP 171": A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical aspect of ensuring personnel safety and environmental protection. The term "EP 171" is ambiguous and can refer to different substances or guidelines depending on the context. This guide provides essential safety and logistical information for the proper disposal of materials that may be identified as "this compound," catering to researchers, scientists, and drug development professionals. We will address the most likely interpretations of this term: the food additive E171 (Titanium Dioxide), substances falling under the Emergency Response Guidebook (ERG) Guide 171, and a general standard operating procedure for unidentified laboratory chemicals.
Section 1: Disposal Procedures for E171 (Titanium Dioxide)
E171 is the E-number for titanium dioxide, a white powder used as a colorant in various products, including pharmaceuticals. While generally considered non-hazardous, proper disposal is still necessary.
Immediate Safety and Handling: When handling titanium dioxide powder, it is advisable to wear personal protective equipment (PPE) to avoid inhalation of dust. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Disposal Protocol: According to safety data sheets, titanium dioxide is not classified as a hazardous waste.[1] However, disposal must always be in accordance with national and local regulations.[1]
Step-by-Step Disposal:
-
Containment: Keep waste titanium dioxide in its original container or a clearly labeled, sealed container.[1] Do not mix it with other chemical waste.[1]
-
Collection: For spills, take up the dry powder without creating dust and place it in a suitable container for disposal.[1][2]
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company or consult with your institution's Environmental Health and Safety (EHS) department for guidance on disposal in the regular trash, as procedures may vary.[2] Do not let the product enter drains.[2]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
Data Presentation: Properties of Titanium Dioxide
| Property | Value |
| Physical State | Powder Solid[3] |
| Appearance | Off-white[3] |
| Odor | Odorless[3] |
| Melting Point | 1855 °C / 3371 °F[3] |
| Boiling Point | 2900 °C / 5252 °F[3] |
| Solubility | Insoluble in water |
| Flammability | Non-flammable[3] |
Section 2: Guidance for Substances under ERG Guide 171
ERG Guide 171 provides emergency response guidance for substances that present a low to moderate hazard. If "this compound" refers to a material falling under this category, the following procedures for spill and fire scenarios are crucial for ensuring safety and proper subsequent disposal.
Key Safety and Disposal Information:
-
Spills: For small spills, the material can be taken up with sand or other non-combustible absorbent material and placed into containers for later disposal.[4] For larger spills, dike the area far ahead of the spill for later disposal.[5] Prevent entry into waterways, sewers, and confined areas.[5]
-
Fire: In the event of a fire, dike the runoff from fire control for later disposal.[5] Do not scatter spilled material with high-pressure water streams.[5]
Data Presentation: ERG Guide 171 Quantitative Safety Measures
| Condition | Immediate Precautionary Measure |
| Liquid Spill | Isolate spill or leak area in all directions for at least 50 meters (150 feet).[4] |
| Solid Spill | Isolate spill or leak area in all directions for at least 25 meters (75 feet).[4] |
| Fire involving Tank/Rail Car/Tank Truck | Isolate for 800 meters (1/2 mile) in all directions; also consider initial evacuation for 800 meters (1/2 mile) in all directions.[4] |
Section 3: Standard Operating Procedure for General Laboratory Chemical Disposal
If "this compound" is a specific internal or less common chemical identifier, a systematic approach to waste management is essential. The following standard operating procedure (SOP) provides a framework for the safe disposal of any laboratory chemical.
Experimental Protocol: Chemical Waste Disposal
1. Waste Identification and Characterization: The first and most critical step is to identify the waste and its hazards.
-
Consult the Safety Data Sheet (SDS): The SDS for the chemical provides detailed information on its hazards, handling, and disposal requirements.
-
Determine if the Waste is Hazardous: A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by regulatory bodies like the EPA.[6][7] Laboratory personnel should treat all unknown chemical waste as hazardous until proven otherwise.[6][8]
2. Proper Segregation: Never mix incompatible waste streams to prevent dangerous reactions.[9][10] Waste should be segregated at the point of generation into appropriate categories.
Data Presentation: Chemical Waste Segregation Guidelines
| Waste Category | Examples | Incompatible With | Storage Container |
| Halogenated Solvents | Dichloromethane, Chloroform | Non-halogenated solvents, acids, bases, oxidizers | Clearly labeled, compatible container[9] |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Halogenated solvents, acids, bases, oxidizers | Clearly labeled, compatible container[9] |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Bases, organic solvents, reactive metals | Acid-resistant container, separate from bases |
| Corrosive Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide | Acids, organic solvents | Base-resistant container, separate from acids |
| Solid Waste | Contaminated gloves, paper towels, gels | Should be segregated by chemical contamination | Labeled, sealed container or bag[9] |
| Reactive/Oxidizer Waste | Picric Acid, Sodium Metal, Nitrates | Reducing agents, organic compounds, flammables | Store separately and consult EHS immediately[9] |
3. Waste Accumulation and Storage: Chemical waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]
-
Containers: Use containers that are compatible with the waste and can be securely sealed.[10] It is acceptable to reuse empty chemical bottles for the same type of waste.
-
Labeling: All waste containers must be labeled with a "HAZARDOUS WASTE" tag as soon as waste is added.[11][13] The label must include the full chemical names of the contents and their approximate percentages.[10]
-
Storage: Keep waste containers closed at all times, except when adding waste.[10] Liquid waste containers must be stored in secondary containment systems.[10]
4. Arranging for Final Disposal: Once a waste container is full or has reached the maximum accumulation time allowed by your institution, a pickup must be requested from the Environmental Health and Safety (EHS) department.
-
Request Pickup: Follow your institution's procedure for requesting a waste pickup, which is often done through an online system.
-
Documentation: Ensure all required paperwork is accurately completed, detailing the contents of the waste containers.[9]
-
Collection: EHS personnel will collect the properly labeled and sealed containers for final disposal in compliance with all regulations.[9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Emergency Response Guidebook (ERG): GUIDE 171 (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 7. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. odu.edu [odu.edu]
- 13. tamucc.edu [tamucc.edu]
Essential Safety Protocols for Handling EP 171 (Titanium Dioxide)
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling EP 171, also known as Titanium Dioxide (TiO2). Adherence to these procedural guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Titanium dioxide is a white, odorless powder widely used in various applications. While generally considered of low toxicity, the powdered form, particularly nanoparticles, can pose an inhalation hazard, and direct contact may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE)
When handling this compound powder, a comprehensive PPE strategy is necessary to minimize exposure. The primary routes of potential exposure are inhalation and contact with skin and eyes.[1]
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Item | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher | To prevent the inhalation of fine particles and nanoparticles.[1] |
| Hand Protection | Gloves | Nitrile or latex, standard laboratory grade | To prevent direct skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant | To protect eyes from dust particles.[1] |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination.[1] |
Occupational Exposure Limits
Several organizations have established occupational exposure limits for titanium dioxide to protect workers from potential health effects.
Table 2: Occupational Exposure Limits for Titanium Dioxide
| Organization | Exposure Limit (8-hour time-weighted average) |
| OSHA (PEL) | 15 mg/m³ (total dust) |
| ACGIH (TLV) | 10 mg/m³ |
| NIOSH (REL) | 2.4 mg/m³ (fine TiO2), 0.3 mg/m³ (ultrafine TiO2) |
Source: New Jersey Department of Health Hazardous Substance Fact Sheet[2]
Experimental Protocol: Safe Handling and Disposal Workflow
Proper handling procedures are crucial for maintaining a safe laboratory environment when working with this compound. The following step-by-step protocol should be followed.
Preparation:
-
Ventilation: Always handle this compound powder in a well-ventilated area. A fume hood is highly recommended to minimize the dispersion of dust.[1]
-
PPE Inspection: Before starting any work, ensure all necessary PPE is readily available, in good condition, and worn correctly.
-
Emergency Preparedness: Confirm the location and functionality of safety showers and eyewash stations. Have a clear understanding of the emergency procedures in your facility.[1]
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Minimize Dust Generation: When measuring and transferring this compound, do so carefully to avoid creating airborne dust. Do not use methods such as dry sweeping for cleanup.[3] If spills occur, moisten the material with water or use a HEPA-filtered vacuum.[2]
-
Decontamination: Utilize tools and equipment that can be easily decontaminated after use.
Post-Handling:
-
Hygiene: Thoroughly wash your hands and face with soap and water after handling the substance.[1]
-
Work Area Cleaning: Clean and decontaminate the work area and all equipment used during the procedure.
Disposal Plan
The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
Disposal Guidelines:
-
Waste Collection: Collect all waste this compound and any contaminated materials (e.g., gloves, wipes, and paper towels) in a clearly labeled and sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in strict accordance with all local, state, and federal regulations.[1] It is advisable to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Diagrams
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
